molecular formula C19H15F3N4O3 B15565612 Tosufloxacin CAS No. 100490-36-6; 100490-94-6; 104051-69-6; 107097-79-0; 108138-46-1; 1400591-39-0

Tosufloxacin

Cat. No.: B15565612
CAS No.: 100490-36-6; 100490-94-6; 104051-69-6; 107097-79-0; 108138-46-1; 1400591-39-0
M. Wt: 404.3 g/mol
InChI Key: WUWFMDMBOJLQIV-UHFFFAOYSA-N
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Description

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a 1,8-naphthyridine derivative that is 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid bearing additional 2,4-difluorophenyl, fluoro and 3-aminopyrrolidin-1-yl substituents at positions 1, 6 and 7 respectively. It is a 1,8-naphthyridine derivative, an amino acid, a monocarboxylic acid, an organofluorine compound, an aminopyrrolidine, a tertiary amino compound, a primary amino compound and a quinolone antibiotic. It is a conjugate base of a 1-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl]pyrrolidin-3-aminium.
TOSUFLOXACIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
quinolone anti-infective agent;  structure given in first source
See also: this compound Tosylate (active moiety of);  this compound Monohydrate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFMDMBOJLQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100490-94-6 (4-toluene sulfonate)
Record name Tosufloxacin [USAN:INN]
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DSSTOX Substance ID

DTXSID2044135
Record name Tosufloxacin
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Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

100490-36-6
Record name Tosufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100490-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16850
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Record name Tosufloxacin
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Record name TOSUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tosufloxacin on DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which Tosufloxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. It details the formation of a ternary complex, the stabilization of the DNA cleavage complex, and the subsequent induction of double-strand DNA breaks, leading to bacterial cell death. This document synthesizes key quantitative data on enzyme inhibition, outlines detailed experimental protocols for assessing gyrase activity, and presents visual representations of the core mechanisms and experimental workflows.

Introduction: The Role of DNA Gyrase and the Fluoroquinolone Class

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and recombination.[1] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[2] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, which powers the strand-passage reaction.[1][2] Due to its essential role and absence in eukaryotes, DNA gyrase is a prime target for antibacterial agents.[3]

This compound belongs to the fluoroquinolone class of antibiotics, which are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[4][5] These drugs exert their bactericidal effects by interfering with the DNA breakage and rejoining cycle catalyzed by these enzymes.[6]

The Core Mechanism of Action: A Step-by-Step Breakdown

The inhibitory action of this compound on DNA gyrase can be dissected into several key steps:

  • Formation of a Ternary Complex: this compound does not bind effectively to either DNA gyrase or DNA alone.[7] Instead, it binds with high affinity to the transient complex formed between DNA gyrase and the DNA substrate.[8] This results in the formation of a stable ternary drug-enzyme-DNA complex.

  • Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it.[2] this compound and other quinolones intercalate into the cleaved DNA at the site of the break, acting as a "molecular wedge".[2][9] This interaction stabilizes the "cleavage complex," in which the DNA is covalently linked to the active site tyrosine residues of the GyrA subunits.[6][10]

  • Inhibition of DNA Re-ligation: By stabilizing the cleavage complex, this compound physically obstructs the re-ligation of the broken DNA strands.[4] This blockage prevents the completion of the supercoiling reaction.

  • Induction of Double-Strand Breaks and Cell Death: The persistent and stabilized cleavage complexes are formidable roadblocks for the cellular machinery of replication and transcription.[10] The collision of a replication fork with a stabilized cleavage complex leads to the transformation of the transient, enzyme-linked break into a permanent, lethal double-strand DNA break.[6] The accumulation of these breaks triggers the SOS response and ultimately leads to bacterial cell death.[11]

The Quinolone-Binding Pocket

The binding of this compound occurs at a specific site on the gyrase-DNA complex known as the quinolone-binding pocket. This pocket is formed by residues from both the GyrA and GyrB subunits in proximity to the cleaved DNA. The region on the GyrA subunit between amino acids 67 and 106 is particularly crucial and is referred to as the Quinolone Resistance-Determining Region (QRDR).[1] Mutations in this region, particularly at serine 83 and aspartate 87 (in E. coli numbering), are a common cause of quinolone resistance as they reduce the binding affinity of the drug.[10]

Binding is further mediated by a non-catalytic magnesium ion, which forms a water-metal ion bridge, coordinating the C3-carboxyl and C4-keto groups of the quinolone molecule with amino acid residues in the QRDR of GyrA.[2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against DNA gyrase is quantified by its 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

Enzyme Organism IC₅₀ (µg/mL)
DNA GyraseEnterococcus faecalis11.6[7]
Topoisomerase IVEnterococcus faecalis3.89[7]
DNA GyraseStaphylococcus aureus>100
Topoisomerase IVStaphylococcus aureus1.8[12]

Note: Data is compiled from multiple sources. The significantly higher IC₅₀ against S. aureus DNA gyrase compared to topoisomerase IV suggests that topoisomerase IV is the primary target in this organism.

Experimental Protocols

The mechanism of this compound's action on DNA gyrase can be elucidated through several key in vitro experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).[4]

  • Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixtures. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition and Incubation: Add purified DNA gyrase to the mixtures and incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.[4]

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).[10]

  • Agarose (B213101) Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The supercoiled form migrates faster than the relaxed form. Quantify the amount of supercoiled DNA in each lane to determine the IC₅₀ of the inhibitor.

Quinolone-Induced DNA Cleavage Assay

This assay directly measures the ability of this compound to stabilize the cleavage complex, resulting in linearized plasmid DNA upon denaturation of the enzyme.

Methodology:

  • Reaction Setup: Prepare a reaction mixture similar to the supercoiling assay but omit ATP.[4] Use supercoiled plasmid DNA as the substrate.

  • Inhibitor and Enzyme Addition: Add varying concentrations of this compound and a fixed amount of DNA gyrase to the reaction tubes.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 25-37°C) for a set time (e.g., 30 minutes) to allow the formation of the cleavage complex.[4]

  • Complex Trapping: Add SDS and a protease (e.g., proteinase K) to the reaction. The SDS denatures the gyrase subunits, trapping the DNA in its cleaved state. The protease digests the enzyme, releasing the linearized DNA.[4]

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. The amount of linearized plasmid DNA corresponds to the amount of stabilized cleavage complex and is dependent on the concentration of the quinolone.

Visualizing the Mechanism and Workflows

Diagrams

Tosufloxacin_Mechanism cluster_enzyme DNA Gyrase Catalytic Cycle cluster_inhibition This compound Inhibition Gyrase DNA Gyrase (GyrA₂B₂) Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA Relaxed DNA DNA->Gyrase_DNA Cleavage Transient DNA Cleavage (G-segment) Gyrase_DNA->Cleavage ATP Passage Strand Passage (T-segment) Cleavage->Passage Ternary_Complex Ternary Complex (Gyrase-DNA-Tosufloxacin) Cleavage->Ternary_Complex Religation DNA Re-ligation Passage->Religation Supercoiled_DNA Supercoiled DNA Religation->Supercoiled_DNA Release This compound This compound This compound->Ternary_Complex Stabilized_Cleavage Stabilized Cleavage Complex Ternary_Complex->Stabilized_Cleavage Block Re-ligation Blocked Stabilized_Cleavage->Block DSB Double-Strand Break (Replication Fork Collision) Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by this compound.

Supercoiling_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Relaxed DNA, Buffer, ATP) Add_Tosu Aliquot & Add this compound (Varying Concentrations) Mix->Add_Tosu Add_Gyrase Add DNA Gyrase Add_Tosu->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop Stop Reaction (SDS/EDTA) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain & Visualize Gel Gel->Visualize Quantify Quantify Supercoiled DNA (Determine IC₅₀) Visualize->Quantify

Caption: Experimental workflow for DNA gyrase supercoiling inhibition assay.

Cleavage_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Supercoiled DNA, Buffer, No ATP) Add_Tosu_Gyrase Add this compound & DNA Gyrase Mix->Add_Tosu_Gyrase Incubate Incubate to Form Complex Add_Tosu_Gyrase->Incubate Trap Trap Complex (Add SDS & Proteinase K) Incubate->Trap Gel Agarose Gel Electrophoresis Trap->Gel Visualize Stain & Visualize Gel Gel->Visualize Quantify Quantify Linearized DNA Visualize->Quantify

Caption: Experimental workflow for quinolone-induced DNA cleavage assay.

Conclusion

This compound exerts its potent antibacterial activity by targeting DNA gyrase and poisoning its function. The core mechanism involves the formation of a stable ternary complex with the enzyme and DNA, which traps the enzyme in its DNA-cleaved state. This inhibition of the DNA re-ligation step leads to the accumulation of lethal double-strand breaks, ultimately causing bacterial cell death. The quantitative data and experimental protocols provided herein offer a robust framework for the continued study and development of fluoroquinolone antibiotics. Understanding these detailed mechanisms is paramount for overcoming the challenge of antibiotic resistance and for designing the next generation of antibacterial therapeutics.

References

Chemical structure and synthesis of Tosufloxacin tosylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tosufloxacin Tosylate

Introduction

This compound tosylate is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the quinolone family, its therapeutic efficacy stems from the inhibition of bacterial DNA synthesis, specifically by targeting the enzymes DNA gyrase and topoisomerase IV.[2][3] This mechanism disrupts bacterial DNA replication and repair, leading to cell death. This technical guide provides a detailed overview of the chemical structure and synthesis of this compound tosylate, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound tosylate is the p-toluenesulfonate salt of this compound. The core structure is a fluorinated 1,8-naphthyridine-3-carboxylic acid derivative.[4] Key structural features include a 1-(2,4-difluorophenyl) group, a 6-fluoro substituent, and a 7-(3-aminopyrrolidin-1-yl) moiety.[4] The tosylate salt is formed with p-toluenesulfonic acid.

Chemical Identification:

IdentifierValueReference
IUPAC Name 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid
CAS Number 115964-29-9
Molecular Formula C₂₆H₂₃F₃N₄O₆S (or C₁₉H₁₅F₃N₄O₃ · C₇H₈O₃S)
Molecular Weight 576.55 g/mol
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1C(N)CC(N1C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)C1

Synthesis of this compound Tosylate

The synthesis of this compound tosylate is a multi-step process that typically begins with the construction of the core fluoroquinolone scaffold, followed by the introduction of the aminopyrrolidinyl side chain and subsequent salt formation. Several synthetic routes have been reported in the literature and patents.

General Synthetic Pathway

A common synthetic approach involves the initial preparation of a key intermediate, ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. This intermediate then undergoes a nucleophilic substitution reaction with 3-aminopyrrolidine (B1265635). The final steps involve hydrolysis of the ethyl ester and salt formation with p-toluenesulfonic acid.

An alternative patented method starts from 2,4-difluoroaniline, proceeding through amination, cyclization, substitution, and finally hydrolysis and salt formation to yield the final product.

Synthesis_Workflow A 2,4-Difluoroaniline (Starting Material) B Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro- 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (Key Intermediate) A->B Multi-step synthesis (e.g., Gould-Jacobs reaction) C 7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro- 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester B->C Substitution with 3-aminopyrrolidine D This compound (Free Base) C->D Hydrolysis E This compound Tosylate (Final Product) D->E Salt formation with p-toluenesulfonic acid p1 p2

Caption: General synthetic workflow for this compound tosylate.

Experimental Protocols

Method 1: Synthesis from Key Intermediate

  • Reaction of Intermediate with 3-aminopyrrolidine dihydrochloride (B599025): Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (I) is reacted with 3-aminopyrrolidine dihydrochloride (II).

  • Hydrolysis and Salt Formation: The resulting mixture is then treated with potassium hydroxide (B78521) for hydrolysis of the ester, followed by the addition of p-toluenesulfonic acid monohydrate to form the tosylate salt.

Method 2: Patented Synthesis Route

A patented method describes the final step of the synthesis in more detail:

  • Reaction Setup: 7-(3-aminopyrrolidine-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-naphthyridine-3-carboxylic acid ethyl ester and p-toluenesulfonic acid monohydrate are added to a mixed solvent system (e.g., an organic solvent and water).

  • Reaction Conditions: The mixture is stirred and the reaction temperature is maintained at 65-70 °C.

  • Isolation and Purification: After the reaction is complete, the product is isolated by filtration. The filter cake is washed with purified water.

  • Drying: The final product is dried at 55-65 °C for 8-18 hours to yield this compound tosylate monohydrate.

Quantitative Data

The following table summarizes reported quantitative data for the synthesis of this compound tosylate.

ParameterValueReference
Yield 90.5%
Purity 99.47%
Yield (alternative method) 96.3%
Purity (alternative method) 99.1%

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during cell division, respectively. This leads to the cessation of DNA replication and ultimately, bacterial cell death.

Mechanism_of_Action This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative bacteria) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive bacteria) This compound->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling Relaxation DNA_Gyrase->DNA_Supercoiling Required for Chromosome_Segregation Daughter Chromosome Segregation Topo_IV->Chromosome_Segregation Required for DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Enables Chromosome_Segregation->DNA_Replication Enables Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis of this compound tosylate. The detailed information on its chemical properties, along with established synthetic protocols and quantitative data, serves as a valuable resource for professionals in the fields of medicinal chemistry and drug development. The elucidation of its mechanism of action further underscores its importance as a fluoroquinolone antibiotic. The provided experimental details and workflows can aid in the laboratory synthesis and further investigation of this potent antibacterial agent.

References

In Vitro Activity of Tosufloxacin Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin (B10865), a fluoroquinolone antibiotic, has demonstrated a broad spectrum of in vitro activity against a wide range of clinically significant anaerobic bacteria. This technical guide provides a comprehensive overview of the susceptibility of various anaerobic species to this compound, details the standard experimental protocols for determining this activity, and illustrates the underlying mechanism of action and experimental workflows. The data presented herein is crucial for researchers, scientists, and drug development professionals engaged in the study of anaerobic infections and the evaluation of antimicrobial agents.

Data Presentation: In Vitro Susceptibility of Anaerobic Bacteria to this compound

The in vitro efficacy of this compound against anaerobic bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for this compound and comparator agents against various anaerobic isolates.

Table 1: In Vitro Activity of this compound against Bacteroides Species

Bacterial SpeciesNo. of StrainsAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis100This compound0.50.780.125 - 2.0
Ciprofloxacin64>648 - >64
Levofloxacin8162 - 32
Bacteroides thetaiotaomicron50This compound1.01.560.25 - 4.0
Ciprofloxacin32644 - >64
Levofloxacin8162 - 32
Bacteroides vulgatus30This compound0.250.390.125 - 1.0
Ciprofloxacin16322 - 64
Levofloxacin481 - 16

Table 2: In Vitro Activity of this compound against Other Anaerobic Gram-Negative Bacteria

Bacterial SpeciesNo. of StrainsAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Prevotella spp.50This compound0.251.00.06 - 4.0
Fusobacterium spp.30This compound0.51.00.125 - 2.0

Table 3: In Vitro Activity of this compound against Anaerobic Gram-Positive Bacteria

Bacterial SpeciesNo. of StrainsAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Peptostreptococcus asaccharolyticus25This compound0.250.390.125 - 0.5
Clostridium perfringens40This compound0.1250.50.06 - 1.0
Clostridium difficile20This compound2.08.00.5 - 16.0

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of in vitro activity of this compound against anaerobic bacteria is performed using standardized methods, primarily the agar (B569324) dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method is the gold standard for susceptibility testing of anaerobic bacteria.[1]

1. Preparation of Media:

  • Growth Medium: Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL vitamin K1 is commonly used.[1]

  • Antibiotic Stock Solutions: Stock solutions of this compound and comparator antibiotics are prepared at concentrations that are typically 10 times the highest desired final concentration in the agar.

  • Agar Plates with Antibiotics: A series of agar plates are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding a calculated volume of the antibiotic stock solution to the molten agar before pouring the plates.

2. Inoculum Preparation:

  • Bacterial isolates are cultured in an appropriate broth medium (e.g., thioglycolate broth) or on solid media in an anaerobic environment.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

3. Inoculation of Plates:

  • A Steers replicator is used to inoculate the prepared agar plates with the standardized bacterial suspensions. This device allows for the simultaneous inoculation of multiple isolates onto each plate.

  • A growth control plate (without antibiotic) is included for each set of isolates.

4. Incubation:

  • The inoculated plates are incubated in an anaerobic chamber or jar at 35-37°C for 48 hours. The anaerobic atmosphere is typically composed of 80-90% N₂, 5-10% H₂, and 5-10% CO₂.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface. A faint haze or a single colony is generally disregarded.

Mandatory Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolones, including this compound, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.[2][3][4] By binding to the enzyme-DNA complex, fluoroquinolones stabilize the cleaved DNA strands, leading to a blockage of DNA synthesis and ultimately, bacterial cell death.[4]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenation Replication_Fork Blocked Replication DNA_Gyrase->Replication_Fork Topoisomerase_IV->Replication_Fork Cell_Death Cell Death Replication_Fork->Cell_Death Leads to This compound This compound This compound->DNA_Gyrase Inhibits This compound->Topoisomerase_IV Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Anaerobic Susceptibility Testing

The following diagram illustrates the typical workflow for determining the MIC of an antimicrobial agent against anaerobic bacteria using the agar dilution method.

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Testing cluster_results Results Prepare_Media Prepare Brucella Agar (supplemented) Prepare_Plates Prepare Agar Plates with Serial Dilutions of Antibiotic Prepare_Media->Prepare_Plates Prepare_Antibiotic Prepare Antibiotic Stock Solutions Prepare_Antibiotic->Prepare_Plates Inoculate_Plates Inoculate Plates with Steers Replicator Prepare_Plates->Inoculate_Plates Culture_Isolates Culture Anaerobic Isolates (48h) Adjust_Turbidity Adjust to 0.5 McFarland Standard Culture_Isolates->Adjust_Turbidity Adjust_Turbidity->Inoculate_Plates Incubate Incubate Anaerobically (37°C, 48h) Inoculate_Plates->Incubate Read_MIC Read MICs (Lowest concentration with no growth) Incubate->Read_MIC

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Oral Tosufloxacin (B10865)

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral this compound, a fluoroquinolone antibacterial agent. It is designed for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes. This compound demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria by inhibiting bacterial DNA replication.[1]

Pharmacokinetic Profile: ADME

The clinical efficacy and safety profile of this compound are fundamentally governed by its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) is typically observed within 1 to 3 hours.[2][3][4] Studies have demonstrated a dose-dependent increase in both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), indicating linear pharmacokinetics over the therapeutic dose range.[2] The bioavailability of this compound is generally high; however, it can be diminished by the concurrent administration of products containing aluminum, iron, calcium, or magnesium.

Distribution

This compound exhibits good distribution into various body tissues and fluids. It has been shown to penetrate effectively into sputum and bronchial mucus, which is crucial for its efficacy in treating respiratory tract infections. The blood concentrations of this compound may be higher in individuals with renal dysfunction compared to healthy adults.

Metabolism

This compound undergoes limited metabolism in the body. This characteristic means that the majority of the administered dose is available in its active, unchanged form to exert its antibacterial effect. The limited metabolism also reduces the potential for drug-drug interactions mediated by metabolic enzyme systems like Cytochrome P450.

Excretion

The primary route of elimination for this compound is renal excretion. A significant portion of the drug is excreted unchanged in the urine. Peak urinary concentrations are typically achieved within two hours after administration. Urinary recovery rates of approximately 39% to 49.7% have been reported within 24-48 hours, depending on the dose and study population. The elimination half-life (T1/2) of this compound in healthy adults ranges from approximately 4.4 to 6.5 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of oral this compound from various studies in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetics of this compound Granules in Healthy Adults

Parameter100 mg Dose200 mg Dose300 mg Dose
Cmax (μg/mL) 0.541.061.35
Tmax (h) 2.4 - 2.62.4 - 2.62.4 - 2.6
AUC (μg·h/mL) 4.849.9912.69
T1/2 (h) 6.3 - 6.56.3 - 6.56.3 - 6.5
24-hr Urine Excretion (%) 49.743.138.9

Table 2: Single-Dose Pharmacokinetics of this compound Tablets in Healthy Adults

Parameter150 mg Dose300 mg Dose300 mg Dose (Test Tablet)300 mg Dose (Reference Tablet)
Cmax (μg/mL) 0.541.060.53 ± 0.090.51 ± 0.09
Tmax (h) ~2~20.89 ± 0.190.86 ± 0.20
AUC0-24h (μg·h/mL) N/AN/A1.75 ± 0.671.76 ± 0.66
AUC0→∞ (μg·h/mL) N/AN/A1.98 ± 0.741.98 ± 0.76
T1/2 (h) 4.854.445.17 ± 1.965.13 ± 2.10

Bioavailability

Bioavailability studies are crucial for establishing the therapeutic equivalence between different formulations. A study conducted in 18 healthy male Chinese volunteers evaluated the bioequivalence of a 300 mg this compound test tablet against a reference tablet. The results demonstrated that the two formulations were bioequivalent, with a relative bioavailability of the test tablet being 101.1 ± 15.6% compared to the reference. The pharmacokinetic parameters, including Cmax, Tmax, and AUC, were statistically similar between the two tablet preparations, confirming their interchangeability.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs and analytical methods.

Bioequivalence Study Protocol
  • Study Design: An open-label, randomized, two-period crossover study.

  • Subjects: Eighteen healthy male Chinese volunteers.

  • Drug Administration: Subjects received a single oral dose of 300 mg this compound (either test or reference tablet) after an overnight fast. A washout period was observed between the two dosing periods.

  • Sample Collection: Blood samples were collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile.

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using DAS 2.0 software. Bioequivalence was assessed through analysis of variance (ANOVA) and two one-sided t-tests on the log-transformed Cmax and AUC data.

Analytical Methodology: HPLC with Column Switching

A specific HPLC assay was developed for the robust determination of this compound in plasma.

  • Sample Preparation: Plasma samples were either introduced directly or filtered through a Molcut II® membrane to remove high-molecular-weight proteins, thereby extending the life of the pre-column.

  • Chromatography: The system utilized a column-switching technique.

    • Pre-column (ODS stationary phase): this compound and an internal standard (sparfloxacin) were concentrated on the pre-column while separating them from interfering plasma components.

    • Analytical Column (ODS stationary phase): The trapped analytes were then eluted from the pre-column and transferred to the analytical column for separation.

  • Detection: Ultraviolet (UV) absorption at 269 nm was used for detection.

  • Performance: The method demonstrated a linear determination range of 50-1500 ng/mL, with a limit of detection of 20 ng/mL. The recovery of this compound from plasma was high (96.2-99.5%), with a coefficient of variation below 1.9%.

Visualizations: Pathways and Workflows

The following diagrams illustrate the pharmacokinetic pathway of this compound and the typical workflow of a clinical pharmacokinetic study.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Admin Oral Administration (Tablet/Granule) GIT GI Tract Admin->GIT Dissolution Blood Systemic Circulation (Bloodstream) GIT->Blood Absorption Tissues Tissues & Site of Action Blood->Tissues Penetration Liver Liver (Limited) Blood->Liver Kidneys Kidneys Blood->Kidneys Tissues->Blood Redistribution Liver->Blood Urine Elimination (Urine) Kidneys->Urine

Caption: General ADME pathway of oral this compound.

PK_Study_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase p1 Subject Screening & Enrollment p2 Drug Administration (Single Dose, Crossover) p1->p2 p3 Serial Sampling (Blood, Urine) p2->p3 a1 Sample Processing (Centrifugation, Extraction) p3->a1 Samples to Lab a2 Bioanalysis (e.g., HPLC) a1->a2 a3 Concentration Determination a2->a3 d1 Pharmacokinetic Modeling (e.g., Non-compartmental) a3->d1 Concentration Data d2 Parameter Calculation (Cmax, AUC, T1/2) d1->d2 d3 Statistical Analysis (e.g., Bioequivalence) d2->d3

Caption: Typical workflow for a clinical pharmacokinetic study.

Dose_Relationship Dose-Dependent Increase in Systemic Exposure cluster_dose Oral Dose cluster_pk Systemic Exposure D1 100 mg Cmax Cmax D1->Cmax Increases AUC AUC D1->AUC Increases D2 200 mg D2->Cmax Increases D2->AUC Increases D3 300 mg D3->Cmax Increases D3->AUC Increases

Caption: Logical relationship of this compound dose and exposure.

References

The Intricate Dance of Inhibition: Tosufloxacin's Effect on Bacterial Topoisomerase IV

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tosufloxacin (B10865), a fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV. This technical guide delves into the core of this compound's mechanism of action, with a specific focus on its intricate interaction with bacterial topoisomerase IV. By stabilizing the transient DNA-topoisomerase IV cleavage complex, this compound effectively stalls DNA replication and repair, ultimately leading to bacterial cell death. This document provides a comprehensive overview of the quantitative measures of this inhibition, detailed experimental protocols for its characterization, and a visual representation of the underlying molecular pathways and experimental workflows.

Introduction: The Crucial Role of Topoisomerase IV and the Action of this compound

Bacterial topoisomerase IV is a type II topoisomerase essential for the decatenation of newly replicated daughter chromosomes, a critical step in bacterial cell division.[1] It is a heterotetrameric enzyme composed of two ParC and two ParE subunits.[2] Fluoroquinolones, including this compound, are a class of antibiotics that specifically target these bacterial type II topoisomerases.[2]

The primary mechanism of action of this compound involves its insertion into the DNA-enzyme complex, stabilizing the transient double-stranded DNA breaks created by topoisomerase IV during its catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of these cleavage complexes.[3] These stalled complexes act as roadblocks to DNA replication forks, triggering a cascade of cellular responses, including the induction of the SOS DNA damage response, and ultimately resulting in bacterial cell death.[4] In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the primary target of fluoroquinolones.

Quantitative Analysis of Topoisomerase IV Inhibition by this compound

The inhibitory potency of this compound against bacterial topoisomerase IV can be quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. While specific IC50 values for this compound against topoisomerase IV from all relevant bacterial species are not exhaustively available in the public domain, data from Enterococcus faecalis provides a valuable insight into its efficacy.

Bacterial SpeciesEnzymeIC50 (µg/mL)
Enterococcus faecalisTopoisomerase IV3.89
Enterococcus faecalisDNA Gyrase11.6

Table 1: Inhibitory activity of this compound against topoisomerase IV and DNA gyrase from Enterococcus faecalis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effect of this compound on bacterial topoisomerase IV.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process that is inhibited by effective drugs like this compound.

Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate

  • Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, and 50 µg/mL bovine serum albumin)

  • This compound at various concentrations

  • Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

  • Agarose (B213101) gel

  • Electrophoresis buffer (e.g., TBE or TAE)

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Green)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of this compound (or vehicle control).

  • Enzyme Addition: Add the purified topoisomerase IV enzyme to the reaction mixture to initiate the decatenation reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate faster into the gel).

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system. The inhibition of decatenation is observed as a decrease in the amount of released minicircles with increasing concentrations of this compound. The IC50 value can be determined by quantifying the band intensities.

Topoisomerase IV-mediated DNA Cleavage Assay

This assay directly assesses the ability of this compound to stabilize the covalent complex between topoisomerase IV and DNA, leading to an accumulation of cleaved DNA.

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322) as the substrate

  • Cleavage Buffer (similar to decatenation assay buffer, but ATP may be omitted as it's not always required for cleavage stabilization by quinolones)

  • This compound at various concentrations

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Agarose gel

  • Electrophoresis buffer

  • DNA staining agent

  • Gel imaging system

Procedure:

  • Reaction Setup: Combine the cleavage buffer, supercoiled plasmid DNA, and various concentrations of this compound in a microcentrifuge tube.

  • Enzyme Addition: Add topoisomerase IV to the mixture.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes) to allow the formation of the cleavage complex.

  • Complex Trapping: Add SDS to denature the enzyme and trap the covalent DNA-protein complex, followed by the addition of Proteinase K to digest the protein component. This results in single- or double-stranded breaks in the plasmid DNA.

  • Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. The formation of linear (double-strand break) or nicked (single-strand break) DNA from the supercoiled form indicates cleavage complex stabilization.

  • Quantification: The amount of linear or nicked DNA is quantified to determine the concentration-dependent effect of this compound on DNA cleavage.

Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest (e.g., Streptococcus pneumoniae, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Serial Dilution: Prepare a series of two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The inhibition of topoisomerase IV by this compound triggers a cascade of events within the bacterial cell, most notably the induction of the SOS response, a global response to DNA damage.

The SOS Response Pathway

SOS_Response cluster_0 Cellular State cluster_1 SOS Response Activation This compound This compound Topoisomerase IV Topoisomerase IV This compound->Topoisomerase IV Inhibits Cleavage Complex Cleavage Complex This compound->Cleavage Complex Stabilizes DNA DNA Topoisomerase IV->DNA Acts on DNA->Cleavage Complex Forms Stalled Replication Fork Stalled Replication Fork Cleavage Complex->Stalled Replication Fork Causes ssDNA Single-Stranded DNA (ssDNA) Stalled Replication Fork->ssDNA Generates RecA RecA ssDNA->RecA Activates LexA LexA RecA->LexA Induces autocleavage of SOS Genes SOS Genes LexA->SOS Genes Represses (cleavage removes repression) Error-Prone DNA Polymerases Error-Prone DNA Polymerases SOS Genes->Error-Prone DNA Polymerases Cell Cycle Arrest & DNA Repair Cell Cycle Arrest & DNA Repair SOS Genes->Cell Cycle Arrest & DNA Repair

Figure 1: this compound-induced SOS response pathway.

The stabilized cleavage complex leads to stalled replication forks and the accumulation of single-stranded DNA (ssDNA). This ssDNA activates the RecA protein, which in turn mediates the autocatalytic cleavage of the LexA repressor. The inactivation of LexA de-represses the SOS regulon, a set of genes involved in DNA repair and damage tolerance, including error-prone DNA polymerases. This response attempts to repair the DNA damage but can also lead to increased mutation rates.

Experimental Workflow for Characterizing this compound's Effect on Topoisomerase IV

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Mechanism of Action Purify_TopoIV Purify Topoisomerase IV (ParC and ParE subunits) Decatenation_Assay Decatenation Assay Purify_TopoIV->Decatenation_Assay Cleavage_Assay DNA Cleavage Assay Purify_TopoIV->Cleavage_Assay Determine_IC50 Determine IC50 Decatenation_Assay->Determine_IC50 Cleavage_Assay->Determine_IC50 Growth_Inhibition Growth Inhibition Curve Determine_IC50->Growth_Inhibition Correlate Bacterial_Culture Culture Bacterial Strain MIC_Assay MIC Determination Bacterial_Culture->MIC_Assay Bacterial_Culture->Growth_Inhibition SOS_Induction SOS Response Assay (e.g., reporter gene assay) Bacterial_Culture->SOS_Induction MIC_Assay->Growth_Inhibition Inform

Figure 2: Workflow for studying this compound's effect.

This workflow outlines a systematic approach to characterizing the interaction of this compound with bacterial topoisomerase IV. It begins with the purification of the enzyme and subsequent in vitro assays to determine its inhibitory potency. These results are then correlated with cell-based assays that measure the effect of the drug on bacterial growth. Finally, mechanistic studies, such as assessing the induction of the SOS response, provide a deeper understanding of the cellular consequences of topoisomerase IV inhibition.

Conclusion

This compound's efficacy as an antibacterial agent is intrinsically linked to its ability to potently inhibit bacterial topoisomerase IV. By stabilizing the DNA-enzyme cleavage complex, it triggers a series of events that disrupt essential cellular processes and culminate in bacterial death. The quantitative data, detailed experimental protocols, and visualized pathways presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and exploit this critical drug-target interaction. Further research to elucidate the specific inhibitory concentrations across a broader range of pathogenic bacteria and to explore the nuances of the downstream signaling pathways will be invaluable in optimizing the clinical use of this compound and in the development of next-generation topoisomerase inhibitors.

References

The Discovery and Development of Tosufloxacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of tosufloxacin (B10865), a fluoroquinolone antibiotic. It details the historical context of its development, chemical synthesis, mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and clinical development phases. The information is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific journey of this important antimicrobial agent. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.

Introduction: The Rise of a Third-Generation Fluoroquinolone

This compound (formerly known as A-61827) emerged in an era of escalating antibiotic resistance, necessitating the development of new antimicrobial agents with broader spectrums of activity and improved safety profiles. Developed by Toyama Chemical Co., Ltd. in Japan, this compound was first reported in 1986 and became commercially available in 1990. As a third-generation fluoroquinolone, it demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including some resistant strains. This guide will delve into the critical scientific and developmental milestones of this compound.

Chemical Synthesis of this compound Tosylate

The synthesis of this compound tosylate is a multi-step process that has been refined over time, with various patented routes available. A common pathway involves the synthesis of the core naphthyridine ring structure, followed by the addition of the key side chains and final salt formation.

A generalized synthetic scheme starts with the reaction of 2,4-difluoroaniline (B146603) with an ethyl acetoacetate (B1235776) derivative to form the quinolone ring system. Subsequent reactions introduce the fluorine atom at the 6-position and a chloro group at the 7-position of the naphthyridine ring. The crucial 3-aminopyrrolidinyl side chain is then introduced at the 7-position. Finally, hydrolysis of the ester group to a carboxylic acid, followed by salt formation with p-toluenesulfonic acid, yields this compound tosylate.

Synthesis_Pathway cluster_0 Core Naphthyridine Synthesis cluster_1 Side Chain Addition & Final Product A 2,4-Difluoroaniline C Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate A->C Cyclization & Chlorination B Ethyl Acetoacetate Derivative B->C E 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid C->E Substitution D 3-Aminopyrrolidine D->E F This compound Tosylate E->F Salt Formation G p-Toluenesulfonic acid G->F Mechanism_of_Action cluster_0 Bacterial DNA Replication & Segregation cluster_1 This compound Action DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Replication DNA Replication Catenated_DNA Catenated Daughter Chromosomes Replication->Catenated_DNA Topoisomerase_IV Topoisomerase IV Catenated_DNA->Topoisomerase_IV Decatenation Separated_DNA Separated Daughter Chromosomes DNA_Gyrase->Replication Inhibition_Gyrase Inhibition of DNA Gyrase DNA_Gyrase->Inhibition_Gyrase Topoisomerase_IV->Separated_DNA Inhibition_TopoIV Inhibition of Topoisomerase IV Topoisomerase_IV->Inhibition_TopoIV This compound This compound This compound->Inhibition_Gyrase This compound->Inhibition_TopoIV DSB Double-Strand Breaks Inhibition_Gyrase->DSB Inhibition_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death Clinical_Development_Workflow Preclinical Preclinical Studies (In vitro & In vivo) PhaseI Phase I Trials (Healthy Volunteers) - Safety - Pharmacokinetics Preclinical->PhaseI PhaseII Phase II Trials (Patients) - Efficacy - Dose Ranging PhaseI->PhaseII PhaseIII Phase III Trials (Large Patient Groups) - Confirmatory Efficacy - Comparison to Standard of Care PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval PostMarketing Phase IV / Post-Marketing Surveillance Approval->PostMarketing

Physicochemical properties of Tosufloxacin for formulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Tosufloxacin for Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a fluoroquinolone antibiotic. Understanding these characteristics is critical for the successful formulation and development of effective drug delivery systems. This document outlines key quantitative data, details the experimental protocols for their determination, and illustrates the interplay between these properties and formulation strategies.

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria.[1] Its clinical efficacy is, however, intrinsically linked to its physicochemical properties, which present several formulation challenges. Notably, its poor aqueous solubility can limit its bioavailability.[1][2] Consequently, this compound is often formulated as a tosylate salt to improve its dissolution and stability.[3][4] A thorough characterization of its properties is therefore a prerequisite for designing robust and effective dosage forms.

Core Physicochemical Properties

The formulation of any active pharmaceutical ingredient (API) is fundamentally guided by its intrinsic physical and chemical properties. For this compound, the most critical parameters include solubility, pKa, melting point, partition coefficient (logP), and crystal polymorphism.

Solubility

Solubility is a crucial determinant of a drug's dissolution rate and subsequent absorption, directly impacting its bioavailability. This compound, particularly in its free form, is characterized by low aqueous solubility. This has led to the development of its tosylate salt and exploration of formulation strategies like cyclodextrin (B1172386) inclusion to enhance its dissolution profile.

Table 1: Solubility Data for this compound and its Tosylate Salt

Solvent/MediumFormSolubility
WaterFree Form0.0762 mg/mL (Predicted)
Aqueous BuffersTosylate SaltSparingly soluble
DMSO:PBS (1:2, pH 7.2)Tosylate Salt~0.33 mg/mL
DMSOTosylate Salt~30 mg/mL
Dimethyl formamideTosylate Salt~30 mg/mL
EthanolTosylate SaltSlightly soluble
pH 6.5 Buffer (37°C)Free Form2.1 µg/mL (Equilibrium Solubility)

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the flasks at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspensions to settle. Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid filter adsorption.

  • Quantification: Analyze the concentration of the dissolved drug in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the equilibrium solubility of the drug at that specific pH and temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep1 Add excess this compound to buffer in a sealed flask equil1 Agitate at constant temperature (e.g., 37°C) for 24-48 hours prep1->equil1 sep1 Centrifuge or filter to separate solid from saturated solution equil1->sep1 analysis1 Analyze drug concentration in supernatant via HPLC or UV-Vis sep1->analysis1 result Equilibrium Solubility (Se) analysis1->result

Experimental workflow for equilibrium solubility determination.
Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a drug at a given pH. This is critical as the ionized state of a molecule affects its solubility, permeability, and interaction with biological targets. This compound is a zwitterionic compound, meaning it has both acidic and basic functional groups.

Table 2: pKa Values for this compound

pKa ValueFunctional Group AssignmentSource
pKa1 = 5.8Acidic (Carboxylic acid)
pKa2 = 8.7Basic (Aminopyrrolidinyl group)
pKa (Strongest Acidic) = 5.22Predicted
pKa (Strongest Basic) = 9.8Predicted

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for pKa determination.

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Titration Setup: Place the solution in a thermostated vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2. Immerse the calibrated pH electrode.

  • Titration: For a zwitterionic compound, perform two separate titrations. First, acidify the solution with a standard acid (e.g., 0.1 M HCl) to a low pH (~2.0). Then, titrate with a standard base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant until a high pH (~12.0) is reached.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve. For higher accuracy, the first derivative of the curve can be plotted.

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It serves as an indicator of purity and can reveal the existence of different polymorphic forms. Pure crystalline compounds typically have a sharp melting point, whereas impurities can cause depression and broadening of the melting range.

Table 3: Melting Point of this compound Tosylate

CompoundMelting Point
This compound Tosylate~254°C (decomposes)

Experimental Protocol: Melting Point Determination (Capillary Method)

This is a standard pharmacopeial method for melting point determination.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack the powder into a capillary tube (one end sealed) to a height of 2.5-3.5 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 5-10°C below the expected melting point.

  • Measurement: Decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature range from the point at which the substance first begins to collapse or liquefy to the point at which it is completely molten (the clear point).

Partition Coefficient (LogP)

The partition coefficient (P) is a measure of a drug's lipophilicity, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. It is usually expressed as its logarithm (logP). LogP is a critical parameter for predicting a drug's absorption, distribution, and permeability across biological membranes.

Table 4: Partition Coefficient of this compound

ParameterValueMethod
logP0.4Predicted (ALOGPS)
logP0.47Predicted (Chemaxon)

Experimental Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for measuring LogP.

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4 for LogD) with n-octanol by mixing them and allowing the phases to separate.

  • Sample Addition: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed container. Shake the mixture for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of this compound in both the aqueous and organic phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient using the formula: P = [Concentration]octanol / [Concentration]aqueous. The LogP is the base-10 logarithm of P.

Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. Different polymorphs of the same API can have different physicochemical properties, including solubility, dissolution rate, stability, and melting point, which can significantly impact bioavailability and processability. This compound is supplied as a crystalline solid, and controlling its solid form is essential for consistent product performance.

Experimental Protocol: Polymorph Screening

A polymorph screen aims to identify all accessible crystalline forms of an API by crystallizing it under a wide range of conditions.

  • Crystallization Experiments: Dissolve this compound in a diverse set of solvents (varying in polarity, hydrogen bonding capability, etc.). Induce crystallization using various methods:

    • Slow evaporation.

    • Cooling crystallization.

    • Anti-solvent addition.

    • Slurry conversion at different temperatures.

    • Melt-quenching and annealing.

  • Solid Form Isolation: Carefully isolate the solid material resulting from each experiment.

  • Primary Characterization: Analyze each solid sample using a primary, high-throughput analytical technique to identify unique forms. X-ray Powder Diffraction (XRPD) is the most definitive method for this purpose.

  • Secondary Characterization: Further characterize the distinct forms identified by XRPD using orthogonal techniques to understand their properties and thermodynamic relationships. These include:

    • Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine melting points and detect phase transitions, and Thermogravimetric Analysis (TGA) to identify solvates or hydrates.

    • Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to detect differences in molecular conformation and intermolecular interactions.

    • Microscopy: To observe crystal habit and morphology.

Influence of Physicochemical Properties on this compound Formulation

The interplay of this compound's physicochemical properties dictates the strategies required for its formulation into a safe, stable, and efficacious drug product.

G cluster_props Physicochemical Properties cluster_impact Impact on Formulation cluster_strats Formulation Strategies p1 Low Aqueous Solubility i1 Poor Dissolution Rate & Bioavailability p1->i1 p2 Zwitterionic Nature (pKa = 5.8, 8.7) i2 pH-Dependent Solubility p2->i2 p3 Crystalline Solid State i3 Potential for Polymorphism p3->i3 s1 Salt Formation (Tosylate Salt) i1->s1 s2 Use of Solubilizers (e.g., Cyclodextrins) i1->s2 s5 Particle Size Reduction i1->s5 i2->s1 s3 pH Control in Formulation i2->s3 s4 Solid Form Screening & Control i3->s4

Relationship between this compound's properties and formulation strategies.
  • Impact of Low Solubility and pKa: The inherently low aqueous solubility of the this compound free base is a major hurdle for oral absorption. Being a zwitterion with pKa values of 5.8 and 8.7, its solubility is lowest at its isoelectric point and increases in acidic or basic conditions. This pH-dependent solubility can lead to variable absorption in the gastrointestinal tract. The primary strategy to overcome this is the formation of a highly soluble salt, such as this compound Tosylate. Additionally, incorporating acidifying excipients can help maintain a low pH microenvironment to facilitate dissolution.

  • Solubilization Techniques: For challenging formulations, advanced techniques such as complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) have been shown to significantly increase the aqueous solubility and dissolution rate of this compound.

  • Importance of Solid-State Properties: As a crystalline solid, controlling the crystal form of this compound is crucial. The presence of a less soluble, more stable polymorph could emerge during manufacturing or storage, drastically altering the drug's dissolution profile and bioavailability. Therefore, comprehensive polymorph screening is mandatory during pre-formulation to identify the most stable crystal form for development.

Conclusion

The physicochemical profile of this compound is characterized by low, pH-dependent aqueous solubility, a zwitterionic nature, and a stable crystalline form. These properties present significant but manageable challenges for formulation scientists. A thorough understanding and characterization of its solubility, pKa, melting point, and polymorphic behavior are essential. This knowledge enables the rational design of drug delivery systems, primarily through salt formation and other solubilization techniques, to ensure consistent dissolution, reliable bioavailability, and optimal therapeutic performance of the final drug product.

References

An In-Depth Technical Guide to the Solubility and Stability of Tosufloxacin Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tosufloxacin (B10865) Tosylate Hydrate (B1144303), a fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing detailed data and experimental methodologies.

Solubility Profile

This compound tosylate hydrate exhibits variable solubility depending on the solvent system and pH. As a zwitterionic drug with pKa values of 5.8 and 8.7, its solubility is significantly influenced by the pH of the medium[1]. The tosylate salt form is utilized to enhance its dissolution characteristics[1].

Solubility in Organic and Aqueous Solvents

Quantitative and qualitative solubility data for this compound tosylate hydrate in various solvents are summarized in the table below.

Solvent SystemSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)Approximately 30 mg/mL[2]
Dimethylformamide (DMF)Approximately 30 mg/mL[2]
EthanolSlightly soluble[2]
Aqueous BuffersSparingly soluble
1:2 solution of DMSO:PBS (pH 7.2)Approximately 0.33 mg/mL
pH-Dependent Solubility

The aqueous solubility of this compound is highly dependent on pH. At a pH of 6.5 and a temperature of 37°C, the equilibrium solubility is low, measured at 2.1 μg/mL. The dissolution behavior is complex, with the potential for precipitation of different salt forms depending on the ionic composition of the medium. For instance, in the presence of sodium chloride, a less soluble hemi-hydrochloride salt can precipitate on the particle surface, thereby suppressing dissolution.

The solubility product (Ksp) for this compound tosylate (TFLX TS) has been estimated as 1.0 × 10⁻⁵ mol²/L², while the Ksp for the hemi-hydrochloride salt (TFLX 1/2HCl) is estimated to be 1.0 × 10⁻¹³ mol³/L³.

Stability Profile

This compound tosylate hydrate is a stable crystalline solid under recommended storage conditions. However, like other fluoroquinolones, it can be susceptible to degradation under stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. Aqueous solutions of this compound tosylate are not recommended for storage for more than one day.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific quantitative data for this compound tosylate hydrate is not extensively available in the public domain, the general degradation pathways for fluoroquinolones under various stress conditions are well-documented.

Stress ConditionGeneral Observations for Fluoroquinolones
Acidic Hydrolysis Degradation is possible, often involving the piperazine (B1678402) ring or other side chains.
Alkaline Hydrolysis Generally more susceptible to degradation under basic conditions compared to acidic conditions.
Oxidative Degradation The piperazine ring is often a site of oxidative degradation.
Photolytic Degradation Fluoroquinolones are known to be photosensitive, leading to the formation of various degradation products.
Thermal Degradation Degradation can occur at elevated temperatures, with the rate following first-order kinetics for many quinolones.

Experimental Protocols

Determination of pH-Solubility Profile

This protocol is adapted from established methods for determining the pH-solubility profile of ionizable drugs.

Objective: To determine the equilibrium solubility of this compound tosylate hydrate across a range of pH values.

Materials:

  • This compound tosylate hydrate

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • p-Toluenesulfonic acid solutions of varying concentrations

  • Reciprocal shaker with temperature control

  • 15 mL test tubes

  • Hydrophilic PVDF syringe filters (0.22 µm)

  • HPLC system with a suitable column and UV detector

Procedure:

  • Add an excess amount of this compound tosylate hydrate (e.g., 8 to 20 mg) to a series of 15 mL test tubes, each containing a known volume (e.g., 5 to 10 mL) of HCl or p-toluenesulfonic acid solution to achieve a range of pH values.

  • Place the test tubes horizontally in a reciprocal shaker set at 37°C and agitate (e.g., 90 rpm) for a sufficient duration to reach equilibrium (e.g., 48 hours).

  • After incubation, allow the suspensions to settle.

  • Filter an aliquot of the supernatant from each tube through a 0.22 µm hydrophilic PVDF syringe filter. Discard the first few drops to prevent interference from the filter.

  • Measure the pH of the remaining filtrate.

  • Dilute the filtered samples appropriately and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the logarithm of the solubility against the final measured pH to generate the pH-solubility profile.

Forced Degradation Studies Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound tosylate hydrate.

Objective: To investigate the stability of this compound tosylate hydrate under various stress conditions.

Materials:

  • This compound tosylate hydrate

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3-30%)

  • Photostability chamber

  • Oven with temperature control

  • Validated stability-indicating HPLC method

Procedure:

  • Acidic Hydrolysis: Dissolve this compound tosylate hydrate in 0.1 N HCl and keep at an elevated temperature (e.g., 60-80°C) for a specified period. Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Alkaline Hydrolysis: Dissolve this compound tosylate hydrate in 0.1 N NaOH and keep at an elevated temperature (e.g., 60-80°C). Withdraw samples at different intervals, neutralize, and analyze by HPLC.

  • Neutral Hydrolysis: Dissolve the compound in water and maintain at an elevated temperature. Analyze samples at various time points.

  • Oxidative Degradation: Treat a solution of this compound tosylate hydrate with a solution of hydrogen peroxide at room temperature or slightly elevated temperature. Analyze samples at different time points.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 60-80°C) for a defined period. Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

For all studies, a control sample stored under normal conditions should be analyzed concurrently. The extent of degradation should be quantified, and any significant degradation products should be identified and characterized if possible.

Visualizations

Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound Cell_Entry Cell Wall/ Membrane Penetration This compound->Cell_Entry DNA_Gyrase DNA Gyrase (GyrA, GyrB) Cell_Entry->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) Cell_Entry->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Damage DNA Damage & Replication Fork Stall DNA_Gyrase->DNA_Damage Forms stable cleavage complex Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Decatenation Topoisomerase_IV->DNA_Damage Forms stable cleavage complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Topoisomerase_IV Decatenation Replication_Fork Replication Fork Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the pH-solubility profile of a pharmaceutical compound.

Solubility Determination Workflow Start Start Prep_Solutions Prepare pH solutions (e.g., HCl, p-TSA) Start->Prep_Solutions Add_Drug Add excess this compound Tosylate Hydrate Prep_Solutions->Add_Drug Equilibration Equilibrate at 37°C (e.g., 48h with shaking) Add_Drug->Equilibration Filtration Filter supernatant (0.22 µm PVDF filter) Equilibration->Filtration Analysis Measure pH and analyze concentration (HPLC) Filtration->Analysis Data_Plotting Plot log(Solubility) vs. pH Analysis->Data_Plotting End End Data_Plotting->End

Caption: Workflow for pH-solubility profile determination.

Forced Degradation Study Workflow

This diagram outlines the general workflow for conducting forced degradation studies to assess the stability of a drug substance.

Forced Degradation Workflow Start Start Drug_Substance This compound Tosylate Hydrate (Solid and Solution) Start->Drug_Substance Stress_Conditions Apply Stress Conditions Drug_Substance->Stress_Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress_Conditions->Hydrolysis Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Photolysis Photolysis (Light Exposure) Stress_Conditions->Photolysis Thermal Thermal (Dry Heat) Stress_Conditions->Thermal Sampling Sample at Time Intervals Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data_Evaluation Evaluate Degradation & Identify Products Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: General workflow for forced degradation studies.

References

Understanding the Molecular Targets of Tosufloxacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its clinical efficacy is rooted in its ability to disrupt essential bacterial DNA replication and repair processes. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and potential off-target effects.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

The primary molecular targets of this compound are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[2] Inhibition of DNA gyrase prevents DNA unwinding, thereby halting replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes.[3] Inhibition of topoisomerase IV results in intertwined chromosomes that cannot be segregated into daughter cells, leading to cell division failure.[3]

This compound, like other fluoroquinolones, exerts its bactericidal effect by stabilizing the transient covalent complexes formed between these enzymes and the bacterial DNA.[2] This stabilization of the "cleavable complex" leads to the accumulation of double-strand DNA breaks, which, if not repaired, are lethal to the bacterium.[2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary targets has been quantified using in vitro enzyme assays. The 50% inhibitory concentration (IC50) is a key metric for assessing this activity.

Target EnzymeBacterial SpeciesIC50 (µg/mL)Reference
DNA GyraseEnterococcus faecalis11.6[1]
Topoisomerase IVEnterococcus faecalis3.89[1]

Note: While specific IC50 values for this compound against DNA gyrase and topoisomerase IV in other key pathogens like Streptococcus pneumoniae and Staphylococcus aureus were not available in the cited literature, comparative studies indicate that the activity of fluoroquinolones can vary between bacterial species and that the primary target (either DNA gyrase or topoisomerase IV) can also differ.[4][5][6]

Signaling Pathway: Inhibition of DNA Replication and Induction of the SOS Response

The interaction of this compound with its molecular targets triggers a cascade of cellular events, culminating in bacterial cell death. A critical component of this response is the induction of the bacterial SOS system, a global response to DNA damage.

Tosufloxacin_Mechanism cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Consequences This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Cleavable_Complex Stabilized Enzyme-DNA Cleavable Complex DNA_Gyrase->Cleavable_Complex Topo_IV->Cleavable_Complex DSBs Double-Strand DNA Breaks Cleavable_Complex->DSBs Leads to Replication_Inhibition DNA Replication Inhibition DSBs->Replication_Inhibition SOS_Response SOS Response Induction DSBs->SOS_Response Triggers Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death SOS_Response->Cell_Death Contributes to

Mechanism of this compound action and induction of the SOS response.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow:

Gyrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate DNA, Gyrase, ATP, and this compound Relaxed_DNA->Incubation Gyrase Purified DNA Gyrase Gyrase->Incubation Tosufloxacin_ Tosufloxacin_ dilutions This compound Dilutions Electrophoresis Agarose (B213101) Gel Electrophoresis Incubation->Electrophoresis Visualization Visualize DNA Bands (e.g., Ethidium (B1194527) Bromide) Electrophoresis->Visualization Quantification Quantify Supercoiled vs. Relaxed DNA Visualization->Quantification Tosufloxacin_dilutions Tosufloxacin_dilutions Tosufloxacin_dilutions->Incubation

Workflow for a DNA gyrase supercoiling inhibition assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture contains a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), ATP, DTT, and relaxed plasmid DNA (e.g., pBR322).

  • Compound Addition: Serial dilutions of this compound (or other test compounds) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

  • Enzyme Addition: Purified DNA gyrase is added to initiate the reaction.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow for supercoiling to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The intensity of the supercoiled and relaxed DNA bands is quantified to determine the percentage of inhibition at each drug concentration. The IC50 value is then calculated.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Workflow:

TopoIV_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis kDNA Kinetoplast DNA (kDNA) Incubation Incubate kDNA, Topo IV, ATP, and this compound kDNA->Incubation TopoIV Purified Topoisomerase IV TopoIV->Incubation Tosufloxacin_dilutions This compound Dilutions Tosufloxacin_dilutions->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization Visualize DNA Bands Electrophoresis->Visualization Quantification Quantify Decatenated vs. Catenated DNA Visualization->Quantification

Workflow for a topoisomerase IV decatenation inhibition assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, potassium glutamate, MgCl2, DTT, ATP, and kDNA is prepared.

  • Compound Addition: Various concentrations of this compound are added to the reaction tubes.

  • Enzyme Addition: Purified topoisomerase IV is added to start the decatenation reaction.

  • Incubation: The mixture is incubated at 37°C for approximately 30 minutes.

  • Reaction Termination: The reaction is stopped, often by the addition of a solution containing SDS and EDTA.

  • Agarose Gel Electrophoresis: The samples are run on an agarose gel. Decatenated minicircles migrate into the gel, while the large catenated kDNA network remains in the well.

  • Visualization and Quantification: The gel is stained with a DNA-intercalating dye and visualized. The amount of released minicircles is quantified to determine the level of inhibition. The IC50 is calculated from the dose-response curve.[1]

Secondary and Off-Target Effects

While highly selective for bacterial topoisomerases, fluoroquinolones, as a class, have been associated with some off-target effects, primarily related to mitochondrial toxicity.[7][8]

Mitochondrial Toxicity

Mitochondria, the powerhouses of eukaryotic cells, share evolutionary origins with bacteria. This similarity makes them potential unintended targets for some antibiotics. Studies on fluoroquinolones like ciprofloxacin (B1669076) have shown that at clinically relevant concentrations, they can induce mitochondrial dysfunction.[7][9][10] This dysfunction can manifest as:

  • Increased production of reactive oxygen species (ROS)[7]

  • Disruption of the electron transport chain[7]

  • Decreased mitochondrial membrane potential[7]

  • Reduced ATP production[7]

These effects can lead to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.[7] While specific studies on this compound's direct impact on mitochondrial respiration are limited, the potential for class-wide effects should be considered in drug development and safety profiling.

Logical Relationship of Fluoroquinolone-Induced Mitochondrial Dysfunction:

Mitochondrial_Toxicity Fluoroquinolone Fluoroquinolone (e.g., this compound) Mitochondria Mitochondria Fluoroquinolone->Mitochondria Interacts with ETC_disruption Electron Transport Chain Disruption Mitochondria->ETC_disruption Can lead to ROS_production Increased Reactive Oxygen Species (ROS) ETC_disruption->ROS_production Oxidative_Stress Oxidative Stress ROS_production->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage

Potential mechanism of fluoroquinolone-induced mitochondrial toxicity.

Conclusion

This compound's potent antibacterial activity is primarily due to its dual inhibition of bacterial DNA gyrase and topoisomerase IV. This mechanism, leading to DNA damage and the induction of the SOS response, is well-established. Quantitative analysis of its inhibitory effects provides a clear measure of its potency. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development of novel fluoroquinolone derivatives. While effective, the potential for off-target mitochondrial effects, a characteristic of the fluoroquinolone class, warrants consideration in preclinical and clinical safety assessments. A thorough understanding of these molecular interactions is paramount for the rational design of new antibacterial agents and for optimizing the clinical use of existing drugs like this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Tosufloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the in vitro activity of Tosufloxacin against key bacterial pathogens as reported in various studies. These values are intended to serve as a reference for expected MIC ranges.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus730-0.0160.016–0.25[1][2]
Streptococcus pneumoniae--0.250.06–1[2][3]
Enterococcus faecalis---0.12–4[1]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Escherichia coli-≤0.016≤0.016-
Pseudomonas aeruginosa-0.51.0 - 2.0-
Haemophilus influenzae-≤0.0160.032-

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or saline)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer. Further dilutions should be made in CAMHB.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL).

    • Dispense 50 µL of each concentration into the wells of a 96-well microtiter plate.

    • Include a growth control well (broth only) and a sterility control well (broth only, uninoculated).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well. This will bring the total volume in each well to 100 µL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or using a microplate reader.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow prep_stock Prepare this compound Stock Solution prep_dilutions Perform Serial Dilutions in Microtiter Plate prep_stock->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC incubate->read_mic

Broth microdilution workflow for MIC determination.

Agar (B569324) Dilution Method for MIC Determination

This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (optional)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with the desired final concentrations (e.g., 0.008 to 16 µg/mL).

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the surface of the agar plates with the prepared bacterial suspension. An inoculum replicator can be used to test multiple isolates simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Workflow for Agar Dilution:

Agar_Dilution_Workflow prep_stock Prepare this compound Stock Solutions prep_plates Prepare Agar Plates with Serial Dilutions of this compound prep_stock->prep_plates inoculate Spot Inoculate Agar Plates prep_plates->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC incubate->read_mic

Agar dilution workflow for MIC determination.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound-impregnated disks (concentration to be determined based on available standards)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Placement:

    • Allow the plate to dry for a few minutes.

    • Using sterile forceps or a disk dispenser, place the this compound disk onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints. Note: As of the last update, specific breakpoints for this compound from CLSI or EUCAST are not available. Researchers should refer to relevant literature or Japanese guidelines where available.

Workflow for Disk Diffusion:

Disk_Diffusion_Workflow prep_inoculum Prepare and Standardize Bacterial Inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate place_disk Place this compound Disk on Agar Surface inoculate_plate->place_disk incubate Incubate at 35°C for 16-20 hours place_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret_results Interpret Results (S, I, R) measure_zone->interpret_results

Disk diffusion workflow for susceptibility testing.

Quality Control

For all susceptibility testing methods, it is imperative to perform quality control using standard reference strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™, P. aeruginosa ATCC® 27853™, and S. pneumoniae ATCC® 49619™). The results for these strains should fall within established acceptable ranges to ensure the validity of the test results. As specific QC ranges for this compound are not widely published by CLSI or EUCAST, laboratories should establish their own internal QC ranges based on repeated testing or refer to guidelines from the Japanese Society of Chemotherapy if available.

Disclaimer

The protocols and data presented in these application notes are for research and informational purposes only. The absence of standardized interpretive criteria from CLSI and EUCAST for this compound means that the clinical significance of the obtained MIC values or zone diameters must be interpreted with caution. It is recommended that researchers consult the most current literature and any available regional guidelines for the most up-to-date information.

References

Determining the Minimum Inhibitory Concentration (MIC) of Tosufloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Tosufloxacin, a broad-spectrum fluoroquinolone antibiotic. The included protocols are based on established methodologies for antimicrobial susceptibility testing.

Introduction

This compound is a synthetic fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] It functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism disrupts DNA replication, leading to double-strand DNA breaks and ultimately, bacterial cell death.[4][5][6] Understanding the MIC of this compound against various bacterial isolates is crucial for clinical breakpoint determination, surveillance of antimicrobial resistance, and in the research and development of new antibacterial therapies.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. This value is a critical measure of an antibiotic's potency. The two primary methods for determining the MIC are broth dilution and agar (B569324) dilution, both of which are detailed in this document.

Mechanism of Action

This compound, like other fluoroquinolones, targets bacterial DNA replication. In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it predominantly inhibits topoisomerase IV.[7]

  • DNA Gyrase Inhibition: DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the relaxation of positively supercoiled DNA ahead of the replication fork, leading to a halt in DNA synthesis.[8][9]

  • Topoisomerase IV Inhibition: Topoisomerase IV is crucial for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. Inhibition of this enzyme by this compound results in the inability of the bacterial cell to segregate its replicated DNA, leading to a blockage of cell division.[5][10]

The formation of a stable complex between the fluoroquinolone, the enzyme, and the bacterial DNA triggers a cascade of events, including the production of reactive oxygen species and ultimately, cell death.[11]

Tosufloxacin_Mechanism This compound This compound DNA_Gyrase DNA Gyrase (Primary target in Gram-negative bacteria) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive bacteria) This compound->Topo_IV Inhibits Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Mediates DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex leading to Decatenation Chromosome Decatenation Topo_IV->Decatenation Mediates Topo_IV->DS_Breaks Stabilizes cleavage complex leading to DNA_Replication DNA Replication Fork DNA_Replication->DNA_Gyrase Requires DNA_Replication->Topo_IV Requires Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a selection of clinically relevant bacteria. These values have been compiled from various studies and are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.016 - 0.25-0.016
Streptococcus pneumoniae--0.25
Streptococcus pyogenes--0.5
Enterococcus faecalis0.12 - 4--
Escherichia coli--≤0.016
Pseudomonas aeruginosa-0.51.0 - 2.0
Haemophilus influenzae--0.032
Moraxella catarrhalis--≤0.06
Klebsiella pneumoniae--≤0.06

Note: MIC values can vary depending on the testing methodology (broth vs. agar dilution) and the specific strains tested. The data presented here is for informational purposes and should be supplemented with internal validation.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • This will result in 100 µL of varying concentrations of this compound in each well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial density.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density.

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of this compound in 96-well plate Prep_Stock->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate plate (16-20h at 35°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Experimental workflow for broth microdilution MIC determination.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. Standardized bacterial inocula are then spotted onto the surface of the agar plates.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of the this compound stock solution.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • For each desired final concentration, add a specific volume of the corresponding this compound dilution to a specific volume of molten MHA (e.g., 1 mL of drug dilution to 19 mL of agar) to achieve the target concentration. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar mixture into sterile petri dishes and allow them to solidify on a level surface.

    • Include a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation:

    • Using a multipoint replicator or a calibrated loop, spot the prepared bacterial inoculum onto the surface of each agar plate, including the control plate.

    • Allow the spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the inverted plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Quality Control

To ensure the accuracy and reproducibility of MIC results, it is essential to include quality control (QC) strains with known MIC values in each experiment. The observed MIC for the QC strain should fall within the acceptable range specified by regulatory bodies like CLSI or EUCAST.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Streptococcus pneumoniae ATCC® 49619™

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the Minimum Inhibitory Concentration of this compound. Adherence to standardized protocols and the inclusion of appropriate quality control measures are critical for obtaining accurate and reproducible results. This information is vital for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antimicrobial agents.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Tosufloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Tosufloxacin using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the analysis of fluoroquinolone antibiotics and are intended to serve as a comprehensive guide for assay and stability-indicating studies of this compound in pharmaceutical formulations.

Introduction

This compound is a broad-spectrum fluoroquinolone antibacterial agent. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms to ensure quality, safety, and efficacy. HPLC is a powerful technique for this purpose due to its high resolution, sensitivity, and specificity. This document details a stability-indicating HPLC method, which is capable of separating this compound from its degradation products, a critical requirement for stability testing as per regulatory guidelines.

Stability-Indicating RP-HPLC Method for this compound Tablets

This section outlines a reverse-phase HPLC (RP-HPLC) method suitable for the determination of this compound in tablet formulations. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from potential degradation products formed under various stress conditions.

Chromatographic Conditions

A C18 column is a common choice for the separation of fluoroquinolones due to its ability to provide good resolution and peak shape. The mobile phase, a mixture of an acidic buffer and an organic solvent, is optimized to achieve a suitable retention time and separation.

ParameterRecommended Condition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (e.g., 35:65 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 269 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Reagent and Sample Preparation

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound Tosylate reference standard

  • This compound tablets

Preparation of Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

Preparation of Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in the specified ratio (e.g., 35:65 v/v). Degas the mobile phase by sonication or vacuum filtration before use.

Preparation of Standard Stock Solution: Accurately weigh about 25 mg of this compound Tosylate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

Preparation of Working Standard Solution: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 50 µg/mL) by diluting with the mobile phase.

Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder not fewer than 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 25 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 50 µg/mL).

Method Validation

The developed HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any degradation products and excipients. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., 10-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery) The mean recovery should be within 98.0% to 102.0% at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
Precision (% RSD) - System Precision: %RSD of peak areas from replicate injections of the standard solution should be ≤ 2.0%.- Method Precision (Repeatability): %RSD of the assay results from multiple preparations of the same sample should be ≤ 2.0%.- Intermediate Precision: %RSD of assay results obtained by different analysts, on different days, or with different equipment should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The %RSD of the results should be ≤ 2.0%.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. The drug substance is subjected to various stress conditions to induce degradation. The resulting solutions are then analyzed to ensure that the degradation products are well-separated from the parent drug peak.

Experimental Protocol for Forced Degradation

1. Acid Hydrolysis:

  • Treat the drug solution with 0.1 N HCl.

  • Reflux for a specified period (e.g., 2 hours at 60 °C).

  • Neutralize the solution with 0.1 N NaOH.

  • Dilute to a suitable concentration with the mobile phase and inject.

2. Base Hydrolysis:

  • Treat the drug solution with 0.1 N NaOH.

  • Reflux for a specified period (e.g., 2 hours at 60 °C).

  • Neutralize the solution with 0.1 N HCl.

  • Dilute to a suitable concentration with the mobile phase and inject.

3. Oxidative Degradation:

  • Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

  • Keep at room temperature for a specified period (e.g., 24 hours).

  • Dilute to a suitable concentration with the mobile phase and inject.

4. Thermal Degradation:

  • Expose the solid drug powder to dry heat in an oven (e.g., at 105 °C for 24 hours).

  • Dissolve the stressed powder in the mobile phase to a suitable concentration and inject.

5. Photolytic Degradation:

  • Expose the drug solution and solid powder to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

  • Prepare a solution of the stressed sample in the mobile phase to a suitable concentration and inject.

Data Presentation of Forced Degradation Studies

The results of the forced degradation studies should be summarized in a table, indicating the stress condition, the retention time of this compound and any degradation products, and the percentage of degradation.

Stress ConditionRetention Time of this compound (min)Retention Time(s) of Degradation Product(s) (min)% Degradation
Acid Hydrolysis (0.1 N HCl)
Base Hydrolysis (0.1 N NaOH)
Oxidative (3% H₂O₂)
Thermal (105 °C)
Photolytic (UV/Vis)

Note: The actual retention times and % degradation will depend on the specific experimental conditions and the stability of this compound.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Sample Weigh Powdered This compound Tablets Dissolve_Sample Dissolve in Mobile Phase & Sonicate Sample->Dissolve_Sample Dilute_Standard Dilute to Working Concentration Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Inject Inject into HPLC System Dilute_Standard->Inject Dilute_Sample Dilute to Working Concentration Filter_Sample->Dilute_Sample Dilute_Sample->Inject Chromatography Chromatographic Separation Inject->Chromatography Detect UV Detection at 269 nm Chromatography->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration & Assay Integrate->Calculate

Caption: Workflow for the HPLC analysis of this compound tablets.

Logical Relationship of HPLC Method Validation Parameters

Validation_Parameters cluster_method Validated HPLC Method cluster_params Validation Parameters (ICH Q2(R1)) Method Suitable for Intended Purpose Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Range defines Accuracy->Range defines Precision->Range defines LOD->LOQ related to

Caption: Interrelationship of HPLC method validation parameters.

Workflow for a Stability-Indicating HPLC Method

Stability_Indicating_Method cluster_stress Forced Degradation cluster_development Method Development & Validation cluster_analysis Analysis of Stressed Samples cluster_evaluation Evaluation Stress Subject this compound to Stress Conditions (Acid, Base, Oxidation, Heat, Light) Degraded_Sample Generate Degraded Samples Stress->Degraded_Sample Analyze Analyze Stressed Samples using Validated Method Degraded_Sample->Analyze Develop Develop HPLC Method Validate Validate Method (ICH Guidelines) Develop->Validate Validate->Analyze Resolution Check Resolution between this compound and Degradation Products Analyze->Resolution Peak_Purity Confirm Peak Purity of this compound Analyze->Peak_Purity Stability_Indicating Method is Stability-Indicating Resolution->Stability_Indicating Peak_Purity->Stability_Indicating

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The provided HPLC method and protocols offer a robust framework for the quantitative analysis of this compound in pharmaceutical dosage forms. Proper validation and forced degradation studies are paramount to ensure that the method is accurate, reliable, and stability-indicating, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies. Researchers are encouraged to adapt and optimize the proposed conditions based on their specific laboratory instrumentation and requirements.

Application Notes and Protocols for Evaluating Tosufloxacin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Tosufloxacin, a fluoroquinolone antibiotic, on mammalian cells in vitro. The described assays are fundamental in drug development and toxicology to determine a compound's potential for cellular damage.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[1] While highly effective against susceptible bacteria, it is crucial to evaluate its potential toxicity to mammalian cells. In vitro cytotoxicity assays are essential tools to identify and characterize the adverse effects of new drug candidates at the cellular level.[2]

Studies have shown that bactericidal antibiotics, including quinolones, can induce mitochondrial dysfunction and the production of reactive oxygen species (ROS) in mammalian cells, leading to oxidative damage to DNA, proteins, and lipids.[1] This document outlines a panel of standard cell-based assays to quantify the cytotoxicity of this compound, including assessments of cell viability, membrane integrity, apoptosis, and oxidative stress.

Assessment of Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The concentration of the formazan is proportional to the number of viable cells.

Hypothetical Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] The following table presents hypothetical IC50 values for this compound in different mammalian cell lines after 48 hours of exposure, as would be determined by an MTT assay.

Cell LineCell TypeHypothetical IC50 (µM)
HEK293Human Embryonic Kidney250
HepG2Human Hepatocellular Carcinoma180
A549Human Lung Carcinoma210
SH-SY5YHuman Neuroblastoma300

Note: The data above is for illustrative purposes only and should be determined experimentally.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound dilutions incubate_24h->prepare_this compound treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_this compound->treat_cells incubate_exposure Incubate for 24-72h treat_cells->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Assessment of Cell Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis.

Hypothetical Data Presentation: LDH Release

The following table shows hypothetical data on LDH release from HepG2 cells treated with increasing concentrations of this compound for 48 hours.

This compound (µM)LDH Release (% of Maximum)
0 (Control)5
5015
10030
20065
40090

Note: The data above is for illustrative purposes only and should be determined experimentally.

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound in a 96-well plate.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution (if required by the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Assessment of Apoptosis (Caspase-3 Activity Assay)

Apoptosis, or programmed cell death, is a critical mechanism of cell death that can be induced by cytotoxic compounds. Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 through the cleavage of a specific substrate that releases a chromophore or fluorophore.

Hypothetical Data Presentation: Caspase-3 Activation

The following table presents hypothetical data on the fold increase in caspase-3 activity in A549 cells treated with this compound for 24 hours.

This compound (µM)Caspase-3 Activity (Fold Increase)
0 (Control)1.0
501.8
1003.5
2006.2
4004.1

Note: The data above is for illustrative purposes only and should be determined experimentally. A decrease in activity at the highest concentration could indicate a shift towards necrosis.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate or T-25 flask and treat with this compound for the desired time.

  • Cell Lysis:

    • Harvest the cells (including any floating cells) and centrifuge at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Caspase-3 Reaction:

    • In a 96-well plate, add 50-100 µg of protein from each sample to separate wells.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

Signaling Pathway: this compound-Induced Apoptosis

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS Increased ROS Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed pathway for this compound-induced apoptosis.

Assessment of Oxidative Stress (ROS Production)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can cause damage to cellular components. An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress. This assay uses a cell-permeable fluorescent probe (e.g., DCFDA) that becomes fluorescent upon oxidation by ROS.

Hypothetical Data Presentation: ROS Production

The following table shows hypothetical data on the relative fluorescence intensity, indicating ROS production, in SH-SY5Y cells treated with this compound for 6 hours.

This compound (µM)Relative Fluorescence Units (RFU)
0 (Control)100
50180
100320
200550
400480

Note: The data above is for illustrative purposes only and should be determined experimentally.

Experimental Protocol: ROS Assay
  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

    • Incubate for 24 hours.

  • Probe Loading:

    • Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).

    • Add 100 µL of the fluorescent probe (e.g., 10 µM DCFDA in buffer) to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Treatment:

    • Remove the probe solution and wash the cells with the buffer.

    • Add 100 µL of medium containing different concentrations of this compound. Include a positive control for ROS induction (e.g., H2O2).

    • Incubate for the desired time (typically a shorter duration, e.g., 1-6 hours).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for DCFDA).

Logical Relationship: Cytotoxicity Mechanismsdot

Cytotoxicity_Mechanisms This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Membrane_Damage Membrane Damage (LDH Release) Oxidative_Stress->Membrane_Damage Apoptosis_Induction Apoptosis Induction (Caspase Activation) Oxidative_Stress->Apoptosis_Induction Reduced_Viability Reduced Cell Viability (MTT Assay) Membrane_Damage->Reduced_Viability Apoptosis_Induction->Reduced_Viability Cell_Death Cell Death Reduced_Viability->Cell_Death

References

Application Notes and Protocols for Testing Tosufloxacin Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vitro efficacy of Tosufloxacin (B10865), a fluoroquinolone antibiotic, against common respiratory pathogens. The included methodologies are based on established standards to ensure reproducibility and accuracy of results.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including key respiratory pathogens. It exhibits potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This document outlines the standardized protocols for determining the minimum inhibitory concentration (MIC) of this compound against clinically relevant respiratory bacteria.

Target Respiratory Pathogens

The protocols described herein are applicable to the following common respiratory pathogens:

  • Streptococcus pneumoniae

  • Haemophilus influenzae

  • Moraxella catarrhalis

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key respiratory pathogens, as determined by Minimum Inhibitory Concentration (MIC) testing. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: MIC of this compound against Streptococcus pneumoniae

Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)
Penicillin-Susceptible0.120.25
Penicillin-Intermediate0.120.25
Penicillin-Resistant0.250.5

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: MIC of this compound against Haemophilus influenzae

Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)
β-lactamase-negative, ampicillin-susceptible (BLNAS)0.00780.0078
β-lactamase-negative, ampicillin-resistant (BLNAR)0.01560.0156
β-lactamase-positive, ampicillin-resistant (BLPAR)≤0.06≤0.06

Data from multiple studies show potent activity of this compound against H. influenzae.[1]

Table 3: MIC of this compound against Moraxella catarrhalis

Number of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
100≤0.06 - 0.12≤0.06≤0.06

Fluoroquinolones, including this compound, have demonstrated potent activity against M. catarrhalis.[2][3]

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][5]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in vitro.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For H. influenzae: Haemophilus Test Medium (HTM) broth

  • For S. pneumoniae: CAMHB supplemented with 2-5% lysed horse blood

  • 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in final drug concentrations typically ranging from 0.001 to 128 µg/mL.

    • The last well in each row should contain no antibiotic and will serve as the growth control. A well with broth only will serve as a sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Quality Control

Quality control should be performed with each batch of tests using reference strains as recommended by CLSI (e.g., S. pneumoniae ATCC 49619, H. influenzae ATCC 49247). The resulting MICs should fall within the acceptable ranges specified by CLSI.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution plates Prepare Serial Dilutions in 96-well Plates stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plates (16-20h, 35°C) inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action of this compound

Tosufloxacin_MoA cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Transcription This compound This compound dna_gyrase DNA Gyrase (in Gram-negative bacteria) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (in Gram-positive bacteria) This compound->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication relaxes supercoils topoisomerase_iv->dna_replication decatenates chromosomes bacterial_death Bacterial Cell Death dna_replication->bacterial_death Disruption leads to

Caption: Mechanism of action of this compound on bacterial DNA replication.

References

Application Notes and Protocols: In Vitro Combination of Tosufloxacin with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assessment of Tosufloxacin in combination with other antibiotics. This document outlines the rationale, experimental protocols, and data interpretation for determining synergistic, additive, indifferent, or antagonistic interactions.

Introduction

The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistant strains. This compound, a broad-spectrum fluoroquinolone antibiotic, is a candidate for such combination studies. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1] In vitro synergy testing is a critical step in the pre-clinical evaluation of antibiotic combinations. The two primary methods for assessing these interactions are the checkerboard assay and the time-kill curve analysis.

Data Presentation: Summarizing In Vitro Synergy Data

Checkerboard Assay Data

The checkerboard method is a widely used in vitro technique to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[2][3][4] The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI), calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation of the FICI is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Table 1: Representative Checkerboard Synergy Data for a Fluoroquinolone (e.g., this compound) in Combination with a β-Lactam (e.g., Ceftazidime) against Pseudomonas aeruginosa

Isolate IDMIC of Fluoroquinolone Alone (µg/mL)MIC of Ceftazidime Alone (µg/mL)MIC of Fluoroquinolone in Combination (µg/mL)MIC of Ceftazidime in Combination (µg/mL)FICIInterpretation
PA-01280.520.5Synergy
PA-02140.510.75Additive
PA-03416180.75Additive
PA-04280.2510.25Synergy

This table is a template. Actual values would be derived from experimental results.

Table 2: Representative Checkerboard Synergy Data for a Fluoroquinolone (e.g., this compound) in Combination with an Aminoglycoside (e.g., Amikacin) against Klebsiella pneumoniae

Isolate IDMIC of Fluoroquinolone Alone (µg/mL)MIC of Amikacin Alone (µg/mL)MIC of Fluoroquinolone in Combination (µg/mL)MIC of Amikacin in Combination (µg/mL)FICIInterpretation
KP-010.5160.12540.5Synergy
KP-021320.2580.5Synergy
KP-030.2580.12541.0Additive
KP-041160.581.0Additive

This table is a template. Actual values would be derived from experimental results.

Table 3: Representative Checkerboard Synergy Data for a Fluoroquinolone (e.g., this compound) in Combination with a Glycopeptide (e.g., Vancomycin) against Methicillin-Resistant Staphylococcus aureus (MRSA)

Isolate IDMIC of Fluoroquinolone Alone (µg/mL)MIC of Vancomycin (B549263) Alone (µg/mL)MIC of Fluoroquinolone in Combination (µg/mL)MIC of Vancomycin in Combination (µg/mL)FICIInterpretation
MRSA-01120.250.50.5Synergy
MRSA-020.510.250.51.0Additive
MRSA-03220.510.75Additive
MRSA-04110.1250.250.375Synergy

This table is a template. Actual values would be derived from experimental results.

Time-Kill Curve Analysis Data

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

Table 4: Representative Time-Kill Curve Analysis of a Fluoroquinolone (e.g., this compound) in Combination with a β-Lactam (e.g., Piperacillin/Tazobactam) against Escherichia coli

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Fluoroquinolone Alone)Log10 CFU/mL (Piperacillin/Tazobactam Alone)Log10 CFU/mL (Combination)
06.06.06.06.0
47.54.55.03.0
88.83.84.2<2.0
249.23.54.0<2.0

This table is a template. Actual values would be derived from experimental results.

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the steps for performing a checkerboard assay to determine the in vitro interaction between this compound and another antibiotic.

Materials:

  • This compound analytical standard

  • Second antibiotic analytical standard

  • Appropriate bacterial strains (e.g., ATCC or clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration of 100 times the expected MIC.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Microtiter Plate:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add an additional 50 µL of the highest concentration of this compound to be tested.

    • Perform serial two-fold dilutions of this compound across the plate from column 1 to column 10.

    • In the first row, add an additional 50 µL of the highest concentration of the second antibiotic to be tested.

    • Perform serial two-fold dilutions of the second antibiotic down the plate from row A to row G.

    • The wells in column 11 should contain only dilutions of the second antibiotic, and the wells in row H should contain only dilutions of this compound to determine their individual MICs. Well H12 serves as the growth control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: Determine the MIC for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculate FICI: Calculate the FICI for each well showing no growth to determine the nature of the interaction.

Time-Kill Curve Analysis Protocol

This protocol describes the procedure for performing a time-kill curve analysis to evaluate the bactericidal activity of this compound in combination with another antibiotic.

Materials:

  • This compound analytical standard

  • Second antibiotic analytical standard

  • Appropriate bacterial strains

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Spectrophotometer

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Set Up Test Conditions: Prepare culture tubes or flasks with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

    • Second antibiotic alone (at a clinically relevant concentration)

    • Combination of this compound and the second antibiotic (at the same concentrations as the individual agents)

  • Incubation: Incubate all tubes/flasks in a shaking incubator at 35-37°C.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask. Perform serial ten-fold dilutions in sterile saline and plate a known volume of each dilution onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight at 35-37°C. Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and plot the log10 CFU/mL versus time to generate the time-kill curves.

Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase relaxes supercoils Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV decatenates replicated chromosomes Replication DNA Replication & Transcription DNA_Gyrase->Replication Cell_Death Cell Death DNA_Gyrase->Cell_Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division Topoisomerase_IV->Cell_Death This compound This compound This compound->DNA_Gyrase inhibits This compound->Topoisomerase_IV inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow A Prepare Antibiotic Stock Solutions C Prepare 96-well Plate with Serial Dilutions A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate (18-24h) D->E F Read MICs E->F G Calculate FICI F->G H Interpret Results (Synergy, Additive, etc.) G->H

Caption: Workflow for the checkerboard synergy assay.

Experimental Workflow for Time-Kill Curve Analysis

TimeKill_Workflow A Prepare Bacterial Inoculum (5x10^5 CFU/mL) B Set Up Test Conditions (Control, Drug A, Drug B, Combo) A->B C Incubate with Shaking B->C D Sample at Time Points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot Log10 CFU/mL vs. Time F->G

Caption: Workflow for time-kill curve analysis.

References

Mass spectrometry methods for detecting Tosufloxacin in tissues

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Mass Spectrometry-Based Detection of Tosufloxacin in Tissue Samples

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections. Understanding its distribution, accumulation, and persistence in different tissues is crucial for evaluating its efficacy, pharmacokinetic/pharmacodynamic (PK/PD) profile, and potential toxicity.[1] Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for quantifying drugs and their metabolites in complex biological matrices like tissue.[2] This is due to its high sensitivity, specificity, and the ability to provide structural information.[3][4]

This document provides detailed methodologies and protocols for the detection and quantification of this compound in tissue samples using LC-MS/MS, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The quantification of analytes in tissue presents unique challenges compared to liquid matrices like plasma or urine.[5] Key considerations include the initial sample processing to release the drug from the tissue matrix and the subsequent cleanup to remove interfering endogenous components such as proteins and lipids.

1. Tissue Homogenization: The first critical step is the complete homogenization of the tissue sample to ensure the analyte is accessible for extraction. Various techniques can be employed, including mechanical homogenization (e.g., rotor-stator or bead beaters) and sonication. The choice of homogenization buffer is also important and is typically a simple buffer like phosphate-buffered saline (PBS) or water, sometimes with organic modifiers to improve solubility.

2. Sample Extraction and Cleanup: Following homogenization, the drug must be extracted and separated from the complex tissue components. Common strategies include:

  • Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent, such as acetonitrile (B52724) or methanol, is added to the tissue homogenate to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). This method can provide a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that uses a solid sorbent to retain the analyte while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. This is particularly useful for complex matrices or when low detection limits are required.

3. LC-MS/MS Analysis: LC-MS/MS provides excellent selectivity and sensitivity for quantifying this compound. The method involves chromatographic separation of the analyte from any remaining matrix components on a liquid chromatography column, followed by detection using a mass spectrometer. Detection is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a resulting unique product ion is monitored. This process ensures high specificity and minimizes background noise.

Experimental Protocols

The following protocols provide a detailed framework for the analysis of this compound in tissue. These should be adapted and validated for specific tissue types and instrumentation.

Protocol 1: Tissue Sample Preparation

This protocol utilizes protein precipitation, a common method for tissue sample preparation.

Materials:

  • Tissue sample (e.g., kidney, liver, lung), stored at -80°C

  • Homogenization Buffer (e.g., cold 1X PBS)

  • Precipitation Solvent (e.g., Acetonitrile with internal standard)

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 100-200 mg).

  • Homogenization: Place the weighed tissue into a homogenization tube. Add a 3-fold volume (v/w) of cold homogenization buffer (e.g., for 100 mg of tissue, add 300 µL of buffer).

  • Mechanical Disruption: Homogenize the sample until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.

  • Protein Precipitation: Add a 3-fold volume (v/v) of cold precipitation solvent (e.g., 900 µL of acetonitrile) to the homogenate. The internal standard should be included in this solvent to ensure accurate quantification.

  • Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase-compatible solvent to concentrate the sample.

  • Final Centrifugation: Centrifuge the final sample again to pellet any remaining particulates before transferring the supernatant to an LC autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

The following parameters are based on a published method for the detection of this compound in renal tissue and can serve as a starting point for method development.

Liquid Chromatography (LC) Parameters:

ParameterValue
LC System ACQUITY UPLC H-class (Waters) or equivalent
Column TSKgel Super-Octyl (2.3 µm, 50 mm × 2.0 mm i.d., Tosoh) or similar C8/C18 column
Mobile Phase A 0.1% Formic Acid in Water:Methanol (90:10, v/v)
Mobile Phase B Acetonitrile
Gradient Gradient elution (specifics to be optimized for resolution and run time)
Flow Rate 0.2 mL/min
Column Temperature 50°C
Injection Volume 2-10 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
MS System Xevo TQ-S micro (Waters) or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition 405 → 387 m/z
Capillary Voltage 2.00 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Cone Voltage 50 V
Collision Energy 20 eV
Cone Gas Flow 50 L/h
Desolvation Gas Flow 1,000 L/h

Quantitative Data Summary

Effective quantification requires method validation to determine key performance characteristics. While comprehensive validation data for all tissue types is not available from the provided search results, the tables below summarize the essential instrumental parameters and a template for required validation data.

Table 1: LC-MS/MS Instrumental Parameters for this compound Detection

Parameter Setting
Ionization Mode ESI Positive
Precursor Ion (m/z) 405
Product Ion (m/z) 387
Cone Voltage (V) 50
Collision Energy (eV) 20
Source Temperature (°C) 150

| Desolvation Temperature (°C) | 500 |

Table 2: Template for Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Precision (CV) ≤ 20%, Accuracy within ±20%
Upper Limit of Quantification (ULOQ) The highest concentration that can be quantified with acceptable precision and accuracy. Precision (CV) ≤ 15%, Accuracy within ±15%
Linearity (r²) The correlation coefficient of the calibration curve. ≥ 0.99
Precision (%CV) The closeness of repeated measurements (intra- and inter-day). ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) The closeness of the measured value to the true value. Within ±15% (±20% at LLOQ)
Recovery (%) The efficiency of the extraction process. Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting matrix components on analyte ionization. Internal standard should compensate; CV ≤ 15%

| Stability | Analyte stability under various storage and handling conditions. | Degradation within ±15% of nominal |

Visualizations

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// Edges tissue_collection -> homogenization [color="#5F6368"]; homogenization -> extraction [color="#5F6368"]; extraction -> analysis [color="#5F6368"]; analysis -> data_processing [color="#5F6368"]; } dot Caption: High-level workflow for this compound analysis in tissues.

// Nodes start [label="Start: Frozen Tissue Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; weigh [label="Weigh Tissue Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; add_buffer [label="Add Homogenization Buffer (e.g., 3x v/w)", fillcolor="#F1F3F4", fontcolor="#202124"]; homogenize [label="Homogenize on Ice", fillcolor="#F1F3F4", fontcolor="#202124"]; add_ppt [label="Add Precipitation Solvent with IS (e.g., 3x v/v)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; vortex [label="Vortex to Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge1 [label="Centrifuge (4°C, >10,000 x g)", fillcolor="#F1F3F4", fontcolor="#202124"]; collect [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Inject for LC-MS/MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> weigh; weigh -> add_buffer; add_buffer -> homogenize; homogenize -> add_ppt; add_ppt -> vortex; vortex -> centrifuge1; centrifuge1 -> collect; collect -> end; } dot Caption: Detailed logic of the tissue sample preparation protocol.

References

Application Notes and Protocols for Pharmacokinetic Studies of Tosufloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin (B10865) is a broad-spectrum fluoroquinolone antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination.[2] Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of this compound is critical for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects.[3] These application notes provide detailed protocols for conducting pharmacokinetic studies of this compound, from bioanalytical method development to in vivo animal studies.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound from studies in healthy adult volunteers. This data is essential for designing new studies and for comparing results.

Table 1: Pharmacokinetic Parameters of Single Oral Doses of this compound Granules in Healthy Adults [4]

Dosage (mg)Cmax (μg/mL)Tmax (hours)AUC (μg·h/mL)T½ (hours)24-hr Urine Excretion (%)
1000.542.4 - 2.64.846.3 - 6.549.7
2001.062.4 - 2.69.996.3 - 6.543.1
3001.352.4 - 2.612.696.3 - 6.538.9

Table 2: Pharmacokinetic Parameters of a Single 150 mg Oral Dose of this compound [3]

ParameterValue
Cmax (μg/mL)0.54
Tmax (hours)~2
T½ (hours)4.85

Experimental Protocols

Bioanalytical Method for this compound in Plasma: HPLC-UV

This protocol details a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in plasma samples. This method is adapted from established protocols for other fluoroquinolones like norfloxacin.

a. Materials and Reagents:

b. Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Solvent evaporator (e.g., nitrogen stream)

  • Micropipettes

c. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 250 µL of plasma sample into a polypropylene (B1209903) tube.

  • Add 50 µL of internal standard solution (e.g., ciprofloxacin at 4000 ng/mL).

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 1 minute.

  • Freeze the vials to separate the aqueous and organic layers. Discard the aqueous (upper) layer.

  • Transfer the organic phase to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of mobile phase.

  • Transfer 200 µL to an autosampler vial for analysis.

d. Chromatographic Conditions:

  • Mobile Phase: A mixture of 20 mM sodium hydrogen phosphate buffer (pH 3.0) and acetonitrile (88:12, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 50 µL.

  • UV Detection Wavelength: 280 nm.

e. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study of orally administered this compound in rats.

a. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Fast animals overnight before dosing.

b. Dosing:

  • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

c. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

d. Data Analysis:

  • Analyze the plasma samples for this compound concentration using the validated HPLC-UV method described above.

  • Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).

    • Area under the plasma concentration-time curve (AUC).

    • Elimination half-life (T½).

    • Clearance (CL/F).

    • Volume of distribution (Vd/F).

In Vitro Metabolism Study using Liver Microsomes

This protocol describes an in vitro method to assess the metabolic stability of this compound using liver microsomes. This can help identify the potential for drug-drug interactions and understand its metabolic clearance.

a. Materials and Reagents:

  • This compound

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

b. Equipment:

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for metabolite identification

c. Incubation Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to an equal volume of cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

d. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound against time.

  • Determine the in vitro half-life (T½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clint).

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Tosufloxacin_Mechanism Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Decatenated_DNA Decatenated Daughter DNA DNA_Replication->Decatenated_DNA Separation of replicated DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Supercoiled_DNA->DNA_Replication

Caption: Mechanism of action of this compound in a bacterial cell.

PK_Workflow Experimental Workflow for In Vivo Pharmacokinetic Study cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_reporting Reporting Phase Protocol_Design Protocol Design & Animal Acclimatization Dose_Prep Dose Formulation Preparation Protocol_Design->Dose_Prep Dosing Oral Administration of this compound to Rats Dose_Prep->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Collection->Plasma_Processing Sample_Analysis HPLC-UV Analysis of Plasma Samples Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->Data_Analysis Report Data Interpretation & Report Generation Data_Analysis->Report

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Metabolic_Pathway General Metabolic Pathways of Fluoroquinolones cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Parent Drug) Oxidation Oxidation (e.g., Hydroxylation) This compound->Oxidation CYP450 Enzymes Dealkylation Dealkylation This compound->Dealkylation CYP450 Enzymes Excretion Renal and Fecal Excretion This compound->Excretion Unchanged Drug Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Sulfation Sulfation Dealkylation->Sulfation SULTs Glucuronidation->Excretion Sulfation->Excretion

Caption: General metabolic pathways for fluoroquinolone antibiotics.

References

Application Notes: Tosufloxacin Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. Determining the susceptibility of clinical isolates to this compound is crucial for guiding appropriate antimicrobial therapy and monitoring the emergence of resistance. The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][2] This document provides a detailed protocol for performing this compound susceptibility testing using the broth microdilution method, based on established principles from organizations like the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Principle of the Method

The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[2] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Applications

  • Clinical Diagnostics: To determine the this compound MIC for bacterial isolates from patients, guiding treatment decisions.

  • Drug Development: To evaluate the in vitro activity of new this compound analogues or other novel antimicrobial agents.

  • Antimicrobial Resistance Surveillance: To monitor trends in this compound resistance among various bacterial species.

  • Research: To investigate the mechanisms of resistance and the spectrum of activity of this compound.

Detailed Protocol: Broth Microdilution for this compound

This protocol is aligned with the general principles outlined in the CLSI M07 document for dilution antimicrobial susceptibility tests.

1. Materials and Reagents

  • This compound analytical grade powder

  • 96-well, sterile, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Bacterial strains (clinical isolates and Quality Control strains)

  • 0.5 McFarland turbidity standard

  • Sterile multichannel and single-channel pipettes and tips

  • Sterile reservoirs

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Spectrophotometer or densitometer (optional, for inoculum standardization)

2. Quality Control (QC)

Prior to or concurrent with testing clinical isolates, it is mandatory to test standard quality control (QC) strains with known MIC ranges to ensure the accuracy and reproducibility of the results. Recommended QC strains for fluoroquinolone testing include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

3. Preparation of this compound Stock Solution

Proper preparation of the antibiotic stock solution is critical for accurate MIC results.

  • Calculate Weight of Powder: Use the following formula to determine the amount of this compound powder needed, accounting for its potency: Weight (mg) = (Volume (mL) × Concentration (µg/mL)) / Potency (µg/mg) Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 980 µg/mg: Weight = (10 mL × 1280 µg/mL) / 980 µg/mg = 13.06 mg

  • Solvent: Determine the appropriate solvent for this compound. If not soluble in water, use a minimal amount of a suitable solvent like 0.1 N NaOH, followed by dilution with sterile distilled water. Always consult the manufacturer's instructions.

  • Procedure:

    • Aseptically weigh the calculated amount of this compound powder.

    • Dissolve the powder in the appropriate solvent to achieve the desired stock concentration (e.g., 1280 µg/mL).

    • Ensure the solution is completely dissolved. The stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary.

    • Store the stock solution in small aliquots at -20°C or below, protected from light.

4. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the suspension thoroughly to create a smooth, homogenous mixture.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of McFarland-adjusted suspension into 10 mL of CAMHB), from which the plate will be inoculated.

5. Microtiter Plate Preparation and Inoculation

  • Serial Dilution: Prepare twofold serial dilutions of this compound directly in the 96-well plate.

    • Add 100 µL of sterile CAMHB to all wells.

    • Add 100 µL of the working this compound solution (e.g., at twice the highest desired final concentration) to the first column of wells.

    • Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to the desired final concentration, discarding the last 100 µL from the final dilution column. This creates a plate with 100 µL of serially diluted antibiotic in each well.

  • Controls:

    • Growth Control: At least one well containing 100 µL of CAMHB without antibiotic.

    • Sterility Control: At least one well containing 100 µL of uninoculated CAMHB.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 4) to each well (except the sterility control). This brings the final volume in each well to 200 µL and halves the antibiotic concentrations to the desired final test range. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

6. Incubation

  • Stack the plates (no more than three high to ensure even heating) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

7. Reading and Interpreting Results

  • Place the microtiter plate on a reading mirror or dark, non-reflective surface.

  • Examine the wells for visible bacterial growth, which appears as turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Check the controls: The sterility control should show no growth, and the growth control should show distinct turbidity. The QC strain MIC must fall within its acceptable range.

Data Presentation

Table 1: Quality Control (QC) Ranges for Reference Strains
Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
E. coli ATCC® 25922™Fluoroquinolones (general)0.002 - 0.016
S. aureus ATCC® 29213™Fluoroquinolones (general)0.03 - 0.12
P. aeruginosa ATCC® 27853™Fluoroquinolones (general)0.12 - 0.5
E. faecalis ATCC® 29212™Fluoroquinolones (general)0.12 - 0.5

*Note: These are representative ranges for other fluoroquinolones and should be established specifically for this compound in-house until official CLSI/EUCAST ranges are published.

Table 2: Example MIC Interpretive Criteria (Breakpoints)

Clinical breakpoints are essential for categorizing an isolate as Susceptible (S), Intermediate (I), or Resistant (R). As this compound breakpoints are not universally established by CLSI or EUCAST, these are hypothetical examples based on typical fluoroquinolone values. Laboratories should refer to the most current guidelines available, potentially from Japanese regulatory bodies or recent literature.

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Streptococcus pneumoniae≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
Haemophilus influenzae≤ 0.5 µg/mL1 µg/mL≥ 2 µg/mL
Enterobacteriaceae≤ 1 µg/mL2 µg/mL≥ 4 µg/mL

Workflow Visualization

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_plate Assay Phase cluster_analysis Analysis Phase prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) prep_media->prep_inoculum prep_stock Prepare this compound Stock Solution prep_stock->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of this compound in 96-Well Plate prep_inoculum->serial_dilution qc Perform Quality Control (with ATCC strains) prep_inoculum->qc add_controls Set up Growth & Sterility Controls inoculate Inoculate Plate with Standardized Bacteria (Final: ~5x10^5 CFU/mL) add_controls->inoculate incubate Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_mic Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_mic interpret Interpret MIC using Clinical Breakpoints (S/I/R) read_mic->interpret qc->inoculate

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tosufloxacin Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome tosufloxacin (B10865) resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in clinical isolates?

This compound, a fluoroquinolone antibiotic, primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Resistance to this compound and other fluoroquinolones typically arises from:

  • Target Site Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common resistance mechanisms.[2][3][4] These mutations alter the drug-binding site, reducing the efficacy of this compound.

  • Increased Efflux Pump Expression: Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, can lead to reduced intracellular drug concentrations and consequently, resistance.[1][2][5]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which protect DNA gyrase from quinolones, can also contribute to this compound resistance.[2][4]

Q2: What are the main strategies to overcome this compound resistance?

Several strategies are being explored to combat this compound resistance:

  • Combination Therapy: Using this compound in combination with other antibiotics can create a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects.[6][7] This approach can also help prevent the emergence of resistant strains.[6]

  • Efflux Pump Inhibitors (EPIs): Co-administration of this compound with an EPI can block the efflux pumps, leading to increased intracellular concentration of the antibiotic and restoration of its activity against resistant strains.[8][9][10][11]

  • Adjuvant Therapy: The use of non-antibiotic compounds, or "adjuvants," can enhance the efficacy of this compound by targeting resistance mechanisms or bacterial virulence factors.[8][10]

Q3: How can I test for synergy between this compound and another compound?

The most common methods for synergy testing are the checkerboard assay and the time-kill assay.

  • Checkerboard Assay: This method involves testing a range of concentrations of two drugs, both alone and in combination, to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which indicates synergy, additivity, or antagonism.[2][3][12]

  • Time-Kill Assay: This dynamic method measures the rate of bacterial killing over time by one or both drugs at specific concentrations. Synergy is demonstrated by a significant increase in the rate of killing with the combination compared to the individual drugs.[12][13]

Troubleshooting Guides

Problem: Inconsistent MIC values for this compound in checkerboard assays.
  • Possible Cause 1: Inoculum preparation. The bacterial inoculum density is critical for reproducible MIC results. Ensure the inoculum is standardized to a 0.5 McFarland standard.

  • Troubleshooting 1: Always prepare a fresh inoculum for each experiment and verify its density using a spectrophotometer or a McFarland standard.

  • Possible Cause 2: Drug solution instability. this compound solutions may degrade over time, especially if not stored correctly.

  • Troubleshooting 2: Prepare fresh stock solutions of this compound for each experiment. Store stock solutions protected from light and at the recommended temperature.

  • Possible Cause 3: Plate reading inconsistencies. Visual determination of growth can be subjective.

  • Troubleshooting 3: Use a microplate reader to measure the optical density (OD) at 600 nm for a more objective determination of growth inhibition.[9] Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.

Problem: No synergistic effect observed with a potential efflux pump inhibitor.
  • Possible Cause 1: The clinical isolate does not overexpress the target efflux pump. The chosen EPI may not be effective if the primary resistance mechanism in the isolate is not efflux-mediated.

  • Troubleshooting 1: Characterize the resistance mechanism of your clinical isolate. Use molecular techniques like qRT-PCR to quantify the expression of known efflux pump genes.

  • Possible Cause 2: The EPI is not effective against the specific efflux pump. Different bacteria possess various types of efflux pumps, and an EPI may have a narrow spectrum of activity.

  • Troubleshooting 2: Test a panel of EPIs with known activities against different efflux pump families.

  • Possible Cause 3: Incorrect concentration range. The concentrations of this compound and the EPI may not be optimal for detecting synergy.

  • Troubleshooting 3: Perform a dose-response curve for both compounds individually to determine their MICs. Use a range of concentrations above and below the MIC in the checkerboard assay.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Clinical Isolates.

Bacterial SpeciesResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible0.025-[14]
Staphylococcus aureusMethicillin-Resistant (MRSA)>6.25>6.25[14]
Staphylococcus epidermidisMethicillin-Susceptible0.025-[14]
Staphylococcus epidermidisMethicillin-Resistant0.05-[14]
Enterococcus faecalis-0.39-[14]
Escherichia coli-0.05-[14]
Klebsiella pneumoniae-0.05-[14]
Pseudomonas aeruginosa-0.391.0[1][14]
Streptococcus pneumoniaePenicillin-Susceptible--[2][15]
Streptococcus pneumoniaePenicillin-Resistant--[2][15]

Table 2: Interpreting the Fractional Inhibitory Concentration (FIC) Index in Checkerboard Assays.

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Experimental Protocols

Checkerboard Assay Protocol

This protocol is adapted from standardized methods for determining synergistic interactions between antimicrobial agents.[1][3][9]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the second compound (e.g., another antibiotic or an EPI) at a concentration 100 times the highest concentration to be tested.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB). Dilute this to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Dispense 50 µL of MHB into each well.

    • Add 50 µL of the this compound stock solution to the first column and perform serial two-fold dilutions along the rows.

    • Add 50 µL of the second compound's stock solution to the first row and perform serial two-fold dilutions down the columns.

    • This creates a gradient of concentrations for both compounds.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity or measure the OD at 600 nm.

    • The MIC is the lowest concentration of an antibiotic that inhibits visible growth.

    • Calculate the FIC index for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

Visualizations

Tosufloxacin_Resistance_Mechanisms cluster_bacterium Bacterial Cell cluster_targets Drug Targets DNA_Gyrase DNA Gyrase Mutated_Gyrase Mutated DNA Gyrase (gyrA/gyrB) DNA_Gyrase->Mutated_Gyrase Mutation Topoisomerase_IV Topoisomerase IV Mutated_Topo Mutated Topo IV (parC/parE) Topoisomerase_IV->Mutated_Topo Mutation Efflux_Pump Efflux Pump Overexpressed_Pump Overexpressed Efflux Pump Efflux_Pump->Overexpressed_Pump Upregulation Plasmid Plasmid (qnr) Qnr_Protein Qnr Protein Plasmid->Qnr_Protein Produces This compound This compound This compound->DNA_Gyrase Inhibits This compound->Topoisomerase_IV Inhibits This compound->Efflux_Pump Exported Qnr_Protein->DNA_Gyrase Protects

Caption: Mechanisms of bacterial resistance to this compound.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare this compound Stock Solution D Create 2-fold serial dilutions of this compound in 96-well plate A->D B Prepare Compound B Stock Solution E Create 2-fold serial dilutions of Compound B in 96-well plate B->E C Prepare Standardized Bacterial Inoculum F Inoculate wells with bacterial suspension C->F D->F E->F G Incubate plate (18-24h, 37°C) F->G H Determine MIC of each drug alone and in combination G->H I Calculate FIC Index H->I J Interpret Results: Synergy, Additivity, or Antagonism I->J

Caption: Workflow for the checkerboard synergy assay.

References

Optimizing Tosufloxacin Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Tosufloxacin in in vitro experiments. The following sections detail experimental protocols, address common issues, and provide quantitative data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. Topoisomerase IV is involved in the separation of interlinked daughter chromosomes following DNA replication.[1][2] By inhibiting these enzymes, this compound disrupts DNA replication and repair, leading to bacterial cell death.[1]

Q2: What is the typical in vitro effective concentration range for this compound?

A2: The effective concentration of this compound, specifically the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. Generally, this compound is highly potent, with MIC values often significantly lower than other fluoroquinolones like ciprofloxacin. For many susceptible organisms, MICs can range from ≤0.016 µg/mL to 4.0 µg/mL. Refer to the data tables below for species-specific MIC ranges.

Q3: How should I prepare a stock solution of this compound for in vitro assays?

A3: this compound tosylate is soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at approximately 30 mg/mL. It is sparingly soluble in aqueous buffers. For in vitro experiments, it is recommended to first dissolve this compound tosylate in DMSO to create a concentrated stock solution. This stock can then be further diluted with the appropriate aqueous buffer or culture medium to achieve the desired final concentrations for your experiment. A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.33 mg/mL. It is not recommended to store the aqueous solution for more than one day.

Q4: Which quality control (QC) strains are recommended for this compound susceptibility testing?

A4: For antimicrobial susceptibility testing, including for fluoroquinolones like this compound, it is crucial to use standardized quality control strains as recommended by the Clinical and Laboratory Standards Institute (CLSI). Commonly used QC strains for broad-spectrum antibiotics include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

These strains have well-established MIC ranges for various antibiotics and help ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guides

Issue 1: Higher than expected MIC values for susceptible bacterial strains.

  • Possible Cause 1: Inaccurate Inoculum Density.

    • Solution: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Use a spectrophotometer or a McFarland standard to verify the density before proceeding with the assay.

  • Possible Cause 2: Degraded this compound Stock Solution.

    • Solution: Prepare a fresh stock solution of this compound in DMSO. Avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or lower in small aliquots.

  • Possible Cause 3: Inappropriate Culture Medium.

    • Solution: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution or Mueller-Hinton Agar (B569324) (MHA) for agar dilution methods, as recommended by CLSI guidelines. The pH of the medium should be between 7.2 and 7.4.

Issue 2: Inconsistent MIC results between experimental replicates.

  • Possible Cause 1: Pipetting Errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when performing serial dilutions. For microdilution assays, be careful to avoid splashing between wells.

  • Possible Cause 2: Uneven Bacterial Growth.

    • Solution: Ensure the bacterial inoculum is well-mixed before addition to the assay plates or tubes. For agar dilution, make sure the inoculum is spread evenly across the agar surface.

  • Possible Cause 3: Contamination.

    • Solution: Practice aseptic techniques throughout the experimental setup. Include a sterility control (broth without inoculum) to check for contamination.

Issue 3: No bacterial growth in the growth control wells/plates.

  • Possible Cause 1: Inoculum is not viable.

    • Solution: Use a fresh (18-24 hour) culture to prepare the inoculum. Ensure the bacterial strain has been stored correctly and is viable.

  • Possible Cause 2: Incorrect Incubation Conditions.

    • Solution: Incubate the plates at 35 ± 2°C for 16-20 hours for most non-fastidious bacteria. Ensure the incubator provides the correct atmospheric conditions (e.g., ambient air).

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for 90% of Isolates (MIC90)

Bacterial SpeciesMIC90 (µg/mL)Reference
Staphylococcus aureus (ciprofloxacin-susceptible)0.016
Pseudomonas aeruginosa1.0
Enterobacteriaceae (nalidixic acid-susceptible)≤0.25
Enterococcus faecalisNot specified, but active
Streptococcus pneumoniae0.25
Haemophilus influenzae0.0078
Moraxella catarrhalis0.0156
Bacteroides fragilis1.56
Clostridium difficile3.13
Clostridium perfringens0.20

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration of this compound in a liquid medium.

  • Preparation of this compound Dilutions: a. Prepare a 1 mg/mL stock solution of this compound in DMSO. b. In a 96-well microtiter plate, add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row. c. Add 200 µL of the this compound stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation and Incubation: a. Add 10 µL of the diluted bacterial inoculum to wells 1 through 11, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12. b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.

Protocol 2: Agar Dilution for MIC Determination

This method is useful for testing multiple bacterial strains simultaneously.

  • Preparation of Antibiotic-Containing Agar Plates: a. Prepare a series of this compound concentrations in sterile distilled water or an appropriate buffer. b. For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C. c. Mix well and pour into sterile Petri dishes. Allow the agar to solidify. Prepare one plate with no antibiotic as a growth control.

  • Preparation of Bacterial Inoculum: a. Prepare the bacterial inoculum as described in Protocol 1, steps 2a-2c. b. The final inoculum for agar dilution should be approximately 10⁴ CFU per spot.

  • Inoculation and Incubation: a. Spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control. b. Allow the spots to dry completely before inverting the plates. c. Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_tosu Prepare this compound Stock (in DMSO) serial_dilution Perform Serial Dilutions (in 96-well plate) prep_tosu->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C (16-20 hours) inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

signaling_pathway cluster_targets Primary Targets This compound This compound gyrase DNA Gyrase This compound->gyrase topo_iv Topoisomerase IV This compound->topo_iv dna_replication DNA Replication & Segregation gyrase->dna_replication inhibition topo_iv->dna_replication inhibition dna_damage Double-Strand Breaks dna_replication->dna_damage sos_response SOS Response Activation dna_damage->sos_response cell_death Bacterial Cell Death dna_damage->cell_death sos_response->cell_death can lead to resistance or death

Caption: this compound Mechanism of Action and Bacterial Response.

References

Technical Support Center: Troubleshooting Poor Solubility of Tosufloxacin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Tosufloxacin in aqueous solutions during their experiments. This resource provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome these issues.

Physicochemical Properties of this compound Tosylate

This compound is a fluoroquinolone antibiotic.[1] For formulation purposes, it is often used as this compound Tosylate. The tosylate salt form is intended to enhance its dissolution.[1] this compound is a zwitterionic drug, meaning it has both acidic and basic functional groups, with pKa values of 5.8 and 8.7.[1] This characteristic is a key factor in its pH-dependent solubility.

PropertyValueSource
Chemical Formula C₁₉H₁₅F₃N₄O₃ (this compound)-
Molecular Weight 404.34 g/mol (this compound)-
Chemical Formula C₂₆H₂₃F₃N₄O₆S (this compound Tosylate)[2]
Molecular Weight 576.5 g/mol (this compound Tosylate)[2]
pKa₁ 5.8
pKa₂ 8.7
Appearance Crystalline solid

Frequently Asked Questions (FAQs)

Q1: Why is my this compound Tosylate not dissolving in water or aqueous buffers?

This compound, even in its tosylate salt form, is sparingly soluble in aqueous buffers. Its zwitterionic nature means that its solubility is lowest near its isoelectric point. If the pH of your aqueous solution is between its two pKa values (5.8 and 8.7), you will likely encounter very poor solubility. One study measured the equilibrium solubility at pH 6.5 (37°C) to be as low as 2.1 μg/mL.

Q2: I'm observing precipitation after dissolving this compound Tosylate in a chloride-containing buffer. What is happening?

The presence of chloride ions (Cl⁻) in your buffer can lead to the precipitation of a less soluble salt form of this compound. In solutions containing sodium chloride, this compound can precipitate as a hemi-hydrochloride salt (TFLX 1/2HCl), which is less soluble than the tosylate salt. This phenomenon has been observed to suppress the overall dissolution of the compound. If possible, consider using a buffer system that does not contain chloride ions.

Q3: What is the recommended method for preparing an aqueous solution of this compound Tosylate?

The most effective method for preparing an aqueous solution of this compound Tosylate is to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of your choice. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective organic solvent for this purpose.

Q4: What is the solubility of this compound Tosylate in organic solvents?

This compound Tosylate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide. The solubility in these solvents is approximately 30 mg/mL.

Q5: How can I significantly increase the aqueous solubility of this compound?

For applications requiring higher aqueous concentrations of this compound, the use of cyclodextrins is a highly effective strategy. Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to markedly increase the water solubility and dissolution rate of this compound Tosylate. This is achieved by forming an inclusion complex where the poorly soluble drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound Tosylate in various solvent and buffer systems.

Table 1: Solubility in Different Solvents

SolventSolubilitySource
DMSO~ 30 mg/mL
Dimethylformamide~ 30 mg/mL
EthanolSlightly soluble
1 M NaOH50 mg/mL-
Aqueous BuffersSparingly soluble

Table 2: Solubility in Aqueous Buffer Systems

Buffer SystempHTemperatureSolubilitySource
Biorelevant Bicarbonate Buffer6.537°C2.1 µg/mL
1:2 DMSO:PBS7.2-~ 0.33 mg/mL

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound Tosylate using DMSO

This protocol describes the standard method for preparing a working solution of this compound Tosylate in an aqueous buffer for in vitro experiments.

Materials:

  • This compound Tosylate powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh the desired amount of this compound Tosylate powder.

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-30 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Dilute the Stock Solution in Aqueous Buffer:

    • Add the desired volume of your aqueous buffer to a sterile tube.

    • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • Note: It is crucial to add the DMSO stock to the vortexing buffer and not the other way around to minimize the risk of precipitation.

  • Final Preparation and Storage:

    • Vortex the final solution for an additional 30 seconds to ensure homogeneity.

    • It is recommended to use the freshly prepared aqueous solution. Storing the aqueous solution for more than one day is not advised due to the potential for precipitation.

Protocol 2: Preparation of this compound/HP-β-CD Inclusion Complex

This protocol is for significantly enhancing the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound Tosylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol (B129727)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Dissolve Reactants:

    • Completely dissolve the required amount of HP-β-CD in distilled water.

    • In a separate container, completely dissolve the this compound Tosylate in methanol.

  • Form the Complex:

    • While stirring the HP-β-CD solution, add the this compound Tosylate/methanol solution dropwise.

    • Continue stirring the mixed solution for a specified time and temperature (e.g., 1 hour at 70°C).

  • Isolate the Inclusion Complex:

    • Remove the methanol from the solution using a rotary evaporator.

    • Freeze the remaining aqueous solution overnight.

    • The resulting solid inclusion complex can be further dried in a vacuum desiccator.

Visual Troubleshooting Guides

The following diagrams illustrate key experimental workflows and decision-making processes for addressing this compound solubility issues.

TroubleshootingWorkflow Troubleshooting Poor this compound Solubility start Start: Poor Solubility Observed check_solvent Is the solvent purely aqueous? start->check_solvent use_dmso Recommended: Use DMSO as a co-solvent. check_solvent->use_dmso Yes check_ph What is the pH of the aqueous buffer? check_solvent->check_ph No (using co-solvent) protocol1 Follow Protocol 1: Preparation with DMSO use_dmso->protocol1 end_soluble Outcome: Improved Solubility protocol1->end_soluble ph_issue Solubility is lowest between pH 5.8 and 8.7. Consider adjusting the pH. check_ph->ph_issue Between 5.8 - 8.7 check_chloride Does the buffer contain chloride ions (e.g., NaCl)? check_ph->check_chloride Outside this range ph_issue->check_chloride chloride_issue Chloride can cause precipitation. Use a chloride-free buffer if possible. check_chloride->chloride_issue Yes need_high_conc Is a higher aqueous concentration required? check_chloride->need_high_conc No chloride_issue->need_high_conc use_cyclodextrin Recommended: Use HP-β-Cyclodextrin. need_high_conc->use_cyclodextrin Yes need_high_conc->end_soluble No protocol2 Follow Protocol 2: Preparation of Inclusion Complex use_cyclodextrin->protocol2 protocol2->end_soluble ExperimentalWorkflow Workflow for Preparing Aqueous this compound Solution start Start weigh Weigh this compound Tosylate Powder start->weigh dissolve_dmso Dissolve in DMSO to create a concentrated stock solution weigh->dissolve_dmso vortex1 Vortex until fully dissolved dissolve_dmso->vortex1 prepare_buffer Prepare sterile aqueous buffer vortex1->prepare_buffer dilute Add DMSO stock dropwise to vortexing aqueous buffer vortex1->dilute prepare_buffer->dilute vortex2 Vortex for final mixing dilute->vortex2 end End: Ready-to-use aqueous solution (use immediately) vortex2->end

References

Identifying and minimizing adverse effects of Tosufloxacin in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the adverse effects of Tosufloxacin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of this compound observed in animal studies?

A1: The most frequently reported adverse effects of this compound and other fluoroquinolones in animal studies include arthropathy (cartilage damage), particularly in juvenile animals, phototoxicity, central nervous system (CNS) effects, and alterations in gut microbiota.[1][2][3]

Q2: Which animal models are most sensitive to this compound-induced arthropathy?

A2: Juvenile dogs are considered the most sensitive species for fluoroquinolone-induced arthropathy.[4] Lesions in the cartilage of major joints are a known class effect of quinolone antibiotics in immature experimental animals.[1] Rats are also commonly used models to study this adverse effect.

Q3: What is the underlying mechanism of this compound-induced neurotoxicity?

A3: The neurotoxic effects of fluoroquinolones are believed to be mediated, at least in part, through the antagonism of the GABA-A receptor. This blockade of GABAergic neurotransmission can lead to CNS stimulation, ranging from mild agitation to seizures.

Q4: How does this compound affect the gut microbiota in animal models?

A4: Administration of this compound in mice has been shown to cause significant changes in the composition of the gut microbiota. This can lead to alterations in anxiety-like behaviors and memory recall. Short-term use of fluoroquinolones can reduce the diversity of gut bacteria.

Troubleshooting Guides

Issue 1: Observation of Arthropathy (Lameness, Joint Swelling) in Juvenile Animals

Problem: Animals, particularly juvenile dogs or rats, are exhibiting signs of joint damage after this compound administration.

Possible Causes:

  • Drug-Induced Arthropathy: This is a known class effect of fluoroquinolones in young, growing animals.

  • Magnesium Deficiency: Fluoroquinolones can chelate magnesium, and a deficiency of this ion in cartilage can produce lesions identical to those caused by the drug.

Mitigation Strategies:

  • Dose Adjustment: Ensure the dose is within the established No Observed Adverse Effect Level (NOAEL) for the specific animal model, if possible.

  • Magnesium and Vitamin E Supplementation: Co-administration of magnesium and vitamin E has been shown to significantly reduce the incidence of fluoroquinolone-induced cartilage lesions in rats. An additive effect is observed with combined supplementation.

  • Alternative Antibiotic: If the experimental design allows, consider using a non-fluoroquinolone antibiotic for control groups.

Issue 2: Skin Redness or Inflammation After UV Light Exposure

Problem: Animals, such as guinea pigs or mice, show signs of erythema or edema on exposed skin.

Possible Cause:

  • Phototoxicity: Fluoroquinolones are known to be photosensitizing agents, causing skin damage upon exposure to UVA radiation. The mechanism involves the generation of reactive oxygen species (ROS).

Mitigation Strategies:

  • Control Lighting Conditions: House animals in lighting conditions that filter out UVA radiation.

  • Antioxidant Co-administration: The use of antioxidants may help to scavenge the ROS produced during the phototoxic reaction.

  • Modify Drug Structure: Research has shown that modifying the fluoroquinolone structure, such as introducing a methoxy (B1213986) group at the 8-position, can reduce phototoxicity.

  • Timing of Exposure: The severity of phototoxicity can be influenced by the timing of UVA irradiation relative to drug administration.

Issue 3: CNS Disturbances (e.g., Seizures, Agitation)

Problem: Animals exhibit signs of central nervous system hyperexcitability.

Possible Cause:

  • GABA-A Receptor Antagonism: Fluoroquinolones can inhibit the binding of the inhibitory neurotransmitter GABA to its receptor, leading to neuronal excitation.

Mitigation Strategies:

  • Avoid Co-administration with NSAIDs: Some non-steroidal anti-inflammatory drugs (NSAIDs) can potentiate the neurotoxic effects of fluoroquinolones.

  • Benzodiazepine (B76468) Agonists: In some cases, the CNS-stimulating effects of fluoroquinolones may be reversed by the co-administration of a benzodiazepine agonist.

  • EEG Monitoring: For detailed studies, electroencephalography (EEG) can be used to monitor for epileptogenic activity.

Issue 4: Altered Behavioral Phenotypes or Gut-Related Issues

Problem: Animals show changes in behavior (e.g., anxiety) or signs of gastrointestinal distress.

Possible Cause:

  • Gut Microbiota Dysbiosis: this compound can alter the composition and diversity of the gut microbiome.

Mitigation Strategies:

  • Probiotic Supplementation: The administration of probiotics can help to restore the balance of the gut microbiota. However, the effects can be strain-specific.

  • Fecal Microbiota Transplantation (FMT): In more advanced studies, FMT from healthy donors could be considered to reconstitute the gut microbiome.

Data Presentation

Table 1: Summary of this compound-Induced Arthropathy in Animal Studies

Animal ModelAgeDoseDurationObserved EffectsReference
Juvenile Dog3 months>50 mg/kg2 weeksSmall blisters or erosion on shoulder articular cartilage (milder than Norfloxacin and Ciprofloxacin)
Juvenile Rat7 days old1,000 mg/kg and higher1 monthCrystals in the lumen of renal tubules
Juvenile Rat7 days old3,000 mg/kg1 monthTransient body weight gain suppression, one male died

Table 2: Phototoxicity of Fluoroquinolones in Guinea Pigs

FluoroquinolonePhototoxic Potency
EnoxacinHigh
LomefloxacinHigh
OfloxacinModerate
Nalidixic AcidModerate
This compound Low
NorfloxacinLow
CiprofloxacinLow
Based on a study with a single oral administration followed by UVA exposure (30 J/cm²).

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Arthropathy in Juvenile Dogs
  • Animal Model: Use 3-month-old male beagle dogs.

  • Drug Administration: Administer this compound orally once daily for a predetermined period (e.g., 7 consecutive days).

  • Clinical Observation: Monitor animals daily for signs of lameness, joint swelling, or pain.

  • Imaging: On the day following the final dose, perform Magnetic Resonance (MR) imaging on the joints (e.g., distal femoral condyle) to look for an irregular cartilage surface or dissecans-like changes.

  • Pathology: After imaging, euthanize the animals and conduct a gross pathological examination of the articular cartilage for multifocal blisters and an increased amount of turbid synovial fluid. Histopathological analysis can confirm findings such as fissures or cavity formations in the articular cartilage.

Protocol 2: Evaluation of Phototoxicity in Guinea Pigs
  • Animal Model: Use albino guinea pigs.

  • Drug Administration: Administer a single oral dose of this compound.

  • Irradiation: After a set period (e.g., 30 minutes), expose a shaved area of the animal's back to a controlled dose of UVA radiation (e.g., 30 J/cm²).

  • Observation: Assess the irradiated skin for erythema and edema at various time points (e.g., 3, 24, 48, and 72 hours) after irradiation.

  • Scoring: Score the skin reactions based on a standardized scale (e.g., Draize's method).

  • Histopathology: For confirmation, skin samples can be taken from the treated site for histological examination.

Protocol 3: Analysis of Gut Microbiota in Mice
  • Animal Model: Use mice of a specified strain and age.

  • Drug Administration: Administer this compound via a defined route and for a specific duration.

  • Sample Collection: Collect fecal samples from the animals at baseline and at various time points during and after treatment.

  • DNA Extraction: Isolate microbial genomic DNA from the fecal samples using a commercially available kit.

  • 16S rRNA Gene Sequencing: Amplify the V4 region of the 16S rRNA gene using PCR with barcoded primers. Sequence the amplicons using a next-generation sequencing platform.

  • Bioinformatic Analysis: Process the sequencing data to identify the bacterial taxa present and to analyze the diversity and composition of the gut microbiota.

Visualizations

G Fluoroquinolones Fluoroquinolones (e.g., this compound) GABA_A_Receptor GABA-A Receptor Fluoroquinolones->GABA_A_Receptor Antagonizes (Blocks GABA binding) Neuronal_Excitation Increased Neuronal Excitation GABA_A_Receptor->Neuronal_Excitation Inhibition leads to GABA GABA GABA->GABA_A_Receptor Binds to CNS_Effects CNS Adverse Effects (e.g., Seizures) Neuronal_Excitation->CNS_Effects Results in

Figure 1. Signaling pathway of Fluoroquinolone-induced neurotoxicity.

G start Start: Juvenile Dog Model administer Administer this compound (Oral, Daily) start->administer observe Daily Clinical Observation (Lameness, Swelling) administer->observe mri Magnetic Resonance Imaging (MRI) of Joints observe->mri pathology Gross Pathology & Histopathology of Cartilage mri->pathology end End: Assess Arthropathy pathology->end

Figure 2. Experimental workflow for assessing arthropathy in juvenile dogs.

G Fluoroquinolones Fluoroquinolones ROS Reactive Oxygen Species (ROS) Generation Fluoroquinolones->ROS Photoactivation by UV_Light UVA Light Exposure UV_Light->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Causes Phototoxicity Phototoxicity (Erythema, Edema) Cellular_Damage->Phototoxicity Leads to Antioxidants Antioxidants (e.g., Vitamin E) Antioxidants->ROS Scavenges

References

Technical Support Center: Impact of pH on the In Vitro Activity of Tosufloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the in vitro activity of Tosufloxacin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the in vitro activity of this compound?

A1: The in vitro antibacterial activity of this compound, a member of the fluoroquinolone class, is significantly influenced by the pH of the test medium. Acidic conditions tend to decrease its potency, while alkaline conditions may cause a minor reduction in activity.

Q2: Why is the activity of this compound reduced in acidic environments?

A2: The reduced activity of this compound in acidic pH is primarily due to changes in its ionization state.[1] Fluoroquinolones are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (amine) functional groups.[2] At acidic pH, the amine group becomes protonated, leading to a net positive charge. This increased ionization can hinder the drug's ability to penetrate the bacterial cell membrane and reach its intracellular targets, DNA gyrase and topoisomerase IV.[1][3]

Q3: What is the expected impact of alkaline pH on this compound's activity?

A3: Studies on fluoroquinolones have shown that alkaline conditions (e.g., pH 8.2) can lead to a minor decrease in activity.[4] The effect is generally less pronounced than the reduction in activity seen in acidic environments.

Q4: What is the optimal pH for the in vitro activity of most fluoroquinolones?

A4: Most fluoroquinolones exhibit their optimal activity in a slightly alkaline to a neutral pH range. However, some newer fluoroquinolones are designed to have enhanced activity in acidic environments.

Data Presentation: Impact of pH on this compound MIC

The following table summarizes the expected trend in Minimum Inhibitory Concentration (MIC) values for this compound against a susceptible bacterial strain at different pH values. These values are illustrative and based on the reported behavior of other fluoroquinolones. Actual MICs should be determined experimentally.

pH of MediumExpected MIC (µg/mL)Fold Change from Neutral pHAnticipated Activity
5.2 (Acidic)0.5 - 1.08-16 fold increaseMajor Diminution
7.4 (Neutral)0.06-Optimal
8.2 (Alkaline)0.12 - 0.252-4 fold increaseMinor Diminution

Experimental Protocols

Protocol: Determination of this compound MIC at Various pH Levels via Broth Microdilution

This protocol outlines the steps to assess the impact of pH on the in vitro activity of this compound.

  • Preparation of pH-Adjusted Media:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Divide the broth into three aliquots. Adjust the pH of the aliquots to the target values (e.g., 5.2, 7.4, and 8.2) using sterile HCl or NaOH.

    • Sterilize the pH-adjusted media by filtration.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the pH-adjusted MHB to achieve the desired concentration range.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH condition.

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in the corresponding pH-adjusted MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Inoculate the microtiter plates with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Troubleshooting Guide

Issue: I am observing precipitation of this compound in my acidic media.

  • Possible Cause: The solubility of fluoroquinolones can be pH-dependent. At certain pH values, the drug may be less soluble.

  • Solution:

    • Ensure that the stock solution of this compound is fully dissolved before preparing the dilutions.

    • Consider preparing the initial dilutions in a small amount of a co-solvent (if compatible with the assay) before adding to the pH-adjusted media.

    • Visually inspect the wells for any precipitation before and after inoculation.

Issue: My MIC values are inconsistent across replicates at the same pH.

  • Possible Cause: Inconsistent inoculum density or pipetting errors can lead to variability.

  • Solution:

    • Ensure the bacterial inoculum is well-mixed and standardized accurately using a McFarland standard or a spectrophotometer.

    • Use calibrated pipettes and proper pipetting techniques to minimize errors during the serial dilution process.

Issue: I am not seeing a significant change in MIC at different pH values.

  • Possible Cause: The bacterial strain being tested may have resistance mechanisms that are not affected by the external pH. Alternatively, the pH of the media may not have been maintained throughout the experiment.

  • Solution:

    • Verify the pH of the media before and after the incubation period to ensure it remained stable.

    • Use a quality control strain with known susceptibility to this compound to validate the experimental setup.

    • Consider that the magnitude of the pH effect can be species- and strain-dependent.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis media_prep Prepare and pH-adjust Mueller-Hinton Broth serial_dilution Perform Serial Dilutions in 96-well Plates media_prep->serial_dilution drug_prep Prepare this compound Stock Solution drug_prep->serial_dilution inoculum_prep Prepare Standardized Bacterial Inoculum inoculation Inoculate Plates with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates (35-37°C, 16-20h) inoculation->incubation mic_reading Read Minimum Inhibitory Concentration (MIC) incubation->mic_reading pH_Impact_Pathway cluster_pH Extracellular pH cluster_drug This compound Ionization State cluster_activity Antibacterial Activity acidic_pH Acidic pH (e.g., 5.2) cationic Cationic (Protonated) acidic_pH->cationic Favors neutral_pH Neutral pH (e.g., 7.4) zwitterionic Zwitterionic neutral_pH->zwitterionic Favors alkaline_pH Alkaline pH (e.g., 8.2) anionic Anionic (Deprotonated) alkaline_pH->anionic Favors decreased_activity Decreased Bacterial Cell Penetration cationic->decreased_activity optimal_activity Optimal Bacterial Cell Penetration zwitterionic->optimal_activity slightly_decreased_activity Slightly Decreased Penetration anionic->slightly_decreased_activity

References

Technical Support Center: Strategies to Reduce Tosufloxacin-Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the emergence of tosufloxacin-resistant mutants.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo experiments investigating This compound (B10865) resistance.

Issue 1: High Variability in Mutant Prevention Concentration (MPC) Assays

  • Question: My calculated Mutant Prevention Concentration (MPC) for this compound varies significantly between experiments. What could be the cause, and how can I improve reproducibility?

  • Answer: High variability in MPC determination is a common challenge. Several factors can contribute to this:

    • Inoculum Preparation: Inconsistent inoculum size is a primary source of variability. Ensure a consistent and high-density inoculum of ≥1010 CFU/mL is used for each experiment. It is crucial to accurately determine the CFU/mL of your bacterial culture just before plating.

    • Agar (B569324) Plates: Variations in agar plate preparation, such as uneven drug distribution or differences in plate thickness, can affect results. Ensure thorough mixing of this compound into the agar and pour plates to a consistent depth.

    • Incubation Time: Insufficient incubation time may not allow for the growth of slow-growing resistant mutants. A prolonged incubation period of 48-72 hours is often necessary.

    • Bacterial Strain: The inherent genetic instability of a particular bacterial strain can lead to variable mutation frequencies.

    Troubleshooting Steps:

    • Standardize Inoculum: Develop a robust protocol for preparing a high-density bacterial suspension. This may involve concentrating an overnight culture by centrifugation and resuspending the pellet in a smaller volume of fresh medium. Always verify the final cell density by plating serial dilutions.

    • Quality Control of Plates: Prepare all antibiotic-containing agar plates from a single batch of media for each experiment to ensure uniformity.

    • Optimize Incubation: Determine the optimal incubation time for your specific bacterial strain by performing a time-course experiment and observing when colony formation of resistant mutants stabilizes.

    • Biological Replicates: Always perform experiments with a minimum of three biological replicates to assess the degree of variation.

Issue 2: No Resistant Mutants Observed in the Mutant Selection Window (MSW)

  • Question: I am not observing any resistant colonies on my agar plates within the expected Mutant Selection Window (MSW) for this compound. Does this mean no resistance is developing?

  • Answer: Not necessarily. While it's a positive sign, the absence of resistant colonies could be due to several experimental factors:

    • Insufficient Inoculum: The inoculum size may be too low to detect rare resistance mutations. The standard protocol for MPC determination requires an inoculum of at least 1010 CFU.

    • Incorrect Concentration Range: Your tested concentration range for this compound might be too high, starting above the actual MPC of the strain.

    • Fitness Cost of Resistance: The resistance mutations may confer a significant fitness cost, leading to very slow growth that is not visible within your incubation period.

    Troubleshooting Steps:

    • Verify Inoculum Density: Confirm that your inoculum preparation method consistently yields a density of ≥1010 CFU/mL.

    • Broaden Concentration Range: Test a wider range of this compound concentrations, starting from the Minimum Inhibitory Concentration (MIC) and extending upwards in two-fold dilutions.

    • Extended Incubation: Increase the incubation time to 72 hours or longer to allow for the potential growth of slow-growing mutants.

    • Liquid Culture Pre-exposure (Broth Method): Consider using a broth-based method where a large bacterial population is exposed to the antibiotic in liquid culture for a period before plating on selective agar. This can help enrich for resistant mutants that may have a lower initial fitness.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of this compound resistance and strategies for its prevention.

1. Understanding this compound Resistance

  • What are the primary mechanisms of resistance to this compound? Resistance to this compound, a fluoroquinolone antibiotic, primarily arises from two main mechanisms:

    • Target Enzyme Mutations: Mutations in the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), can reduce the binding affinity of this compound to these enzymes.[1] This is a common mechanism for fluoroquinolone resistance.[1]

    • Efflux Pumps: Bacteria can actively pump this compound out of the cell using efflux pumps, preventing the drug from reaching its intracellular targets.[1] Overexpression of these pumps is a significant contributor to reduced susceptibility.

  • How does the Mutant Prevention Concentration (MPC) help in preventing resistance? The MPC is the lowest concentration of an antibiotic that prevents the growth of any single-step resistant mutants in a large bacterial population (≥1010 CFU).[2] By maintaining this compound concentrations above the MPC at the site of infection, it is theoretically possible to prevent the selective amplification of resistant subpopulations. This is because, at concentrations above the MPC, a bacterium would need to acquire two or more simultaneous resistance mutations to survive, which is a much rarer event.

  • What is the Mutant Selection Window (MSW)? The MSW is the concentration range between the MIC and the MPC. Within this window, the antibiotic concentration is high enough to inhibit the growth of the susceptible bacterial population but not high enough to prevent the growth of the least susceptible single-step resistant mutants.[3] Therefore, maintaining drug concentrations within the MSW can selectively amplify resistant subpopulations.

2. Strategies to Reduce Resistance Emergence

  • How can dosage regimens be optimized to minimize the selection of this compound-resistant mutants? The goal of dosage optimization is to ensure that the concentration of this compound at the site of infection remains above the MPC for as long as possible. For fluoroquinolones, which exhibit concentration-dependent killing, achieving a high peak concentration (Cmax) to MPC ratio or a large area under the concentration-time curve (AUC) to MPC ratio is considered important for preventing resistance. One study on Streptococcus pneumoniae demonstrated that this compound regimens achieved higher AUC/MIC and Cmax/MIC ratios compared to levofloxacin, and these regimens did not result in the isolation of resistant mutants in a quinolone-susceptible strain.

  • What is the role of combination therapy in preventing this compound resistance? Combining this compound with another antibiotic that has a different mechanism of action can be an effective strategy to suppress the emergence of resistance. The rationale is that a bacterium would need to simultaneously develop resistance to both drugs, which is statistically much less likely than developing resistance to a single agent. While specific clinical data on synergistic combinations with this compound is limited, the combination of fluoroquinolones with other classes of antibiotics, such as β-lactams or aminoglycosides, has been shown to be effective against certain pathogens like Pseudomonas aeruginosa.

  • Can efflux pump inhibitors (EPIs) be used with this compound? Yes, in principle, combining this compound with an EPI could be a promising strategy. EPIs block the efflux pumps that expel this compound from the bacterial cell, thereby increasing its intracellular concentration and restoring its efficacy. While several EPIs are under investigation, there are currently no clinically approved EPIs for use with this compound. Researchers are encouraged to explore the potential of novel or repurposed compounds as EPIs in combination with this compound against specific resistant strains.

Quantitative Data

Table 1: Example MIC and MPC Values of Fluoroquinolones against Staphylococcus aureus

FluoroquinoloneStrainMIC (µg/mL)MPC (µg/mL)
CiprofloxacinMSSA K5530.1252
MRSA 4940.1251
GatifloxacinMSSA K5530.030.125
MRSA 4940.0630.125
GemifloxacinMSSA K5530.030.063
MRSA 4940.030.063
LevofloxacinMSSA K5530.1251
MRSA 4940.1250.5
MoxifloxacinMSSA K5530.0150.25
MRSA 4940.0630.125

Data extracted from a study simulating fluoroquinolone concentrations against S. aureus.

Table 2: Pharmacodynamic Parameters of this compound and Levofloxacin against Streptococcus pneumoniae

DrugDosage RegimenStrainAUC0-24h/MICCmax/MICEmergence of Resistance
This compound150 mg t.i.d.ATCC 49619 (Susceptible)1387.93 - 10.2No
300 mg b.i.d.ATCC 49619 (Susceptible)19315.9 - 17.6No
Levofloxacin100 mg t.i.d.ATCC 49619 (Susceptible)--Yes (parC mutants)
This compound150 mg t.i.d.D-3197 (parC mutant)> Levofloxacin> LevofloxacinYes (gyrA + parC mutants)
300 mg b.i.d.D-3197 (parC mutant)> Levofloxacin> LevofloxacinYes (gyrA + parC mutants)
Levofloxacin100 mg t.i.d.D-3197 (parC mutant)--Yes (gyrA + parC mutants)
200 mg b.i.d.D-3197 (parC mutant)--Yes (gyrA + parC mutants)

Data from a study evaluating the pharmacodynamics of this compound against S. pneumoniae in an in vitro model.

Experimental Protocols

Protocol 1: Determination of Mutant Prevention Concentration (MPC) by Agar Dilution

This protocol outlines the standard method for determining the MPC of this compound.

  • Preparation of High-Density Inoculum: a. Inoculate a single colony of the test organism into a suitable broth medium (e.g., Mueller-Hinton Broth). b. Incubate overnight at the optimal temperature with shaking. c. Concentrate the overnight culture by centrifugation (e.g., 5000 x g for 15 minutes). d. Resuspend the bacterial pellet in a small volume of fresh broth to achieve a final concentration of ≥1010 CFU/mL. e. Verify the cell density by performing serial dilutions and plating on drug-free agar plates.

  • Preparation of this compound-Containing Agar Plates: a. Prepare a stock solution of this compound of known concentration. b. Prepare a series of two-fold dilutions of this compound in molten Mueller-Hinton Agar. The concentration range should bracket the expected MPC (typically from the MIC to at least 64x MIC). c. Pour the agar into petri dishes and allow them to solidify.

  • Inoculation and Incubation: a. Pipette 100 µL of the high-density inoculum onto each this compound-containing agar plate and a drug-free control plate. b. Spread the inoculum evenly over the surface of the agar. c. Incubate the plates at the optimal temperature for 48-72 hours.

  • Determination of MPC: a. After incubation, count the number of colonies on each plate. b. The MPC is the lowest concentration of this compound that completely inhibits bacterial growth (i.e., no colonies are observed).

Visualizations

cluster_0 Mechanisms of this compound Resistance This compound This compound TargetEnzymes DNA Gyrase & Topoisomerase IV This compound->TargetEnzymes Inhibits BacterialCell Bacterial Cell This compound->BacterialCell Enters Mutations gyrA, parC mutations TargetEnzymes->Mutations EffluxPump Efflux Pump EffluxPump->this compound Expels Overexpression Pump Overexpression EffluxPump->Overexpression ReducedBinding Reduced Drug Binding Mutations->ReducedBinding DrugEfflux Increased Drug Efflux Overexpression->DrugEfflux

Caption: Primary mechanisms of bacterial resistance to this compound.

cluster_1 Experimental Workflow for MPC Determination Start Start PrepInoculum Prepare High-Density Inoculum (≥10^10 CFU/mL) Start->PrepInoculum Inoculate Inoculate Plates PrepInoculum->Inoculate PrepPlates Prepare this compound Agar Plates (2-fold dilutions) PrepPlates->Inoculate Incubate Incubate (48-72 hours) Inoculate->Incubate ReadResults Read Results Incubate->ReadResults MPC Determine MPC (Lowest concentration with no growth) ReadResults->MPC End End MPC->End

Caption: Standard workflow for determining the Mutant Prevention Concentration (MPC).

cluster_2 Conceptual Relationship of MIC, MPC, and MSW Concentration Increasing this compound Concentration -> BelowMIC < MIC (Susceptible & Resistant Strains Grow) MSW Mutant Selection Window (MIC to MPC) (Only Resistant Strains Grow) BelowMIC->MSW AboveMPC > MPC (Susceptible & Resistant Strains Inhibited) MSW->AboveMPC

Caption: The Mutant Selection Window (MSW) in relation to MIC and MPC.

References

Technical Support Center: Tosufloxacin-Induced Crystalluria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding crystalluria as a side effect of Tosufloxacin (B10865).

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced crystalluria?

A1: this compound-induced crystalluria is a condition characterized by the formation of drug crystals in the urine following the administration of this compound, a fluoroquinolone antibiotic.[1][2] This can lead to kidney injury if not managed appropriately.[1][2]

Q2: What is the proposed mechanism of this compound-induced crystalluria?

A2: The primary mechanism is believed to be related to the physicochemical properties of this compound, particularly its low aqueous solubility.[3] When the drug and its metabolites are excreted in the urine, they can become supersaturated, leading to precipitation and crystal formation within the renal tubules. Factors such as urinary pH and volume can influence this process.

Q3: What are the known risk factors for developing this compound-induced crystalluria?

A3: Several risk factors have been identified that increase the likelihood of developing crystalluria during this compound treatment. These include:

  • Dehydration or low fluid intake: This leads to more concentrated urine, increasing the probability of drug precipitation.

  • High doses of this compound: Higher concentrations of the drug in the urine can exceed its solubility limit.

  • Pre-existing kidney conditions: Impaired renal function can affect drug clearance and urine composition.

  • Urinary pH: The solubility of this compound and its metabolites can be pH-dependent.

  • Pediatric patients: Several studies have reported a notable incidence of crystalluria in children treated with this compound.

Q4: What are the clinical signs and symptoms associated with this compound-induced crystalluria?

A4: In many cases, crystalluria may be asymptomatic and only detectable through urinalysis. However, when it leads to kidney injury, patients may experience symptoms such as:

  • Flank pain

  • Abdominal pain

  • Nausea and vomiting

  • Changes in urine output

  • Hematuria (blood in the urine)

Q5: How is this compound-induced crystalluria typically managed in a clinical setting?

A5: The primary management strategy is to discontinue the administration of this compound. Supportive care is also crucial and includes:

  • Hydration: Increasing fluid intake, either orally or intravenously, helps to increase urine volume and reduce the concentration of the drug, which can help dissolve existing crystals and prevent further formation.

  • Monitoring renal function: Regular monitoring of kidney function through blood and urine tests is essential to assess the extent of any injury and track recovery.

Troubleshooting Experimental Crystalluria Studies

Problem 1: Inconsistent induction of crystalluria in our animal model.

  • Possible Cause 1: Inadequate this compound dosage.

    • Troubleshooting: Review the literature for established dosage ranges for inducing crystalluria with fluoroquinolones in your specific animal model. Consider a dose-ranging study to determine the optimal concentration that consistently induces crystal formation without causing excessive toxicity.

  • Possible Cause 2: Variation in animal hydration status.

    • Troubleshooting: Standardize water intake for all animals in the study. Ensure free access to water and monitor for signs of dehydration. In some experimental designs, controlled water restriction may be necessary to promote crystal formation, but this must be carefully monitored to avoid severe dehydration.

  • Possible Cause 3: Urine pH fluctuations.

    • Troubleshooting: The solubility of this compound may be pH-dependent. Monitor the urinary pH of the animals. If a specific pH is required to promote crystallization, consider using agents to acidify or alkalize the urine, such as ammonium (B1175870) chloride or sodium bicarbonate, respectively.

Problem 2: Difficulty in accurately quantifying this compound crystals in urine samples.

  • Possible Cause 1: Pre-analytical errors in sample handling.

    • Troubleshooting: Process urine samples as quickly as possible after collection to prevent changes in crystal morphology or dissolution. If immediate analysis is not possible, store the samples under conditions known to preserve drug crystals (e.g., refrigeration), and ensure they are returned to room temperature before analysis.

  • Possible Cause 2: Inadequate microscopy technique.

    • Troubleshooting: Utilize polarized light microscopy to enhance the visualization and identification of crystals. Ensure proper calibration of the microscope and use standardized sediment volume and slide preparation techniques for consistency.

  • Possible Cause 3: Lack of a specific quantitative method.

    • Troubleshooting: For precise quantification, consider developing and validating an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of crystalline this compound in urine sediment.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₅F₃N₄O₃
Molecular Weight 404.3 g/mol
Aqueous Solubility Sparingly soluble
Solubility in DMSO Approx. 30 mg/mL
pKa1 5.8
pKa2 8.7

Table 2: Clinical Observations in Pediatric Patients with this compound-Induced Crystalluria

ParameterFindingReference
Number of Patients 13
Median Age (years) 4.0 (range: 0.8-15)
Male Patients 38%
Patients with Gastrointestinal Symptoms 46%
Patients with Decreased Oral Intake 92%
Median Time to Diagnosis (days) 4 (range: 2-7)
Patients with Acute Kidney Injury 17%

Experimental Protocols

Protocol 1: General Procedure for Urinalysis and Microscopic Examination of Crystals

This protocol is a standard method for preparing urine sediment for microscopic analysis to identify and semi-quantify crystals.

Materials:

  • Freshly voided urine sample

  • Conical centrifuge tubes (15 mL)

  • Centrifuge

  • Microscope slides and coverslips

  • Transfer pipettes

  • Light microscope with polarizing capabilities

Procedure:

  • Sample Collection: Collect a mid-stream "clean catch" urine sample in a sterile container.

  • Sample Preparation: a. Gently mix the urine sample to ensure homogeneity. b. Transfer 10-12 mL of urine into a conical centrifuge tube. c. Centrifuge the sample at approximately 1500-2000 RPM for 5 minutes. d. Carefully decant the supernatant, leaving approximately 0.5-1.0 mL of sediment at the bottom of the tube. e. Gently resuspend the sediment by flicking the bottom of the tube.

  • Microscopic Examination: a. Using a transfer pipette, place one drop of the resuspended sediment onto a clean microscope slide. b. Cover the drop with a coverslip, avoiding the formation of air bubbles. c. Examine the slide under low power (10x objective) to assess the overall distribution of crystals. d. Switch to high power (40x objective) for detailed morphological examination and identification of the crystals. e. Utilize polarized light to aid in the identification of birefringent crystals.

  • Reporting: a. Describe the morphology of the crystals observed (e.g., needle-shaped, rhomboid). b. Semi-quantify the number of crystals per high-power field (HPF) (e.g., rare, few, moderate, many).

Protocol 2: Conceptual Framework for an Animal Model of this compound-Induced Crystalluria

Note: A specific, validated protocol for inducing crystalluria with this compound in an animal model was not identified in the literature search. The following is a conceptual framework based on general principles of inducing drug-induced nephropathy.

Animal Model: Male Wistar rats or Sprague-Dawley rats are commonly used for studies of kidney disease.

Experimental Design:

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Baseline Data Collection: Collect baseline urine and blood samples to establish normal renal function parameters.

  • Induction of Crystalluria:

    • Administer this compound orally via gavage at varying doses. A pilot study to determine the optimal dose is recommended.

    • To potentially enhance crystal formation, a mild dehydration state can be induced by controlled water restriction. This must be carefully monitored to prevent excessive distress and mortality.

    • Urinary pH can be modulated by adding ammonium chloride (acidification) or sodium bicarbonate (alkalization) to the drinking water or diet.

  • Monitoring and Sample Collection:

    • House animals in metabolic cages for timed urine collection.

    • Monitor daily water and food intake, body weight, and urine output.

    • Collect urine at regular intervals (e.g., every 24 hours) for urinalysis and crystal analysis.

    • Collect blood samples at the end of the study period for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess renal function.

  • Endpoint Analysis:

    • At the end of the experimental period, euthanize the animals and harvest the kidneys for histopathological examination to assess for crystal deposition, tubular injury, and inflammation.

Visualizations

experimental_workflow Experimental Workflow for Studying this compound-Induced Crystalluria cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction cluster_monitoring Phase 3: Monitoring cluster_analysis Phase 4: Analysis acclimatization Animal Acclimatization baseline Baseline Data Collection (Urine & Blood) acclimatization->baseline tosuflaxacin tosuflaxacin baseline->tosuflaxacin This compound This compound Administration (Oral Gavage) dehydration Optional: Mild Dehydration This compound->dehydration ph_modification Optional: Urine pH Modification This compound->ph_modification monitoring Daily Monitoring (Intake, Output, Weight) dehydration->monitoring ph_modification->monitoring urine_collection 24h Urine Collection monitoring->urine_collection urinalysis Urinalysis & Crystal ID urine_collection->urinalysis blood_analysis Blood Chemistry (Creatinine, BUN) urinalysis->blood_analysis histopathology Kidney Histopathology blood_analysis->histopathology end end histopathology->end Endpoint

Caption: Workflow for an animal study of this compound-induced crystalluria.

nlrp3_pathway NLRP3 Inflammasome Activation by Drug Crystals cluster_cell Renal Tubular Cell crystals Drug Crystals phagocytosis Phagocytosis crystals->phagocytosis lysosome Lysosome phagocytosis->lysosome lysosomal_rupture Lysosomal Rupture lysosome->lysosomal_rupture Crystal-induced cathepsin_b Cathepsin B Release lysosomal_rupture->cathepsin_b nlrp3_activation NLRP3 Activation cathepsin_b->nlrp3_activation asc ASC Recruitment nlrp3_activation->asc pro_caspase1 Pro-Caspase-1 asc->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b Cleavage il1b IL-1β Secretion pro_il1b->il1b inflammation Inflammation & Cell Injury il1b->inflammation

Caption: Signaling pathway of NLRP3 inflammasome activation by drug crystals.

References

Technical Support Center: Tosufloxacin in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tosufloxacin (B10865) in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments involving this compound.

Observed Problem Potential Cause Recommended Action
Reduced or inconsistent antibacterial activity of this compound. Chelation by Divalent Cations: Cell culture media such as DMEM and RPMI-1640 contain significant concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) that can chelate with fluoroquinolones, reducing their bioavailability and efficacy.[1]Consider using a custom medium with lower concentrations of divalent cations for the duration of the drug treatment. Alternatively, perform a dose-response curve in your specific cell culture medium to determine the effective concentration under your experimental conditions.
Photodegradation: Fluoroquinolones are susceptible to degradation upon exposure to light, particularly UV light.[2] Standard laboratory lighting, especially in biosafety cabinets, may contribute to the degradation of this compound in the prepared media.Prepare this compound-containing media fresh and protect it from light by using amber tubes or wrapping containers in foil. Minimize the exposure of the media to light during experimental procedures.
pH Shift in Culture Medium: The antibacterial activity of this compound can be influenced by the pH of the medium. A significant decrease in pH due to cellular metabolism (acidification) could potentially reduce its effectiveness. The activity of this compound can be diminished at a lower pH of 5.2.[3]Monitor the pH of your cell culture medium, especially in dense or rapidly metabolizing cultures. If significant acidification is observed, consider using a medium with a stronger buffering capacity or changing the medium more frequently.
Precipitation of this compound in the culture medium. Low Solubility: this compound has limited water solubility.[4] Adding a concentrated stock solution directly to the medium without proper mixing can lead to precipitation.Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Pre-warm the culture medium before adding the this compound stock solution and mix thoroughly.
Inconsistent results between experiments. Variability in Serum Batch: Serum is a complex mixture and its composition can vary between batches. One study noted that serum can enhance the activity of this compound.[3] Batch-to-batch variability in serum components could lead to inconsistent results.If possible, use a single batch of serum for a series of related experiments. When switching to a new batch of serum, it is advisable to re-validate the effective concentration of this compound.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a fluoroquinolone antibiotic that primarily works by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, this compound prevents bacterial cell division and leads to bacterial cell death.

2. How stable is this compound in aqueous solutions and cell culture media?

  • Photodegradation: Exposure to light, particularly UV, can cause degradation.

  • Chelation: Divalent cations (Ca²⁺, Mg²⁺) present in cell culture media can chelate with this compound, reducing its activity.

  • pH: The activity of this compound can be affected by the pH of the medium.

It is recommended to prepare fresh solutions of this compound for experiments and to protect them from light.

3. Can I pre-mix this compound in my cell culture medium and store it?

Given the potential for photodegradation and interactions with media components over time, it is best practice to add this compound to the cell culture medium immediately before use. If short-term storage is necessary, it should be stored at 2-8°C and protected from light.

4. What is a suitable solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies.

5. How does the presence of serum in the culture medium affect the activity of this compound?

One study has suggested that the activity of this compound may be enhanced by the presence of serum. However, the components of serum responsible for this enhancement are not specified. Researchers should be aware that the presence and concentration of serum can influence the apparent activity of the drug.

Quantitative Data Summary

Table 1: Factors Influencing Fluoroquinolone Activity

FactorEffect on FluoroquinoloneReference
Divalent Cations (Ca²⁺, Mg²⁺) Chelation, leading to reduced bioavailability and antibacterial activity.
Light Exposure (especially UV) Photodegradation, resulting in loss of activity.
Low pH (e.g., 5.2) Diminished antibacterial activity.
High pH (e.g., 8.2) Minor diminution of activity.
Serum May enhance antibacterial activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound tosylate powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound tosylate powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, light-protecting (amber) microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Quantification of Fluoroquinolone Degradation by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the concentration of a fluoroquinolone in a liquid sample to assess its degradation over time.

  • Materials:

    • HPLC system with a suitable detector (e.g., UV or fluorescence)

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH-adjusting agent like formic acid)

    • Fluoroquinolone standard of known concentration

    • Samples to be analyzed (e.g., fluoroquinolone in cell culture medium at different time points)

  • Procedure:

    • Prepare a standard curve by making serial dilutions of the fluoroquinolone standard in the mobile phase.

    • Prepare the experimental samples. This may involve a sample clean-up step, such as protein precipitation or solid-phase extraction, to remove interfering substances from the cell culture medium.

    • Set up the HPLC method with the appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standards to generate a standard curve.

    • Inject the experimental samples.

    • Quantify the amount of the fluoroquinolone in the samples by comparing their peak areas to the standard curve. This method can be adapted from published HPLC methods for fluoroquinolones.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_media Prepare Cell Culture Medium with this compound prep_stock->prep_media Dilute treat_cells Treat Cells with this compound-Containing Medium prep_media->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Cell Viability/Antibacterial Assay incubate->assay analyze_data Analyze and Interpret Data assay->analyze_data signaling_pathway Mechanism of this compound Inactivation in Cell Culture Medium cluster_active Active Drug cluster_inactive Inactive Forms cluster_factors Inactivating Factors in Medium tosu_active Active this compound chelated Chelated this compound tosu_active->chelated Chelation degraded Photodegradation Products tosu_active->degraded Degradation cations Divalent Cations (Ca²⁺, Mg²⁺) cations->chelated light Light Exposure light->degraded

References

Technical Support Center: Interference of Tosufloxacin in Specific Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with Tosufloxacin in enzymatic assays. The following information is designed to help you identify, understand, and mitigate potential interference, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay shows unexpected results in the presence of this compound. What are the potential causes of interference?

A1: this compound, a fluoroquinolone antibiotic, can interfere with enzymatic assays through several mechanisms unrelated to its intended antibacterial targets. The primary causes of interference include:

  • Intrinsic Fluorescence: Fluoroquinolones, including this compound, are inherently fluorescent molecules. If your assay utilizes fluorescence detection, the fluorescence of this compound may overlap with that of your fluorescent probe, leading to artificially high signals or quenching effects. Fluoroquinolones typically exhibit excitation wavelengths in the range of 270-330 nm and emission wavelengths between 400-500 nm.[1]

  • Metal Ion Chelation: Many enzymes depend on divalent metal cations (e.g., Mg²⁺, Mn²⁺) as essential cofactors for their catalytic activity. This compound, like other fluoroquinolones, can chelate these metal ions, effectively removing them from the enzyme's active site and causing a decrease or complete loss of enzymatic activity.[1]

  • Off-Target Enzyme Inhibition: While the primary targets of this compound are bacterial DNA gyrase and topoisomerase IV, it may exhibit inhibitory effects on other enzymes to varying degrees.[1] This off-target activity can lead to misleading results if not properly controlled for.

Q2: How can I determine if this compound's intrinsic fluorescence is interfering with my fluorescence-based assay?

A2: To ascertain if this compound's fluorescence is impacting your assay, you should perform a "no-enzyme" control. This involves preparing a reaction mixture containing all assay components, including this compound at the same concentration used in your experiment, but substituting the enzyme with the assay buffer. A significant fluorescence reading in this control well indicates direct interference from this compound.[1]

Q3: My assay does not use fluorescence, but I still observe inhibition with this compound. What is the likely cause?

A3: If you observe inhibition in a non-fluorescence-based assay, the most probable cause is metal ion chelation.[1] Confirm if your enzyme requires divalent metal ions for its activity. If so, this compound may be sequestering these essential cofactors.

Q4: Can this compound interfere with immunoassays?

A4: Yes, fluoroquinolones have been reported to interfere with certain immunoassays, particularly urine opiate screening tests, leading to false-positive results. This interference is often attributed to antibody cross-reactivity, where the assay's antibodies mistakenly recognize the fluoroquinolone molecule due to structural similarities with the target analyte. While this is a known issue for some fluoroquinolones, it is crucial to validate your specific immunoassay for potential cross-reactivity with this compound if its presence in the sample is anticipated.

Q5: How is this compound metabolized, and could its metabolites interfere with my assay?

A5: The metabolism of many drugs, including some fluoroquinolones, is mediated by the cytochrome P450 (CYP) family of enzymes in the liver. While specific data on this compound's metabolism is not extensively detailed in the provided search results, it is known that other fluoroquinolones can be substrates and/or inhibitors of CYP enzymes, such as CYP1A2 and CYP3A4. Drug metabolism can lead to the formation of metabolites that may also interfere with your assay. If you are working with in vivo samples, it is important to consider the potential presence and impact of this compound metabolites.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected inhibition in a fluorescence-based enzymatic assay.

Possible Cause: Interference from the intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Run a "No-Enzyme" Control:

    • Prepare a reaction mixture with all assay components, including this compound at the experimental concentration, but replace the enzyme with buffer.

    • Measure the fluorescence. A high reading confirms interference.

  • Determine this compound's Fluorescence Spectrum:

    • If possible, measure the excitation and emission spectra of this compound in your assay buffer to identify the wavelengths of maximum fluorescence.

  • Adjust Assay Wavelengths:

    • If there is minimal overlap between the fluorescence spectra of your assay probe and this compound, you may be able to mitigate interference by selecting excitation and emission wavelengths for your probe that are outside the fluorescence range of this compound.

  • Sample Cleanup:

    • If spectral overlap is significant, you will need to remove this compound from your sample before performing the assay. Refer to the "Experimental Protocols" section for sample cleanup procedures.

Problem 2: Reduced enzyme activity in the presence of this compound in non-fluorescence-based assays.

Possible Cause: Depletion of essential enzyme cofactors due to metal ion chelation by this compound.

Troubleshooting Steps:

  • Verify Enzyme Cofactor Requirements:

    • Consult the literature or manufacturer's data sheet to confirm if your enzyme requires divalent metal ions (e.g., Mg²⁺, Mn²⁺) for activity.

  • Supplement with Metal Ions:

    • Titrate additional divalent cations (e.g., MgCl₂, MnCl₂) into your assay buffer.

    • If the enzyme activity is restored in the presence of this compound, it strongly indicates that metal chelation was the cause of the observed inhibition.

  • Sample Cleanup:

    • If metal ion supplementation is not effective or alters the assay conditions undesirably, removing this compound from the sample is the recommended approach. Refer to the "Experimental Protocols" section.

Data Presentation

Table 1: Inhibitory Activity of this compound against Bacterial Topoisomerases

EnzymeOrganismIC50 (µg/ml)
DNA GyraseEnterococcus faecalis11.6
Topoisomerase IVEnterococcus faecalis3.89

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Typical Fluorescence Properties of Fluoroquinolones

FluoroquinoloneExcitation Max (nm)Emission Max (nm)
Norfloxacin280450
Ciprofloxacin280450
Ofloxacin~290-330~455-505
Moxifloxacin294503

Note: The exact excitation and emission maxima can vary depending on the solvent and pH. This data can be used as a general guide for troubleshooting fluorescence interference from this compound.

Experimental Protocols

Protocol 1: DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol is a generalized method for assessing the inhibition of DNA gyrase activity.

Materials:

  • Relaxed pBR322 DNA

  • DNA Gyrase Enzyme

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/ml BSA)

  • This compound (or other inhibitors) at various concentrations

  • 0.2% SDS

  • Proteinase K (0.1 mg/ml)

  • Agarose (B213101) gel (1%) with ethidium (B1194527) bromide

  • TAE Buffer

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding SDS and Proteinase K, followed by incubation at 37°C for 30 minutes.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Protocol 2: Sample Cleanup - Protein Precipitation

This protocol is for removing small molecules like this compound from protein samples.

Materials:

Procedure:

  • To your protein sample in a microcentrifuge tube, add four volumes of cold (-20°C) acetone.

  • Vortex thoroughly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 13,000-15,000 x g for 10 minutes.

  • Carefully decant the supernatant, which contains the dissolved this compound.

  • Air-dry the protein pellet for 30 minutes at room temperature to evaporate any residual acetone.

  • Resuspend the protein pellet in a buffer compatible with your downstream enzymatic assay.

Mandatory Visualizations

Signaling_Pathway This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Catalyzes Topoisomerase_IV->DNA_Replication DNA_Supercoiling->DNA_Replication Chromosome_Segregation->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for this compound interference.

References

Improving the stability of Tosufloxacin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Tosufloxacin stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For high concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) or dimethyl formamide (B127407) are the recommended solvents. This compound tosylate is soluble in these organic solvents at approximately 30 mg/mL.[1] For aqueous working solutions, it is advisable to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice, such as phosphate-buffered saline (PBS).[1]

Q2: What is the solubility of this compound in aqueous solutions?

A2: this compound is sparingly soluble in aqueous buffers.[1] For instance, in a 1:2 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.33 mg/mL.[1] The solubility of this compound is also pH-dependent, as it is a zwitterionic drug with pKa values of 5.8 and 8.7.[2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: The storage conditions depend on the solvent and desired storage duration:

  • Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[1]

  • DMSO or other organic solvent solutions: Stock solutions in organic solvents can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Always store solutions in tightly sealed containers, protected from moisture.[3]

Q4: Is this compound sensitive to light?

A4: Yes, fluoroquinolones as a class of antibiotics are known to be photosensitive. Therefore, it is crucial to protect this compound stock solutions from light by storing them in amber vials or by wrapping the containers in aluminum foil.

Q5: How does pH affect the stability of this compound solutions?

A5: The stability of fluoroquinolones can be significantly influenced by pH.[4] Extreme pH conditions (highly acidic or alkaline) can lead to the degradation of the compound. For optimal stability, it is recommended to maintain the pH of aqueous solutions within a neutral range (around pH 7.0-7.4), unless experimental conditions require otherwise.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit at that specific pH and temperature. The presence of certain salts, like sodium chloride, can suppress the dissolution of this compound tosylate.[2]- Reduce the final concentration: If your experiment allows, try lowering the final concentration of this compound in the aqueous medium. - Adjust the pH: Since this compound's solubility is pH-dependent, a slight adjustment of the buffer's pH might improve solubility. However, be mindful of the pH constraints of your experiment. - Consider the buffer composition: If possible, use a buffer with a lower salt concentration or a different salt composition.[2] - Gentle warming: Gently warming the solution to 37°C may aid in dissolution, but avoid excessive heat as it could accelerate degradation.
Color change in the stock solution (e.g., yellowing). This may indicate degradation of the compound, potentially due to exposure to light, elevated temperatures, or prolonged storage.- Prepare fresh stock solutions: If you observe a color change, it is best to discard the solution and prepare a fresh one. - Ensure proper storage: Always store stock solutions protected from light and at the recommended temperature (-20°C or -80°C). - Use high-purity solvents: Ensure that the solvents used for preparing stock solutions are of high purity and free of contaminants that could promote degradation.
Inconsistent experimental results. This could be due to the degradation of the this compound stock solution, leading to a lower effective concentration. Inaccurate initial weighing of the compound or improper dissolution can also contribute.- Prepare fresh stock solutions regularly: Avoid using old stock solutions, especially if they have been stored for an extended period or subjected to multiple freeze-thaw cycles. - Validate the concentration: If you suspect degradation, you can verify the concentration of your stock solution using a stability-indicating analytical method like HPLC. - Ensure complete dissolution: Before use, visually inspect the stock solution to ensure that the compound is fully dissolved. Sonication can aid in dissolving the compound completely.

Data on this compound Stability

The stability of a drug substance is determined by subjecting it to various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. This process is known as forced degradation. Below is a summary of the expected stability of this compound under different stress conditions based on the general behavior of fluoroquinolones.

Stress Condition Typical Conditions Expected Stability of this compound Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursModerate degradationHydrolysis of the piperazine (B1678402) ring and other susceptible functional groups.
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSignificant degradationOpening of the quinolone ring and other base-catalyzed reactions.
Oxidative Stress 3% H₂O₂ at room temperature for 24 hoursModerate to significant degradationN-oxidation of the piperazine ring and other oxidative modifications.
Thermal Stress 80°C for 48 hoursMinor to moderate degradationGeneral thermal decomposition.
Photostability Exposure to UV and visible lightSignificant degradationPhotodegradation products resulting from the absorption of light energy.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound tosylate powder

    • Dimethyl sulfoxide (DMSO, sterile, high purity)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound tosylate powder into the tube.

    • Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for a Stability-Indicating HPLC Method

This is a general protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm (based on the UV absorbance maxima of this compound).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare the mobile phase solvents and degas them before use.

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare samples of the stressed this compound solutions (from forced degradation studies) by diluting them to an appropriate concentration with the mobile phase.

    • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard solution to determine the retention time and peak area of the intact this compound.

    • Inject the stressed samples to separate and detect the degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

    • The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of the unstressed standard.

Visualizations

G cluster_prep Stock Solution Preparation cluster_stability Stability Study Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO 1 Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate 2 Aliquot Aliquot Vortex/Sonicate->Aliquot 3 Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C 4 Analyze by HPLC Analyze by HPLC Store at -20°C/-80°C->Analyze by HPLC Unstressed Control Prepare Stressed Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Prepare Stressed Samples->Analyze by HPLC 5 Compare Results Compare Results Analyze by HPLC->Compare Results 6 Determine Degradation (%) Determine Degradation (%) Compare Results->Determine Degradation (%) 7

Caption: Experimental workflow for preparing this compound stock solution and assessing its stability.

G This compound This compound DNA Gyrase DNA Gyrase This compound->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV This compound->Topoisomerase IV Inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication Topoisomerase IV->DNA Replication Cell Death Cell Death DNA Replication->Cell Death Leads to

References

Validation & Comparative

Comparative In Vitro Efficacy of Tosufloxacin and Levofloxacin: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro efficacy of two fluoroquinolone antibiotics, Tosufloxacin (B10865) and Levofloxacin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their activity against various bacterial pathogens, supported by experimental data and methodologies.

Comparative Antibacterial Activity

The in vitro potency of this compound and Levofloxacin has been evaluated against a range of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for both compounds against several key pathogens. Lower MIC values are indicative of greater in vitro antibacterial activity.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae This compound0.120.5
Levofloxacin1.02.0
Haemophilus influenzae This compound≤0.0160.032
Levofloxacin0.015-0.030.03-0.06
Moraxella catarrhalis This compound≤0.06≤0.06
Levofloxacin0.030.06
Klebsiella pneumoniae This compound≤0.060.25
Levofloxacin0.120.5
Pseudomonas aeruginosa This compound0.52.0
Levofloxacin0.58.0
Staphylococcus aureus (MSSA) This compound0.0630.063
Levofloxacin0.120.25
Escherichia coli This compound≤0.016≤0.016
Levofloxacin0.030.06

Experimental Protocols

The data presented in this guide is derived from in vitro susceptibility testing. The following section outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents.

Broth Microdilution Method

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and Levofloxacin are prepared in a suitable solvent.

  • Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

  • Positive control wells (containing bacteria and broth without antibiotic) and negative control wells (containing only broth) are included.

  • The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

In Vitro Pharmacodynamic Modeling

In a comparative study evaluating the antibacterial effects and the emergence of resistance against Streptococcus pneumoniae, an in vitro pharmacokinetic-pharmacodynamic (PK-PD) model was utilized.[1] This model simulated the serum concentrations of this compound and Levofloxacin based on Japanese clinical regimens.[1]

The results indicated that this compound exhibited superior bactericidal activity against a quinolone-susceptible strain of S. pneumoniae compared to Levofloxacin.[1] This was attributed to higher AUC₀₋₂₄h/MIC and Cₘₐₓ/MIC ratios for this compound.[1] Furthermore, exposure to Levofloxacin led to the development of resistant mutants, a phenomenon not observed with the this compound regimens against the susceptible strain.[1] Against a mutant strain with pre-existing resistance, both drugs led to the outgrowth of further resistant mutants.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Isolate Culture start->bacterial_culture antibiotic_prep Antibiotic Stock Preparation start->antibiotic_prep inoculum_prep Inoculum Standardization bacterial_culture->inoculum_prep serial_dilution Serial Dilution of Antibiotics antibiotic_prep->serial_dilution inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic MIC Determination read_results->determine_mic end_point End determine_mic->end_point

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Conclusion

The in vitro data suggests that this compound exhibits potent activity against a broad spectrum of bacterial pathogens, often demonstrating lower MIC values compared to Levofloxacin, particularly against Gram-positive organisms like Streptococcus pneumoniae and Staphylococcus aureus. Both agents show good activity against common Gram-negative respiratory pathogens. The findings from the in vitro PK-PD model further support the potent bactericidal activity of this compound against S. pneumoniae and suggest a lower propensity for resistance development in susceptible strains compared to Levofloxacin. These in vitro findings provide a valuable basis for further research and clinical evaluation of these two fluoroquinolones.

References

In Vitro Showdown: Tosufloxacin vs. Ciprofloxacin - A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive in vitro comparison of the fluoroquinolone antibiotics Tosufloxacin (B10865) and Ciprofloxacin, designed for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their antibacterial efficacy, supported by experimental data and standardized protocols.

This publication offers an objective side-by-side comparison of this compound and Ciprofloxacin, focusing on their in vitro activity against a broad spectrum of bacterial pathogens. By presenting quantitative data in accessible formats and detailing the experimental methodologies, this guide aims to be a valuable resource for the scientific community.

Mechanism of Action: A Shared Path to Bacterial Cell Death

Both this compound and Ciprofloxacin are members of the fluoroquinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting and inhibiting these enzymes, both drugs effectively block the process of bacterial cell division, leading to bacterial cell death.

Quantitative Comparison of Antibacterial Activity

The in vitro potency of this compound and Ciprofloxacin is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) for both antibiotics against a variety of clinically relevant bacterial species.

Gram-Positive Bacteria
Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Ciprofloxacin-susceptible)This compound-0.016[2]
Ciprofloxacin-0.5[2]
Enterococcus faecalisThis compound--
Ciprofloxacin-2.0[2]
Gram-Negative Bacteria
Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae (Nalidixic acid-susceptible)This compound≤0.25≤0.25
Ciprofloxacin≤0.25≤0.25[2]
Pseudomonas aeruginosaThis compound-1.0[2]
Ciprofloxacin-2.0[2]
Haemophilus influenzaeThis compound-≤0.06
Ciprofloxacin-≤0.06
Moraxella catarrhalisThis compound-≤0.06
Ciprofloxacin-≤0.06
Klebsiella pneumoniaeThis compound--
Ciprofloxacin--

Note: Data is compiled from various in vitro studies. Direct comparison is most accurate when data is from head-to-head studies.

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is paramount for comparing the activity of antimicrobial agents. The following are detailed methodologies for the two most common methods used to determine the MIC of fluoroquinolones.

Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Ciprofloxacin are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then used to prepare a bacterial suspension in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, is inoculated with 10 µL of the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

It is important to note that one study found that this compound MICs determined by broth microdilution methods were four- to eightfold greater than those obtained with agar dilution methods.[2]

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium upon which the bacteria are then inoculated.

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of either this compound or Ciprofloxacin. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard as described in the broth microdilution method.

  • Inoculation: The standardized bacterial suspensions are then spotted onto the surface of the antibiotic-containing agar plates using a multipoint inoculator. A growth control plate without any antibiotic is also inoculated.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterial isolate on the agar surface.[3]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the drugs' mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_results Results bacterial_culture Bacterial Culture broth_dilution Broth Microdilution bacterial_culture->broth_dilution agar_dilution Agar Dilution bacterial_culture->agar_dilution antibiotic_stock Antibiotic Stock Solutions antibiotic_stock->broth_dilution antibiotic_stock->agar_dilution mic_value MIC Value broth_dilution->mic_value agar_dilution->mic_value

Caption: Experimental workflow for MIC determination.

Mechanism_of_Action cluster_drug Fluoroquinolone Antibiotic cluster_bacterium Bacterial Cell drug This compound or Ciprofloxacin dna_gyrase DNA Gyrase drug->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV drug->topoisomerase_iv inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death inhibition leads to

Caption: Mechanism of action for fluoroquinolones.

References

Validating the Antibacterial Efficacy of Novel Tosufloxacin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: The Foundation of Fluoroquinolone Efficacy

Tosufloxacin (B10865), like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is crucial for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.[1]

Tosufloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork DNA Replication Bacterial_DNA->Replication_Fork unwinding DNA_Gyrase DNA Gyrase Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death leads to Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Cell_Death leads to Replication_Fork->DNA_Gyrase supercoiling Replication_Fork->Topoisomerase_IV decatenation Tosufloxacin_Analog This compound Analog Tosufloxacin_Analog->DNA_Gyrase inhibits Tosufloxacin_Analog->Topoisomerase_IV inhibits

Caption: Mechanism of action of this compound analogs.

Comparative Antibacterial Activity: Data Presentation

The primary method for quantifying the antibacterial activity of a new compound is by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 1: In Vitro Antibacterial Activity of this compound (Reference Compound)

The following table summarizes the MIC values for this compound against a panel of common bacterial pathogens, providing a benchmark for comparison.

Bacterial StrainTypeThis compound MIC (µg/mL)
Staphylococcus aureus (MSSA)Gram-positive0.063 - 0.12
Streptococcus pneumoniaeGram-positive0.12 - 0.5
Haemophilus influenzaeGram-negative≤0.016 - 0.032
Moraxella catarrhalisGram-negative≤0.06
Escherichia coliGram-negative≤0.016
Pseudomonas aeruginosaGram-negative0.5 - 2.0

Data compiled from multiple sources.[1][4][5][6]

Table 2: Illustrative In Vitro Antibacterial Activity of Novel Ciprofloxacin Analogs

This table serves as an example of how to present comparative data for newly synthesized analogs. Here, novel oxadiazole derivatives of Ciprofloxacin are compared to the parent drug. A similar table should be constructed for this compound and its new analogs.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Ciprofloxacin (Reference) 0.2500.2500.1250.250
Analog 2 0.1250.2500.1250.250
Analog 3 0.0620.1250.0620.125
Analog 4 0.0350.0620.0620.062
Analog 5 0.0350.0620.0620.125
Analog 6 0.0310.0620.1250.125

Data adapted from a study on novel Ciprofloxacin derivatives to illustrate the format.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard procedure for determining MIC values.

MIC_Workflow Start Start Prepare_Analogs Prepare Serial Dilutions of this compound Analogs Start->Prepare_Analogs Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Analogs and Bacteria Prepare_Analogs->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Preparation of Compounds: A two-fold serial dilution of each synthesized analog and the reference compound (this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC assay is performed as a subsequent step to the MIC assay to determine the bactericidal activity of the compounds.

MBC_Workflow Start_MIC Perform MIC Assay Select_Wells Select Wells from MIC Plate (at and above MIC) Start_MIC->Select_Wells Subculture Subculture a Small Aliquot onto Agar (B569324) Plates Select_Wells->Subculture Incubate_Agar Incubate Agar Plates at 37°C for 24-48 hours Subculture->Incubate_Agar Count_Colonies Count Colony Forming Units (CFU) Incubate_Agar->Count_Colonies Determine_MBC MBC = Lowest Concentration with ≥99.9% Kill Count_Colonies->Determine_MBC End_MBC End Determine_MBC->End_MBC

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Methodology:

  • Sample Selection: Following the determination of the MIC, aliquots are taken from the wells of the MIC plate that show no visible growth.

  • Plating: These aliquots are plated onto a suitable agar medium that does not contain any antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • Result Interpretation: The number of surviving colonies (CFUs) is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.

Conclusion and Future Directions

The validation of newly synthesized this compound analogs requires a systematic approach comparing their in vitro activity against the parent compound and other relevant antibiotics. By presenting MIC and MBC data in a clear, tabular format and adhering to standardized experimental protocols, researchers can robustly assess the potential of these new chemical entities. Promising analogs identified through this screening process warrant further investigation, including in vivo efficacy studies, toxicity profiling, and pharmacokinetic analysis, to determine their potential as next-generation antibacterial agents.

References

Cross-Resistance Between Tosufloxacin and Other Fluoroquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of tosufloxacin (B10865) against bacterial strains, particularly those with established resistance to other fluoroquinolones. By examining experimental data on Minimum Inhibitory Concentrations (MICs) and the underlying genetic mechanisms of resistance, this document aims to offer valuable insights for research and drug development in the field of antimicrobial agents.

Introduction to Fluoroquinolone Resistance

Fluoroquinolones are a critical class of antibiotics that target bacterial DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), enzymes essential for DNA replication, recombination, and repair. Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These mutations alter the target enzymes, reducing their affinity for the fluoroquinolone molecules. The accumulation of mutations in these genes often leads to higher levels of resistance and broad cross-resistance among different fluoroquinolones.

Comparative In-Vitro Activity of this compound

This compound has demonstrated potent in-vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against some strains that are resistant to other fluoroquinolones like ciprofloxacin. However, cross-resistance is a significant consideration.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the comparative MICs of this compound and other fluoroquinolones against various bacterial species, including strains with characterized resistance mechanisms.

Table 1: Comparative MICs (μg/mL) of this compound and Ciprofloxacin against Fluoroquinolone-Susceptible and -Resistant Pseudomonas aeruginosa

Strain TypeThis compound MIC50This compound MIC90Ciprofloxacin MIC50Ciprofloxacin MIC90
Fluoroquinolone-Susceptible0.52.00.251.0
Fluoroquinolone-Resistant4.0>16.08.0>64.0

Data synthesized from multiple sources for comparative purposes.

Table 2: Comparative MICs (μg/mL) of this compound and Ciprofloxacin against Staphylococcus aureus

Strain TypeThis compound MIC50This compound MIC90Ciprofloxacin MIC50Ciprofloxacin MIC90
Methicillin-Susceptible (MSSA)0.060.120.250.5
Methicillin-Resistant (MRSA)0.121.04.0>64.0
Ciprofloxacin-Resistant MRSA1.08.064.0>128.0

Data synthesized from multiple sources for comparative purposes.

Table 3: Impact of gyrA and parC Mutations on Fluoroquinolone MICs (μg/mL) in Escherichia coli

Mutations This compound MIC Ciprofloxacin MIC Levofloxacin MIC
Wild-Type≤0.06≤0.03≤0.06
gyrA (S83L)0.250.1250.25
gyrA (S83L, D87N)212
gyrA (S83L, D87N) + parC (S80I)16816

Note: The MIC values presented are representative and can vary between studies. Data is synthesized from multiple sources.

Mechanisms of Cross-Resistance

The primary mechanism driving cross-resistance between this compound and other fluoroquinolones is the alteration of the drug's target enzymes through mutations in the gyrA and parC genes.

Signaling Pathway of Fluoroquinolone Resistance

The following diagram illustrates the mechanism of fluoroquinolone action and the development of resistance due to target modification.

Fluoroquinolone_Resistance cluster_drug_action Fluoroquinolone Action cluster_resistance_mechanism Resistance Mechanism Fluoroquinolone Fluoroquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (gyrA/gyrB) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC/parE) Fluoroquinolone->Topoisomerase_IV Inhibits Altered_Gyrase Altered DNA Gyrase Fluoroquinolone->Altered_Gyrase Ineffective Inhibition Altered_TopoIV Altered Topoisomerase IV Fluoroquinolone->Altered_TopoIV Ineffective Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to gyrA_mutation gyrA Mutation gyrA_mutation->Altered_Gyrase parC_mutation parC Mutation parC_mutation->Altered_TopoIV Reduced_Binding Reduced Fluoroquinolone Binding Altered_Gyrase->Reduced_Binding Altered_TopoIV->Reduced_Binding Resistance Fluoroquinolone Resistance Reduced_Binding->Resistance

Caption: Mechanism of fluoroquinolone resistance via target modification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_bacteria Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_bacteria inoculate Inoculate each well with Bacterial Suspension prep_bacteria->inoculate prep_antibiotic Prepare Serial Two-Fold Dilutions of Fluoroquinolones in 96-well plate prep_antibiotic->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for broth microdilution MIC testing.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound and other fluoroquinolones are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Analysis of gyrA and parC Mutations

Identifying mutations in the QRDRs of gyrA and parC is essential for understanding the genetic basis of resistance.

Experimental Workflow for Mutation Analysis

Mutation_Analysis_Workflow start Start dna_extraction Genomic DNA Extraction from Bacterial Culture start->dna_extraction pcr PCR Amplification of gyrA and parC QRDRs dna_extraction->pcr gel Agarose (B213101) Gel Electrophoresis to Verify Amplicons pcr->gel sequencing Sanger Sequencing of PCR Products gel->sequencing analysis Sequence Alignment and Mutation Identification sequencing->analysis end End analysis->end

Caption: Workflow for identifying gyrA and parC mutations.

Protocol:

  • Genomic DNA Extraction: Genomic DNA is extracted from a pure bacterial culture using a commercial DNA extraction kit.

  • PCR Amplification: The QRDRs of the gyrA and parC genes are amplified using specific primers. The PCR reaction typically consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Amplicon Verification: The size of the PCR products is verified by agarose gel electrophoresis.

  • DNA Sequencing: The amplified PCR products are purified and sequenced using the Sanger sequencing method.

  • Sequence Analysis: The obtained DNA sequences are compared to the wild-type sequences of gyrA and parC from a reference strain to identify any nucleotide and corresponding amino acid changes.

Conclusion

The emergence of fluoroquinolone resistance, primarily through target-site mutations in gyrA and parC, presents a significant challenge in the treatment of bacterial infections. While this compound demonstrates potent activity against a broad spectrum of bacteria, including some fluoroquinolone-resistant strains, cross-resistance is evident, particularly in isolates with multiple mutations. The level of resistance to this compound and other fluoroquinolones generally correlates with the number and specific location of mutations within the QRDRs of DNA gyrase and topoisomerase IV.

For drug development professionals, these findings underscore the importance of designing novel antimicrobial agents that can overcome existing resistance mechanisms. For researchers and scientists, the detailed experimental protocols provided herein offer a standardized approach to further investigate the nuances of fluoroquinolone resistance and the activity of new compounds against resistant pathogens. Continuous surveillance of resistance mechanisms and the in-vitro activity of existing and novel agents is crucial to guide clinical practice and future antibiotic development.

Benchmarking Tosufloxacin: A Comparative Analysis Against Current Antibiotic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tosufloxacin's antibacterial activity against other contemporary antibiotics, supported by experimental data. The following sections detail its performance through in vitro susceptibility testing, outline the methodologies for these experiments, and illustrate the underlying mechanisms of action.

In Vitro Antibacterial Activity of This compound (B10865) and Comparators

The following tables summarize the in vitro activity of this compound and other fluoroquinolones against key bacterial pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of clinical isolates. It is important to note that much of the detailed comparative data for this compound originates from studies conducted in the 1990s and early 2000s. While one study from 2006 indicated that this compound's potency against major respiratory pathogens had not significantly changed from data a decade prior, more recent direct comparative studies are limited.

Table 1: Activity Against Gram-Positive Pathogens
OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Geographic Region/Year
Streptococcus pneumoniaeThis compound0.12 - 0.250.25 - 0.5Japan (2003-2004)[1]
Ciprofloxacin (B1669076)12United States (1999-2000)
Levofloxacin11United States (1999-2000)
Staphylococcus aureus (Ciprofloxacin-susceptible)This compound-0.016Not Specified (1991)[2]
Ciprofloxacin-0.5Not Specified (1991)[2]
Sparfloxacin-0.06Not Specified (1991)[2]
Enterococcus faecalisThis compound-1.0Not Specified (1991)[3]
Ciprofloxacin-2.0Not Specified (1991)[3]
Table 2: Activity Against Gram-Negative Pathogens
OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Geographic Region/Year
Haemophilus influenzaeThis compound≤0.0160.032United States (1990s)[4]
Ciprofloxacin---
Levofloxacin---
Moraxella catarrhalisThis compound≤0.06≤0.06Japan (2003-2004)[1]
Other Fluoroquinolones≤0.060.25Japan (2003-2004)[1]
Pseudomonas aeruginosaThis compound0.51.0 - 2.0United States (1990s)[2][4]
Ciprofloxacin-2.0Not Specified (1991)[2]
Sparfloxacin-4.0Not Specified (1991)[2]
Enterobacteriaceae (Nalidixic acid-susceptible)This compound-≤0.25Not Specified (1991)[2]
Ciprofloxacin-≤0.25Not Specified (1991)[2]
Sparfloxacin-≤0.25Not Specified (1991)[2]

Experimental Protocols

The in vitro susceptibility data presented is primarily derived from studies employing standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The following protocols are foundational for determining the Minimum Inhibitory Concentrations (MICs) of antimicrobial agents.

Broth Microdilution Method (based on CLSI M07)

This method is a common procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions : A series of twofold dilutions of the antimicrobial agent is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation : A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation : Microdilution trays containing the serially diluted antimicrobial agent are inoculated with the bacterial suspension.

  • Incubation : The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar (B569324) Dilution Method (based on CLSI M07)

This method is an alternative for determining MICs, particularly for fastidious organisms.

  • Preparation of Agar Plates : A series of agar plates, typically Mueller-Hinton Agar, are prepared, each containing a specific concentration of the antimicrobial agent.

  • Inoculum Preparation : A bacterial inoculum is prepared as described for the broth microdilution method and diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation : The surface of each agar plate is spot-inoculated with the bacterial suspension.

  • Incubation : Plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation : The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth on the agar.

Mechanism of Action and Resistance

Fluoroquinolones, including this compound, exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

dot

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication FQ Fluoroquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (GyrA, GyrB) FQ->DNA_Gyrase Inhibits (primary target in Gram-negative bacteria) Topo_IV Topoisomerase IV (ParC, ParE) FQ->Topo_IV Inhibits (primary target in Gram-positive bacteria) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes positive supercoils Inhibition Inhibition of DNA Synthesis & Double-Strand DNA Breaks DNA_Gyrase->Inhibition Formation of quinolone-enzyme-DNA complex Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Decatenates chromosomes Topo_IV->Inhibition Formation of quinolone-enzyme-DNA complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes positive supercoils Replication_Fork Replication Fork Relaxed_DNA->Replication_Fork Replication_Fork->Topo_IV Decatenates chromosomes Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolones.

Bacterial resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the drug's binding site, reducing its efficacy. Another significant mechanism is the increased expression of efflux pumps that actively transport the antibiotic out of the bacterial cell.

dot

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Isolates Clinical Bacterial Isolates Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Isolates->Inoculum Media Prepare Culture Media (e.g., Mueller-Hinton Broth/Agar) Inoculation Inoculate Media with Bacteria and Antibiotics Media->Inoculation Antibiotics Prepare Serial Dilutions of This compound & Comparators Antibiotics->Inoculation Inoculum->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination Comparison Compare MIC50/MIC90 Values MIC_Determination->Comparison

Caption: Workflow for antimicrobial susceptibility testing.

Summary and Conclusion

Based on the available data, this compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[5] Notably, older studies show its high potency against Streptococcus pneumoniae and Staphylococcus aureus.[3] Its activity against Haemophilus influenzae and Moraxella catarrhalis is also well-documented.[1] While direct recent comparative data is limited, the historical data suggests that this compound's efficacy is comparable or, in some cases, superior to other fluoroquinolones of its time, such as ciprofloxacin and sparfloxacin, particularly against Gram-positive organisms.[2]

For professionals in drug development and research, this guide highlights the established antibacterial profile of this compound. However, the evolving landscape of antibiotic resistance underscores the need for contemporary surveillance and comparative studies to accurately position this compound among the latest antibiotic standards.

References

Comparative Safety of Quinolone Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the safety profiles of different quinolone antibiotics. The information is supported by experimental data to aid in informed decision-making during drug development and clinical application.

Quinolones are a class of broad-spectrum synthetic antibiotics widely used to treat various bacterial infections. However, their use is associated with a range of adverse drug reactions (ADRs), some of which can be severe and irreversible. This has led to increased scrutiny and prescribing restrictions by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide offers a comparative look at the safety of commonly used quinolones, including ciprofloxacin (B1669076), levofloxacin, and moxifloxacin (B1663623), with supporting data from clinical trials and post-marketing surveillance.

Data Presentation: Comparative Adverse Event Rates

The following tables summarize the incidence of common and serious adverse effects associated with different quinolones, compiled from clinical trial data and pharmacovigilance studies.

Table 1: Incidence of Common Adverse Drug Reactions Associated with Selected Fluoroquinolones (%) [1][2]

Adverse ReactionCiprofloxacinLevofloxacinMoxifloxacinGemifloxacin
Gastrointestinal
Nausea3-175-7.17-83.8
Diarrhea2-54-54-63.6
Vomiting1-422-31.5
Abdominal Pain1-2221.2
Central Nervous System
Headache1-962-74.5
Dizziness1-113-113-92.8
Insomnia<1-43-422.1
Dermatological
Rash1-222-42.8
Pruritus<1-2121.1

Table 2: Incidence of Serious Adverse Drug Reactions Associated with Selected Fluoroquinolones

Adverse ReactionCiprofloxacinLevofloxacinMoxifloxacinNotes
Tendinopathy and Tendon Rupture Reported cases are numerous, with a higher incidence in older adults and those on corticosteroids.[3][4][5]Higher reporting frequency of tendon rupture compared to ciprofloxacin and moxifloxacin in some studies.Lower reported incidence of tendonitis and tendon rupture compared to ciprofloxacin and levofloxacin.The overall incidence is low but the risk is significant enough for a black box warning.
QTc Prolongation Lowest risk among the compared fluoroquinolones.Moderate risk, with a greater potential for QTc prolongation than ciprofloxacin.Highest risk of QTc prolongation among the compared fluoroquinolones.Risk is increased in patients with pre-existing cardiac conditions or those taking other QTc-prolonging drugs.
Phototoxicity Moderate potential.Low potential.Low potential.Lomefloxacin and sparfloxacin (B39565) (now withdrawn) have the highest phototoxicity potential.
Hepatotoxicity Rare, but cases of severe liver injury have been reported.Rare, but cases of severe liver injury have been reported.Rare, but cases of severe liver injury have been reported.Trovafloxacin was withdrawn from the market due to severe hepatotoxicity.
Dysglycemia Can cause both hypoglycemia and hyperglycemia.Can cause both hypoglycemia and hyperglycemia.Can cause both hypoglycemia and hyperglycemia.Gatifloxacin was withdrawn from the market due to a high incidence of severe dysglycemia.

Experimental Protocols

Understanding the methodologies used to assess quinolone safety is crucial for interpreting existing data and designing future studies. Below are detailed protocols for key experiments.

In Vitro Assessment of Quinolone-Induced Phototoxicity

This protocol assesses the potential of a quinolone to cause phototoxicity upon exposure to UV radiation.

  • Cell Culture: Human keratinocytes (HaCaT) or 3T3 fibroblasts are cultured in appropriate media and seeded in 96-well plates.

  • Compound Incubation: Cells are incubated with varying concentrations of the test quinolone and a known phototoxic control (e.g., lomefloxacin) for a predetermined period (e.g., 1-24 hours).

  • UV Irradiation: One set of plates is exposed to a non-toxic dose of UVA radiation, while a duplicate set is kept in the dark.

  • Cell Viability Assay: After irradiation, cell viability is assessed using a neutral red uptake assay or an MTT assay.

  • Data Analysis: The concentration-response curves for the irradiated and non-irradiated cells are compared to calculate a photo-irritancy factor (PIF) or mean photo effect (MPE), which quantifies the phototoxic potential.

In Vitro Assessment of Cardiotoxicity: hERG Potassium Channel Assay

This electrophysiological assay evaluates the potential of a quinolone to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QTc interval prolongation.

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK 293 cells) is used.

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG channel current.

  • Compound Application: The test quinolone is applied to the cells at various concentrations.

  • Data Acquisition: The effect of the quinolone on the hERG current amplitude and kinetics is recorded.

  • Data Analysis: The concentration-response curve for hERG channel inhibition is plotted to determine the IC50 value (the concentration at which 50% of the channel current is inhibited). A lower IC50 value indicates a higher potential for cardiotoxicity.

Experimental Model for Quinolone-Induced Tendinopathy

This in vivo model investigates the mechanisms of quinolone-induced tendon damage.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Quinolone Administration: Animals are treated with a clinically relevant dose of the test quinolone (e.g., ciprofloxacin 10-50 mg/kg/day) for a specified duration (e.g., 7-14 days).

  • Tendon Extraction and Analysis: At the end of the treatment period, Achilles tendons are harvested.

  • Histopathological Evaluation: Tendon sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for collagen fiber disorganization, hypercellularity, and neovascularization.

  • Biomechanical Testing: The tensile strength of the tendons is measured to assess their mechanical integrity.

  • Biochemical Analysis: Levels of matrix metalloproteinases (MMPs) and collagen content are quantified to assess extracellular matrix remodeling.

In Vitro GABAa Receptor Binding Assay

This assay determines the potential of a quinolone to interact with the GABAa receptor, which can lead to central nervous system (CNS) adverse effects.

  • Membrane Preparation: Synaptic membranes are prepared from rat or mouse brains.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the GABAa receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence and absence of the test quinolone at various concentrations.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The ability of the quinolone to displace the radioligand is used to determine its binding affinity (Ki) for the GABAa receptor. A lower Ki value indicates a higher affinity and a greater potential for CNS effects.

Assessment of Mitochondrial Toxicity

This protocol evaluates the impact of quinolones on mitochondrial function.

  • Cell Culture: A relevant cell line, such as HepG2 (human liver carcinoma cells), is cultured.

  • Compound Exposure: Cells are treated with different concentrations of the test quinolone.

  • Mitochondrial Function Assays:

    • Mitochondrial Respiration: Oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer to assess the function of the electron transport chain.

    • Mitochondrial Membrane Potential (ΔΨm): ΔΨm is measured using fluorescent dyes like JC-1 or TMRM. A decrease in ΔΨm indicates mitochondrial dysfunction.

    • ATP Production: Cellular ATP levels are quantified to assess the overall energy production capacity.

    • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes like DCFDA.

  • Data Analysis: The effects of the quinolone on these parameters are analyzed to determine the extent of mitochondrial toxicity.

Phase III Clinical Trial Protocol for Comparative Safety Assessment

This outlines a typical design for a large-scale clinical trial to compare the safety of a new quinolone to a standard-of-care antibiotic.

  • Study Design: A multicenter, randomized, double-blind, active-controlled trial.

  • Patient Population: A large and diverse patient population (typically 300-3,000+ participants) with the target infection.

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational quinolone or the active comparator. Both patients and investigators are blinded to the treatment allocation.

  • Treatment Regimen: Standardized dosing and duration of therapy for both treatment arms.

  • Safety Assessments:

    • Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, regardless of their perceived relationship to the study drug.

    • Laboratory Tests: Comprehensive laboratory panels (hematology, clinical chemistry, urinalysis) are performed at baseline and at specified intervals during and after treatment.

    • Electrocardiograms (ECGs): ECGs are performed at baseline and at multiple time points to monitor for QTc interval changes.

    • Physical Examinations: Complete physical examinations are conducted at baseline and at the end of the study.

  • Data Analysis: The incidence, severity, and causality of all AEs are compared between the two treatment groups using appropriate statistical methods.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key mechanisms of quinolone toxicity and a typical experimental workflow.

GABAa_Receptor_Inhibition cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAa_Receptor GABAa Receptor GABA->GABAa_Receptor Binds to Chloride_Channel Chloride Channel (Closed) GABAa_Receptor->Chloride_Channel Remains Closed Chloride_Channel_Open Chloride Channel (Open) GABAa_Receptor->Chloride_Channel_Open Opens Excitation Neuronal Excitation (Seizures, etc.) Chloride_Channel->Excitation Leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Leads to Quinolone Quinolone Quinolone->GABAa_Receptor Antagonistic Binding (Inhibits GABA binding) Benzodiazepine Benzodiazepine Benzodiazepine->GABAa_Receptor Allosteric Modulation (Enhances GABA effect)

Mechanism of Quinolone-Induced CNS Toxicity via GABAa Receptor Inhibition.

Mitochondrial_Toxicity_Pathway cluster_mitochondrion Mitochondrion Quinolone Fluoroquinolone Mitochondrial_Topoisomerase_II Mitochondrial Topoisomerase II Quinolone->Mitochondrial_Topoisomerase_II Inhibits AIFM1_IDH2 AIFM1 & IDH2 Interaction Quinolone->AIFM1_IDH2 Interacts with mtDNA_Replication mtDNA Replication and Transcription Mitochondrial_Topoisomerase_II->mtDNA_Replication Leads to Impaired ETC_Complexes Electron Transport Chain (ETC) Complexes I & IV mtDNA_Replication->ETC_Complexes Affects Synthesis of ATP_Production ATP Production ETC_Complexes->ATP_Production Decreased ROS_Production Reactive Oxygen Species (ROS) Production ETC_Complexes->ROS_Production Increased Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Leads to Cellular_Damage Cellular Damage (e.g., Tendinopathy) Oxidative_Stress->Cellular_Damage Causes AIFM1_IDH2->ETC_Complexes Leads to Dysfunction of Quinolone_Safety_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials cluster_postmarket Post-Marketing Surveillance In_Vitro In Vitro Assays (Phototoxicity, hERG, GABAa, Mitochondrial) In_Vivo In Vivo Animal Models (Tendinopathy, etc.) In_Vitro->In_Vivo Phase_I Phase I (Safety in Healthy Volunteers) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Safety in Patients) Phase_I->Phase_II Phase_III Phase III (Comparative Safety & Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval Pharmacovigilance Pharmacovigilance (Spontaneous Reporting) Risk_Management Ongoing Risk-Benefit Assessment Pharmacovigilance->Risk_Management Phase_IV Phase IV Studies Phase_IV->Risk_Management Regulatory_Approval->Pharmacovigilance Regulatory_Approval->Phase_IV

References

A Comparative Guide to Analytical Methods for the Quantification of Tosufloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Tosufloxacin: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification of active pharmaceutical ingredients (APIs) like this compound in various matrices, from bulk drug substances to biological fluids. This document outlines the performance of each method, supported by experimental data, to aid researchers in choosing the most suitable technique for their specific needs.

Method Performance Comparison

The performance of each analytical method was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. A summary of these quantitative data is presented in the tables below for easy comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. For this compound, RP-HPLC with UV detection is a common approach.

Table 1: Validation Parameters for a Typical HPLC-UV Method for this compound Quantification

ParameterTypical Performance
Linearity Range1.0 - 12.0 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of drugs in complex matrices like plasma.

Table 2: Validation Parameters for a Typical LC-MS/MS Method for this compound Quantification

ParameterTypical Performance
Linearity Range0.05 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD)~0.01 ng/mL
Limit of Quantification (LOQ)~0.05 ng/mL
Accuracy (% Recovery)95.0 - 115.0%
Precision (% RSD)< 15.0%
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective method, suitable for the quantification of this compound in bulk and pharmaceutical dosage forms.

Table 3: Validation Parameters for a Typical UV-Vis Spectrophotometric Method for this compound Quantification

ParameterTypical Performance
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.6 µg/mL[1]
Limit of Quantification (LOQ)~1.8 µg/mL[1]
Accuracy (% Recovery)99.0 - 101.0%
Precision (% RSD)< 2.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific applications.

HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., in a 70:30 v/v ratio).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 292 nm.[1]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 2, 4, 6, 8, 10, and 12 µg/mL).

Sample Preparation (for Tablets):

  • Weigh and finely powder a number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer the powder to a volumetric flask, add a portion of the mobile phase, and sonicate to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection.

LC-MS/MS Method

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Temperature: 40 °C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) are monitored. For this compound, a potential transition could be m/z 405.1 → 361.1.

Standard and Sample Preparation (for Plasma):

  • Prepare a stock solution of this compound and the internal standard in a suitable organic solvent (e.g., methanol).

  • Spike blank plasma with working solutions of this compound and the IS to prepare calibration standards and quality control (QC) samples.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma samples.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

UV-Vis Spectrophotometric Method

Instrumentation: A double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: 0.1 M Hydrochloric Acid (HCl).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the solvent from 200 to 400 nm. The λmax for this compound is typically around 292 nm.[1]

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) by dissolving the reference standard in the solvent.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations within the Beer-Lambert law range (e.g., 2, 4, 6, 8, 10 µg/mL).

Sample Preparation (for Bulk Drug):

  • Accurately weigh a quantity of the this compound bulk drug.

  • Dissolve it in the solvent in a volumetric flask to a known concentration.

  • Dilute further, if necessary, to fall within the concentration range of the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the analytical methods described.

experimental_workflow cluster_hplc HPLC-UV Method Workflow cluster_lcms LC-MS/MS Method Workflow cluster_uv UV-Vis Spectrophotometry Workflow hplc_prep Sample Preparation (Dissolution, Filtration) hplc_inj Injection into HPLC System hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18) hplc_inj->hplc_sep hplc_det UV Detection (292 nm) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant lcms_prep Sample Preparation (Protein Precipitation) lcms_inj Injection into LC-MS/MS System lcms_prep->lcms_inj lcms_sep Chromatographic Separation lcms_inj->lcms_sep lcms_ion Ionization (ESI+) lcms_sep->lcms_ion lcms_mass Mass Analysis (MRM) lcms_ion->lcms_mass lcms_quant Quantification lcms_mass->lcms_quant uv_prep Sample Preparation (Dissolution) uv_meas Absorbance Measurement (292 nm) uv_prep->uv_meas uv_quant Quantification uv_meas->uv_quant

Caption: General experimental workflows for the quantification of this compound.

validation_parameters MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

A Comparative Analysis of the Pharmacodynamic Properties of Tosufloxacin and Gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic properties of two fluoroquinolone antibiotics, Tosufloxacin and Gatifloxacin. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance and potential applications in research and drug development.

Mechanism of Action: Targeting Bacterial DNA Replication

Both this compound and Gatifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] By targeting these enzymes, both drugs disrupt DNA synthesis, leading to bacterial cell death.[1][2]

DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation and progression of DNA replication and transcription.[1] Topoisomerase IV is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication, enabling proper cell division.[1] The dual targeting of both enzymes is a key characteristic of these fluoroquinolones.

The following diagram illustrates the signaling pathway of fluoroquinolone action:

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone This compound / Gatifloxacin DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Fluoroquinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC & ParE subunits) Fluoroquinolone->Topo_IV Inhibition Replication_Fork Replication Fork Stalling Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Supercoiling Topo_IV->Bacterial_DNA Decatenation DNA_Damage Double-Strand DNA Breaks Replication_Fork->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Fig. 1: Mechanism of action of this compound and Gatifloxacin.

Comparative Potency: Inhibition of Target Enzymes

The inhibitory activity of this compound and Gatifloxacin against their target enzymes is a key determinant of their antibacterial potency. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

Table 1: Comparative IC50 Values (µg/mL) against Bacterial Topoisomerases

OrganismEnzymeThis compoundGatifloxacinReference
Enterococcus faecalisDNA Gyrase11.65.60[3]
Topoisomerase IV3.894.24[3]
Streptococcus pneumoniaeDNA Gyrase-19.4 - 25.9[4]
Topoisomerase IV-4.05 - 7.27[4]
Staphylococcus aureusTopoisomerase IV-13.8[5]
Escherichia coliDNA Gyrase-0.109[5]

Note: Data for this compound against S. pneumoniae, S. aureus, and E. coli topoisomerases were not available in the searched literature.

Antibacterial Spectrum and Potency

The in vitro activity of an antibiotic against a range of clinically relevant bacteria is a critical aspect of its pharmacodynamic profile. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The MIC90 value represents the MIC required to inhibit the growth of 90% of the tested isolates of a particular bacterial species.

Table 2: Comparative MIC90 Values (µg/mL) against Key Bacterial Pathogens

Bacterial SpeciesThis compoundGatifloxacinReference
Streptococcus pneumoniae≤0.12-0.5≤0.33[6][7]
Haemophilus influenzae≤0.060.03 - 0.06[5][6]
Moraxella catarrhalis≤0.06-[6]
Staphylococcus aureus0.016 (ciprofloxacin-susceptible)≤0.33[7][8]
Enterococcus faecalis-≤1.0[7]
Pseudomonas aeruginosa1.0~8.0[7][8]

Note: Direct comparative studies with identical strains and methodologies are limited. The presented data is a compilation from various sources.

Time-Kill Kinetics and Post-Antibiotic Effect (PAE)

Time-kill kinetic studies provide insights into the rate at which an antibiotic kills a bacterial population over time. The Post-Antibiotic Effect (PAE) refers to the suppression of bacterial growth that persists after a short exposure to an antibiotic. Fluoroquinolones are known to exhibit a moderate PAE.[9]

While specific comparative time-kill data for this compound was limited in the reviewed literature, studies on Gatifloxacin have demonstrated its bactericidal activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Gatifloxacin.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of antibiotic in a 96-well microtiter plate. P2 Prepare standardized bacterial inoculum (0.5 McFarland standard). P1->P2 P3 Dilute inoculum to achieve ~5 x 10^5 CFU/mL in each well. P2->P3 I1 Inoculate each well of the microtiter plate with the bacterial suspension. P3->I1 I2 Include growth control (no antibiotic) and sterility control (no bacteria) wells. I1->I2 I3 Incubate plates at 35-37°C for 16-20 hours. I2->I3 A1 Visually inspect for bacterial growth (turbidity). I3->A1 A2 The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. A1->A2

Fig. 2: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Antibiotic Preparation: Prepare a stock solution of the antibiotic. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Controls: Include a positive control well with bacteria and no antibiotic to ensure bacterial growth, and a negative control well with broth only to check for contamination.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay measures the ability of a drug to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Gyrase_Assay cluster_reaction Reaction Setup cluster_termination Termination & Analysis R1 Prepare reaction mixture containing buffer, ATP, and relaxed pBR322 DNA. R2 Add varying concentrations of the test compound (fluoroquinolone). R1->R2 R3 Initiate the reaction by adding purified DNA gyrase. R2->R3 R4 Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). R3->R4 T1 Stop the reaction by adding SDS and proteinase K. R4->T1 T2 Separate DNA topoisomers by agarose (B213101) gel electrophoresis. T1->T2 T3 Stain the gel with ethidium (B1194527) bromide and visualize under UV light. T2->T3 T4 Quantify supercoiled and relaxed DNA bands to determine IC50. T3->T4

Fig. 3: Workflow for DNA gyrase supercoiling inhibition assay.

Detailed Steps:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, magnesium chloride, and relaxed plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Add varying concentrations of the test fluoroquinolone to the reaction tubes.

  • Enzyme Addition: Initiate the supercoiling reaction by adding a purified bacterial DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes) to allow for DNA supercoiling.

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K to digest the enzyme.

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. Quantify the band intensities to determine the IC50 value.[10]

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a drug to inhibit the decatenation of catenated DNA networks (kinetoplast DNA) by topoisomerase IV.

Detailed Steps:

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer, ATP, and kinetoplast DNA (kDNA) as the substrate.

  • Inhibitor Addition: Add different concentrations of the fluoroquinolone to the reaction tubes.

  • Enzyme Addition: Start the reaction by adding purified bacterial topoisomerase IV.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for decatenation.

  • Reaction Termination: Stop the reaction by adding SDS and EDTA.

  • Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Analysis: Visualize the gel after staining. The amount of released minicircles is inversely proportional to the inhibitory activity of the drug. Quantify the results to calculate the IC50.[10]

Time-Kill Curve Assay

This assay determines the rate of bacterial killing by an antibiotic over time.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in the logarithmic growth phase.

  • Exposure: Add the antibiotic at various concentrations (e.g., 1x, 4x, 8x MIC) to flasks containing the bacterial culture in a suitable broth. Include a growth control without any antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the samples and plate them on agar (B569324) plates to determine the number of colony-forming units (CFU)/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

This method measures the suppression of bacterial growth after a brief exposure to an antibiotic.

Detailed Steps:

  • Exposure: Expose a bacterial culture in the logarithmic growth phase to an antibiotic at a specific concentration (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is not exposed to the antibiotic.

  • Antibiotic Removal: Remove the antibiotic by centrifugation and washing the bacterial pellet, or by significant dilution of the culture.

  • Regrowth Monitoring: Resuspend the washed bacteria in fresh, antibiotic-free broth and monitor the growth of both the test and control cultures by measuring CFU/mL at regular intervals.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU/mL in the test culture to increase by 1 log10 above the count immediately after antibiotic removal, and C is the corresponding time for the control culture.

Conclusion

Both this compound and Gatifloxacin are potent fluoroquinolones with a broad spectrum of antibacterial activity, targeting bacterial DNA gyrase and topoisomerase IV. The available data suggests that Gatifloxacin is highly potent against a range of Gram-positive and Gram-negative bacteria. This compound also demonstrates excellent activity, particularly against respiratory pathogens and Pseudomonas aeruginosa. The choice between these agents for research and development purposes will depend on the specific bacterial species of interest and the desired pharmacodynamic profile. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the nuanced differences in their antibacterial activities.

References

In Vitro Synergy of Tosufloxacin with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro synergy testing of tosufloxacin (B10865), a fluoroquinolone antibiotic, with beta-lactam antibiotics. Due to a notable lack of publicly available studies specifically investigating the synergistic effects of this compound in combination with beta-lactam antibiotics, this guide will focus on presenting the standalone in vitro activity of this compound, detailing the established methodologies for synergy testing, and providing surrogate data from other fluoroquinolones to offer a comparative perspective.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including key respiratory pathogens.[1][2][3] Its activity is generally comparable to or greater than other fluoroquinolones against many common isolates.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Isolates

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae0.250.5
Haemophilus influenzae≤0.06≤0.06
Moraxella catarrhalis≤0.06≤0.06
Staphylococcus aureus0.060.12
Pseudomonas aeruginosa0.54

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources.[1][3]

Experimental Protocols for In Vitro Synergy Testing

Two primary methods are employed to assess the in vitro synergy of antibiotic combinations: the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard method is a widely used technique to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Experimental Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the beta-lactam antibiotic are prepared and serially diluted in a 96-well microtiter plate. This compound dilutions are typically made along the x-axis, and the beta-lactam dilutions along the y-axis.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity.

  • Calculation of FICI: The FICI is calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Dispense antibiotic dilutions into 96-well plate A->D B Prepare serial dilutions of Beta-lactam B->D C Prepare standardized bacterial inoculum E Inoculate wells with bacterial suspension C->E D->E F Incubate plate E->F G Determine MIC of each antibiotic alone and in combination F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Interpret synergy H->I

Checkerboard Assay Workflow
Time-Kill Assay

Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents, alone and in combination, over time.

Experimental Protocol:

  • Preparation of Cultures: A logarithmic-phase bacterial culture is prepared.

  • Exposure to Antibiotics: The bacterial culture is aliquoted into tubes containing:

    • Growth control (no antibiotic)

    • This compound alone (at a specified concentration, e.g., MIC)

    • Beta-lactam antibiotic alone (at a specified concentration, e.g., MIC)

    • This compound and the beta-lactam in combination.

  • Sampling: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Enumeration: The number of viable bacteria in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Indifference: A < 2 log10 but > 1 log10 decrease in CFU/mL.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the least active single agent.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Enumeration cluster_analysis Data Analysis A Prepare logarithmic-phase bacterial culture B Aliquot culture into tubes with: - Control - this compound alone - Beta-lactam alone - Combination A->B C Remove aliquots at various time points B->C D Perform serial dilutions and plate for viable counts C->D E Plot log10 CFU/mL versus time D->E F Interpret synergy based on bacterial killing rate E->F

Time-Kill Assay Workflow

Surrogate Synergy Data: Other Fluoroquinolones with Beta-Lactams

In the absence of specific data for this compound, the following table summarizes the findings of in vitro synergy studies for other fluoroquinolones (ciprofloxacin and levofloxacin) when combined with various beta-lactam antibiotics against different bacterial species. This information may provide an indication of the potential for synergistic interactions between this compound and beta-lactams.

Table 2: FICI Values for Other Fluoroquinolone and Beta-Lactam Combinations

FluoroquinoloneBeta-LactamBacterial SpeciesFICI RangeInterpretation
CiprofloxacinCeftazidimePseudomonas aeruginosa0.5 - 1.0Additive to Indifference
CiprofloxacinPiperacillinPseudomonas aeruginosa0.25 - 1.0Synergy to Indifference
CiprofloxacinImipenemPseudomonas aeruginosa0.5 - 2.0Additive to Indifference
LevofloxacinCeftriaxoneStreptococcus pneumoniae0.375 - 1.0Synergy to Indifference

Disclaimer: The data presented in this table are for fluoroquinolones other than this compound and should be considered as surrogate information. The actual synergistic activity of this compound with beta-lactams may differ.

Conclusion

While this compound demonstrates potent in vitro activity against a wide range of clinically relevant bacteria, there is a clear gap in the scientific literature regarding its synergistic potential when combined with beta-lactam antibiotics. The experimental protocols for checkerboard and time-kill assays described in this guide provide a robust framework for researchers to investigate these potential interactions. The surrogate data from other fluoroquinolones suggest that such combinations could range from synergistic to indifferent, highlighting the need for specific studies with this compound to elucidate its role in combination therapy. Further research in this area is crucial to expand the therapeutic options for treating infections caused by multidrug-resistant organisms.

References

Safety Operating Guide

Proper Disposal of Tosufloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of tosufloxacin (B10865), a fluoroquinolone antibiotic, is a critical aspect of laboratory safety and environmental stewardship for researchers, scientists, and drug development professionals. Adherence to established protocols is essential to mitigate the risks of environmental contamination and the development of antibiotic-resistant bacteria.[1][2] All forms of this compound waste, including the pure compound, stock solutions, and contaminated materials, should be managed as potentially hazardous chemical waste.[3]

Core Principle: Treat as Hazardous Waste

Due to its biological activity, this compound and its waste should not be treated as common trash or discharged into the sanitary sewer system.[3][4] The primary directive is to engage a licensed professional waste disposal service to manage the final disposal of this material. Flushing or drain disposal is strictly prohibited as it can lead to the contamination of aquatic ecosystems and contribute to the proliferation of antibiotic-resistant microorganisms.

Procedural Guidance for Disposal

A systematic approach to the collection and disposal of this compound waste is paramount to ensure safety and regulatory compliance. The following steps outline the standard operating procedure for handling this compound waste within a laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation of waste streams at the point of generation is the foundation of a compliant disposal plan.

  • Identify Waste Streams: Clearly identify all materials that have come into contact with this compound. This includes:

    • Expired or unused pure this compound powder.

    • Concentrated stock solutions and diluted working solutions.

    • Contaminated laboratory consumables such as pipette tips, weighing papers, gloves, and bench paper.

    • Spent cell culture media containing this compound.

  • Use Designated Containers:

    • Solid Waste: Collect unused or expired this compound powder and contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container. To prevent aerosolization, do not crush or manipulate the solid form.

    • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof hazardous waste container designed for liquids.

Step 2: Labeling and Storage

Accurate and clear labeling is a critical safety and compliance measure.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.

  • Secure Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. This storage area should be managed by the institution's Environmental Health and Safety (EHS) department.

Step 3: Final Disposal

The ultimate disposal of this compound waste must be conducted by qualified professionals.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste management company. These services ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. High-temperature incineration is a common and effective method for the destruction of pharmaceutical waste.

Summary of Disposal Practices

For quick reference, the following table summarizes the key operational guidelines for the proper disposal of this compound.

Do'sDon'ts
Segregate this compound waste from non-hazardous laboratory trash into designated, labeled containers.Do not mix this compound waste with general, non-hazardous trash.
Label all waste containers clearly with "Hazardous Waste" and the chemical name.Do not flush any this compound-containing solutions down the drain or toilet.
Use licensed professional waste disposal services for final disposal through your institution's EHS department.Do not dispose of solid this compound in a manner that could generate dust.
Wear appropriate Personal Protective Equipment (PPE), including gloves, when handling this compound waste.Do not place needles or other sharps that have been in contact with this compound into regular sharps containers without proper segregation.
Store waste in a secure, designated area pending collection.Do not burn pharmaceutical waste in open containers, as this can release toxic pollutants.

Experimental Protocols

Specific experimental protocols for the chemical degradation or inactivation of this compound at the laboratory bench are not recommended as a standard disposal procedure. The accepted and regulated methodology for the disposal of fluoroquinolone antibiotics like this compound is through collection and subsequent destruction by a licensed hazardous waste management facility, typically via high-temperature incineration. This ensures complete destruction of the active pharmaceutical ingredient and prevents its release into the environment.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper and compliant disposal of this compound waste in a laboratory setting.

TosufloxacinDisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Powder, Contaminated Consumables) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Media) start->liquid_waste Is it liquid? solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Secure, Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_contact Contact Institutional EHS or Approved Waste Vendor storage->ehs_contact disposal Professional Disposal (e.g., High-Temperature Incineration) ehs_contact->disposal

Caption: Workflow for the compliant disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.